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  • Product: 2'-Hydroxyformononetin
  • CAS: 1890-99-9

Core Science & Biosynthesis

Foundational

2'-Hydroxyformononetin: Structural Characterization, Biosynthetic Dynamics, and Analytical Methodologies

Executive Summary 2'-Hydroxyformononetin (Synonyms: Xenognosin B; 2',7-dihydroxy-4'-methoxyisoflavone) is a specialized secondary metabolite belonging to the 4'-methoxyisoflavone subclass of flavonoids[1]. As a direct do...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2'-Hydroxyformononetin (Synonyms: Xenognosin B; 2',7-dihydroxy-4'-methoxyisoflavone) is a specialized secondary metabolite belonging to the 4'-methoxyisoflavone subclass of flavonoids[1]. As a direct downstream derivative of formononetin, this compound serves as a critical biosynthetic intermediate in the production of defense-related phytoalexins in leguminous plants[2]. Beyond its ecological role, 2'-Hydroxyformononetin exhibits potent pharmacological properties, functioning as a phytoestrogen capable of modulating estrogen receptor pathways, alongside documented anti-inflammatory and antioxidant activities[3].

This technical guide provides a comprehensive framework for understanding the structural physicochemical properties of 2'-Hydroxyformononetin, its mechanistic role in plant biology, and field-proven analytical methodologies for its extraction and structural validation.

Structural Architecture and Physicochemical Profiling

The structural foundation of 2'-Hydroxyformononetin is based on a 3-phenylchromen-4-one (isoflavone) backbone[2]. The defining structural modification is the addition of a hydroxyl (-OH) group at the 2' position of the B-ring, complementing the existing 7-hydroxyl and 4'-methoxy groups[1].

This specific hydroxylation pattern fundamentally alters the molecule's electronic distribution and steric profile. The 2'-OH group increases the molecule's hydrogen-bonding capacity, which directly influences its binding affinity within the ligand-binding domain of estrogen receptors, thereby driving its estrogen-like biological activity[3].

Table 1: Quantitative Physicochemical Parameters

ParameterValueSource / Validation
IUPAC Name 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-oneComputed via Lexichem TK[1]
Chemical Formula C₁₆H₁₂O₅PubChem CID 5280551[1]
Molecular Weight 284.26 g/mol Standard Atomic Weights[1],[3]
Monoisotopic Mass 284.06847 DaHigh-Resolution MS Target[1],[4]
Melting Point 215 – 217 °CExperimental (HMDB)[1]
Predicted XLogP3 2.4Lipophilicity Indicator[1]
CAS Registry Number 1890-99-9Chemical Abstracts Service[3],[5]

Biosynthetic Pathway and Mechanistic Biology

In academic and agricultural research, the primary significance of 2'-Hydroxyformononetin lies in its role as a transient, high-value intermediate in the biosynthesis of pterocarpan phytoalexins (such as medicarpin)[2]. Phytoalexins are broad-spectrum antimicrobial compounds synthesized de novo by plants in response to pathogenic attacks.

The biosynthetic flux is tightly regulated by enzymatic catalysis. The conversion of formononetin to 2'-Hydroxyformononetin is catalyzed by isoflavone 2'-hydroxylase (CYP81E1) , a cytochrome P450 monooxygenase[2]. This 2'-hydroxylation is the first committed, rate-limiting step that diverts the metabolic pathway away from standard isoflavone accumulation and channels it directly toward the synthesis of complex defense compounds[2].

Biosynthesis Formononetin Formononetin (Isoflavone Precursor) Enzyme1 Isoflavone 2'-hydroxylase (CYP81E1) Formononetin->Enzyme1 O2, NADPH HydroxyF 2'-Hydroxyformononetin (Key Intermediate) Enzyme1->HydroxyF 2'-Hydroxylation Enzyme2 Downstream Reductases & Synthases HydroxyF->Enzyme2 Metabolic Flux Phytoalexins Pterocarpan Phytoalexins (e.g., Medicarpin) Enzyme2->Phytoalexins Defense Response

Figure 1: Biosynthetic pathway of 2'-Hydroxyformononetin and downstream phytoalexins.

Analytical Methodologies and Experimental Protocols

To isolate and structurally validate 2'-Hydroxyformononetin from complex plant matrices (e.g., Glycyrrhiza pallidiflora or Euchresta formosana[1]), application scientists must employ orthogonal analytical techniques. The following self-validating protocols are designed to maximize recovery while preventing analyte degradation.

Protocol A: Matrix Deconstruction and Target Enrichment
  • Step 1: Cryo-Milling. Flash-freeze the plant biomass in liquid nitrogen and mill to a fine powder (<50 µm).

    • Causality: Cryogenic temperatures halt endogenous enzymatic activity (preventing artifactual degradation) and protect thermolabile phenolic hydroxyl groups from oxidation caused by mechanical friction heat.

  • Step 2: Ultrasonic-Assisted Extraction (UAE). Suspend the powder in 70% aqueous methanol (v/v) and sonicate at 40 kHz for 30 minutes at 25°C.

    • Causality: A 70% methanol solution provides the optimal dielectric constant to solubilize the moderately polar isoflavonoid backbone (XLogP3 = 2.4[1]) while forcing highly non-polar plant waxes and lipids to precipitate out of the solution.

  • Step 3: Solid-Phase Extraction (SPE) Clean-up. Pass the crude extract through a pre-conditioned C18 SPE cartridge. Wash with 10% methanol to remove polar interferents (sugars, organic acids), and elute the isoflavone fraction with 80% methanol.

Protocol B: Orthogonal Structural Validation (LC-ESI-MS/MS & NMR)
  • Step 1: Chromatographic Separation. Inject the enriched fraction onto a sub-2 µm C18 UHPLC column. Utilize a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% formic acid.

    • Causality: Reversed-phase C18 chemistry effectively retains the aromatic rings of the isoflavone. Formic acid acts as an ion-pairing agent, suppressing the ionization of residual silanols on the column (improving peak symmetry) and acting as a proton donor to enhance ionization in the mass spectrometer.

  • Step 2: Mass Spectrometry (MS/MS). Operate the mass spectrometer in both positive and negative Electrospray Ionization (ESI) modes.

    • Causality: 2'-Hydroxyformononetin contains a chromen-4-one ketone oxygen that readily accepts a proton, yielding an [M+H]⁺ peak at m/z 285.07 [4]. Conversely, its phenolic hydroxyl groups easily shed protons, yielding an [M-H]⁻ peak at m/z 283.06 [4]. Detecting both adducts provides high-confidence orthogonal confirmation of the 284.068 Da monoisotopic mass[1].

  • Step 3: Nuclear Magnetic Resonance (NMR). For absolute structural elucidation, perform 1H and 13C NMR in DMSO-d6.

    • Causality: NMR is strictly required to differentiate 2'-Hydroxyformononetin from its positional isomers. The distinct chemical shift of the 2'-OH proton and the specific ortho/meta coupling constants of the B-ring protons definitively confirm the hydroxylation site.

Workflow Biomass Plant Biomass (Lyophilized & Cryo-milled) Extraction Ultrasonic Extraction (70% aq. MeOH) Biomass->Extraction Cell Lysis & Solvation SPE Solid-Phase Extraction (C18 Cartridge Clean-up) Extraction->SPE Matrix Depletion LCMS LC-MS/MS Analysis (ESI±, m/z 285.07 / 283.06) SPE->LCMS Chromatographic Separation NMR NMR Spectroscopy (1H & 13C Structural Validation) SPE->NMR Fraction Collection

Figure 2: Analytical workflow for the extraction and structural validation of isoflavonoids.

References

  • National Center for Biotechnology Information. "2'-Hydroxyformononetin | C16H12O5 | CID 5280551". PubChem. URL:[Link][1]

  • PubChemLite. "2'-hydroxyformononetin (C16H12O5) - Predicted Collision Cross Section". Université du Luxembourg. URL: [Link][4]

  • Splendid Lab. "2-Hydroxyformononetin | 1890-99-9". CRO Splendid Lab Pvt. Ltd. URL: [Link][5]

Sources

Exploratory

Elucidating the Biosynthesis Pathway of 2'-Hydroxyformononetin in Legumes: Mechanisms, Enzymology, and Experimental Workflows

Introduction: The Biological Imperative of 2'-Hydroxyformononetin The evolutionary arms race between leguminous plants and phytopathogens has driven the development of a highly specialized defense metabolome. At the hear...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Biological Imperative of 2'-Hydroxyformononetin

The evolutionary arms race between leguminous plants and phytopathogens has driven the development of a highly specialized defense metabolome. At the heart of this chemical arsenal are pterocarpan phytoalexins, such as medicarpin and maackiain. The metabolic channeling required to synthesize these complex antimicrobial compounds relies on a critical inflection point in the isoflavonoid pathway: the regiospecific hydroxylation of formononetin to yield 2'-hydroxyformononetin .

As a Senior Application Scientist, I present this technical guide to dissect the enzymatic machinery, kinetic parameters, and validated experimental protocols necessary for studying this pivotal intermediate. Understanding this pathway is not only crucial for plant biology but also offers profound implications for metabolic engineering and target-based drug development.

The Core Biosynthetic Architecture: From Scaffolding to Specialization

The synthesis of 2'-hydroxyformononetin is a multi-stage process that transitions from general phenylpropanoid metabolism into highly specific isoflavonoid branching.

  • Isoflavonoid Scaffold Formation: The pathway initiates with the conversion of the flavanone liquiritigenin to 2,7,4'-trihydroxyisoflavanone, catalyzed by Isoflavone Synthase (IFS, a CYP93C cytochrome P450). This rare aryl migration is followed by dehydration via 2-hydroxyisoflavanone dehydratase (HID) to form daidzein.

  • The Methylation Paradox: To form formononetin, the 4'-hydroxyl group of the B-ring must be methylated. While Isoflavone O-methyltransferase (IOMT) can methylate daidzein, in vivo evidence suggests an alternative channeling mechanism. In this alternative route, 2,7,4'-trihydroxyisoflavanone is first methylated by1 before dehydration, preventing non-productive side reactions[1]. Furthermore, elicitor-induced IOMT associates with endomembranes to channel intermediates efficiently[2].

  • The Committed Step (2'-Hydroxylation): The conversion of formononetin to 2'-hydroxyformononetin is catalyzed by 3[3]. Classified as CYP81E1 (in Glycyrrhiza echinata)[4] or CYP81E7 (in Medicago truncatula)[3], this enzyme is an endoplasmic reticulum (ER)-localized cytochrome P450 that strictly requires molecular oxygen (O₂) and NADPH.

  • Downstream Reduction: 2'-Hydroxyformononetin is subsequently reduced by 5 to (3R)-vestitone, committing the molecule to the pterocarpan phytoalexin fate[5].

Biosynthesis L Liquiritigenin IFS IFS (CYP93C) L->IFS T 2,7,4'-trihydroxyisoflavanone HID HID T->HID HI4OMT HI4'OMT (Alternative) T->HI4OMT D Daidzein IOMT IOMT D->IOMT F Formononetin I2H I2'H (CYP81E1/7) F->I2H O2, NADPH H 2'-Hydroxyformononetin IFR IFR (EC 1.3.1.45) H->IFR NADPH V (3R)-Vestitone M Medicarpin V->M Downstream Enzymes IFS->T HID->D IOMT->F I2H->H IFR->V HI4OMT->F Dehydration

Biosynthetic pathway of 2'-Hydroxyformononetin and downstream phytoalexins.

Enzymatic Profiling and Kinetic Parameters

Understanding the kinetic behavior of the enzymes flanking 2'-hydroxyformononetin is essential for metabolic engineering and assay design. The table below summarizes the quantitative biochemical properties of I2'H and IFR based on established UniProt parameters[3][5].

EnzymeGene/Protein FamilySubstrateProductKinetic ParametersCofactorsSubcellular Localization
Isoflavone 2'-hydroxylase (I2'H) CYP81E7 / CYP81E1Formononetin2'-Hydroxyformononetin kcat​ : 0.015 s⁻¹Optimum pH: 8.0NADPH, O₂, HemeER Membrane
Isoflavone Reductase (IFR) IFR (EC 1.3.1.45)2'-Hydroxyformononetin(3R)-Vestitone Km​ : 14.2 μMNADPHCytosol

Experimental Methodologies: Self-Validating Workflows

To study this pathway, researchers must overcome two primary challenges: the membrane-bound nature of P450 enzymes and the rapid in vivo turnover of intermediates into vacuolar conjugates. The following protocols are designed with built-in causality to ensure rigorous self-validation.

Workflow 1: Recombinant Expression and In Vitro Assay of I2'H

Causality & Logic: Standard E. coli expression systems lack the endoplasmic reticulum and native Cytochrome P450 Reductase (CPR) necessary for I2'H folding and electron transfer. Therefore, we utilize the engineered Saccharomyces cerevisiae WAT11 strain, which co-expresses Arabidopsis CPR, ensuring functional reconstitution of the P450 complex.

  • Microsomal Preparation: Transform WAT11 yeast with a pYeDP60-CYP81E7 construct. Induce expression with 2% galactose for 16 hours. Harvest cells, lyse via glass bead disruption, and isolate the microsomal fraction through ultracentrifugation (100,000 × g for 60 min).

  • Assay Assembly: In a 500 μL reaction volume, combine 1 mg/mL microsomal protein, 50 μM formononetin (substrate), and 1 mM NADPH in 100 mM potassium phosphate buffer. Crucial parameter: The pH is strictly maintained at 8.0, as this is the validated optimum for CYP81E7[3].

  • Reaction & Quenching: Incubate at 30°C for 30 minutes. Quench the reaction by adding 500 μL of ice-cold ethyl acetate. This organic extraction halts enzymatic activity while selectively partitioning the hydrophobic isoflavonoids.

  • LC-MS/MS Validation: Dry the organic phase, resuspend in 80% methanol, and analyze via LC-MS/MS. Self-validation: Run a parallel reaction without NADPH; the absence of 2'-hydroxyformononetin in this negative control confirms that the hydroxylation is strictly P450-mediated.

Workflow 2: Elicitor-Induced Metabolite Profiling in Legume Cells

Causality & Logic: Under basal conditions, 2'-hydroxyformononetin is rapidly consumed or stored as glycosides. To capture this transient intermediate, we must induce the pathway using an elicitor (e.g., CuCl₂) and digest the extract with β-glucosidase to release the aglycones for accurate mass spectrometry quantification.

  • Elicitation: Treat Medicago sativa cell suspension cultures with 2 mM CuCl₂ or yeast extract to trigger the phytoalexin defense response. Harvest cells at 0, 12, 24, and 48 hours post-elicitation.

  • Extraction: Lyophilize the cells and extract with 80% methanol under sonication to disrupt cell walls and solubilize polar/semi-polar metabolites.

  • Enzymatic Hydrolysis: Evaporate the methanol, resuspend in sodium acetate buffer (pH 5.0), and incubate with 1 mg/mL β-glucosidase for 2 hours at 37°C. Crucial parameter: Without this step, the conjugated pools of formononetin and 2'-hydroxyformononetin remain invisible to standard MRM (Multiple Reaction Monitoring) methods.

  • Quantification: Analyze the aglycones via reverse-phase HPLC coupled to a triple quadrupole mass spectrometer.

Workflow Start Elicitor Treatment (CuCl2 / Yeast Extract) Harvest Harvest Legume Cells (Time-course: 0-48h) Start->Harvest Induces Biosynthesis Extract Methanol Extraction & β-glucosidase Digestion Harvest->Extract Releases Aglycones LCMS LC-MS/MS Profiling (MRM Mode) Extract->LCMS Analyte Separation Quant Quantify 2'-Hydroxyformononetin & Downstream Phytoalexins LCMS->Quant Data Analysis

Workflow for elicitor-induced metabolite profiling of isoflavonoids.

Conclusion

The biosynthesis of 2'-hydroxyformononetin represents a masterclass in plant biochemical regulation. By tightly controlling the regiospecific hydroxylation via CYP81E enzymes and subsequent reduction by IFR, legumes channel generic precursors into potent chemical defenses. For drug development professionals and metabolic engineers, mastering these self-validating workflows provides the blueprint for harnessing plant-specialized metabolism for novel therapeutics and resilient crop design.

References

  • CYP81E7 - Isoflavone 2'-hydroxylase - Medicago truncatula (Barrel medic) | UniProtKB Source: UniProt URL:[Link]

  • CYP81E1 - Isoflavone 2'-hydroxylase - Glycyrrhiza echinata (Licorice) | UniProtKB Source: UniProt URL:[Link]

  • New Scheme of the Biosynthesis of Formononetin Involving 2,7,4′-Trihydroxyisoflavanone but Not Daidzein as the Methyl Acceptor Source: Taylor & Francis / Bioscience, Biotechnology, and Biochemistry URL:[Link]

  • IFR - Isoflavone reductase - Medicago sativa (Alfalfa) | UniProtKB Source: UniProt URL:[Link]

  • Elicitor-induced association of isoflavone O-methyltransferase with endomembranes prevents the formation and 7-O-methylation of daidzein during isoflavonoid phytoalexin biosynthesis Source: PubMed / The Plant Cell URL: [Link]

Sources

Foundational

2'-Hydroxyformononetin: Unraveling the Mechanism of Action in Cancer Cell Lines

A Technical Whitepaper for Drug Development Professionals & Oncology Researchers Executive Summary 2'-Hydroxyformononetin (2'-HF) is a naturally occurring methoxylated isoflavone and a direct derivative of formononetin,...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals & Oncology Researchers

Executive Summary

2'-Hydroxyformononetin (2'-HF) is a naturally occurring methoxylated isoflavone and a direct derivative of formononetin, predominantly isolated from leguminous plants such as Glycyrrhiza pallidiflora and Astragalus membranaceus. Structurally characterized by a 2'-hydroxyl substitution on the B-ring of the isoflavone backbone, this modification alters the molecule's electron density and steric profile, significantly enhancing its binding affinity to estrogen receptors (ERβ) and various intracellular kinase domains 1.

In the context of oncology, 2'-HF has emerged as a pleiotropic anti-neoplastic agent. Unlike traditional cytotoxics that indiscriminately damage DNA, 2'-HF acts as a targeted modulator of aberrant signal transduction. This whitepaper dissects the core molecular mechanisms of 2'-HF in cancer cell lines—spanning apoptosis, cell cycle arrest, and ferroptosis—and provides field-proven, self-validating experimental protocols for orthogonal validation of these pathways.

Core Molecular Mechanisms of Action (MoA)

The anticarcinogenic efficacy of 2'-HF is driven by its ability to simultaneously disrupt multiple survival pathways while activating programmed cell death mechanisms.

Attenuation of the PI3K/Akt/mTOR Survival Axis

The hyperactivation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a hallmark of many solid tumors, driving unchecked proliferation and resistance to apoptosis. 2'-HF functions as an upstream signaling repressor. By inhibiting the phosphorylation of PI3K, 2'-HF subsequently blocks the phosphorylation of Akt at key regulatory sites (Ser473 and Thr308) 2. This kinase suppression starves the cancer cell of survival signals, directly leading to the downregulation of the mammalian target of rapamycin (mTOR) 3.

Induction of Intrinsic (Mitochondrial) Apoptosis

2'-HF shifts the intracellular rheostat of the Bcl-2 protein family toward cell death. It transcriptionally and post-translationally downregulates anti-apoptotic proteins (Bcl-2, Bcl-xL) while upregulating pro-apoptotic effectors (Bax). This imbalance induces Mitochondrial Outer Membrane Permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol triggers the assembly of the apoptosome, initiating a caspase cascade (cleavage of Caspase-9 and Caspase-3) that dismantles the cell 4.

Ferroptosis via the mTORC1/SREBP1 Axis

Recent breakthroughs in Triple-Negative Breast Cancer (TNBC) models have revealed that methoxylated isoflavones like 2'-HF induce ferroptosis—an iron-dependent, non-apoptotic form of cell death characterized by catastrophic lipid peroxidation. 2'-HF impedes the formation of the mTORC1 complex, which suppresses the downstream Sterol Regulatory Element-Binding Protein 1 (SREBP1). The loss of SREBP1 downregulates Stearoyl-CoA Desaturase-1 (SCD1) and Glutathione Peroxidase 4 (GPX4), stripping the cell of its defense against reactive lipid species 5.

Cell Cycle Arrest

2'-HF exerts cytostatic effects by arresting cells in the G0/G1 phase. It achieves this by diminishing the mRNA and protein expression of Cyclin D1 and its associated kinase, CDK4, preventing the hyperphosphorylation of the Retinoblastoma (Rb) protein and halting E2F-mediated transcription of S-phase genes 4.

MoA_Pathway HF 2'-Hydroxyformononetin PI3K PI3K HF->PI3K Inhibits SREBP1 SREBP1 HF->SREBP1 Downregulates Bcl2 Bcl-2 (Anti-apoptotic) HF->Bcl2 Downregulates Bax Bax (Pro-apoptotic) HF->Bax Upregulates AKT Akt PI3K->AKT Activates mTOR mTORC1 AKT->mTOR Activates mTOR->SREBP1 Activates Ferroptosis Ferroptosis SREBP1->Ferroptosis Inhibits Caspase Caspase-3/9 Cascade Bcl2->Caspase Inhibits Bax->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Induces

Fig 1: 2'-Hydroxyformononetin signaling pathways inducing apoptosis and ferroptosis.

Quantitative Pharmacodynamics in Cancer Models

The efficacy of 2'-HF and its parent aglycones varies by tumor histology, largely dependent on the basal expression levels of ERβ and the mutational status of the PI3K/PTEN axis. The table below summarizes the quantitative data across established models.

Cancer TypeCell Line ModelPrimary Mechanism of ActionIC50 Range (48h)Key Modulated Targets
Breast Cancer (TNBC) MDA-MB-231, MDA-MB-468Ferroptosis Induction40 - 160 µMmTORC1, SREBP1, GPX4, xCT
Prostate Cancer DU-145, PC-3Apoptosis & G0/G1 Arrest50 - 100 µMBax, Bcl-2, Cyclin D1, CDK4
Colorectal Cancer HCT-116, LoVoPI3K/Akt Suppression20 - 80 µMp-PI3K, p-Akt, MMP-2/9
Lung Cancer (NSCLC) A549Intrinsic Apoptosis30 - 100 µMCaspase-9, Cleaved Caspase-3

Experimental Validation Protocols

As a Senior Application Scientist, I emphasize that robust data requires self-validating assay designs. The following protocols are engineered to establish causality rather than mere correlation.

Protocol 1: Flow Cytometric Analysis of Apoptosis (Annexin V-FITC/PI)

Causality Rationale: Annexin V binds to externalized phosphatidylserine (PS)—a definitive early marker of apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining mathematically separates the timeline of 2'-HF-induced cytotoxicity.

  • Cell Seeding & Treatment: Seed cancer cells (e.g., DU-145) in 6-well plates at 2×105 cells/well. Incubate overnight. Treat with 2'-HF at 0.5× , , and the established IC50.

    • Self-Validation Control: Include a vehicle control (DMSO ≤0.1% ) to establish baseline spontaneous apoptosis, and a positive control (e.g., 1 µM Staurosporine for 4h) to ensure assay sensitivity.

  • Harvesting: Collect both the culture media (containing detached, late-apoptotic cells) and adherent cells (via Trypsin-EDTA without phenol red to prevent fluorescence interference). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at RT in the dark.

    • Self-Validation Control: Prepare single-stained controls (Annexin V only, PI only) using the positive control sample to calculate precise fluorescence compensation matrices.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate out debris using FSC/SSC, and quantify the Q3 (FITC+/PI-, early apoptosis) and Q2 (FITC+/PI+, late apoptosis) quadrants.

Protocol 2: Western Blotting for PI3K/Akt Phospho-Targets

Causality Rationale: To prove that 2'-HF inhibits PI3K/Akt signaling, one must measure the ratio of phosphorylated (active) protein to total protein. A decrease in this ratio confirms direct pathway attenuation.

  • Lysis & Extraction: Post-treatment, lyse cells on ice using RIPA buffer.

    • Critical Step: The buffer must be supplemented with fresh protease inhibitors (e.g., PMSF) and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF) to lock the phosphorylation state of Akt and PI3K at the exact moment of lysis.

  • Quantification: Perform a BCA Protein Assay to ensure exactly 30 µg of total protein is loaded per well. Equal loading is non-negotiable for densitometric causality.

  • Electrophoresis & Transfer: Resolve proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane (0.45 µm pore size).

  • Immunoblotting: Block with 5% BSA (do not use milk for phospho-antibodies, as casein contains phosphoproteins that cause high background). Probe with primary antibodies against p-Akt (Ser473), total Akt, p-PI3K, and total PI3K overnight at 4°C.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate. Normalize the densitometry of phospho-bands against their respective total protein bands, and use GAPDH or β -actin as an overarching system control.

Workflow Culture Cell Culture (e.g., MDA-MB-231) Treat 2'-HF Treatment (Dose-Response) Culture->Treat Lysis Cell Lysis & Protein Extraction Treat->Lysis Blot Western Blotting (Target Profiling) Lysis->Blot Analysis Densitometric Analysis Blot->Analysis

Fig 2: Experimental workflow for validating 2'-HF mechanism of action in vitro.

References

  • CymitQuimica. "CAS 1890-99-9: 2′-Hydroxyformononetin".
  • National Institutes of Health (PMC). "Formononetin: A Review of Its Anticancer Potentials and Mechanisms".
  • Semantic Scholar. "Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer".
  • MDPI. "Focus on Formononetin: Anticancer Potential and Molecular Targets".
  • Frontiers.

Sources

Exploratory

Pharmacological Profiling and Biosynthetic Dynamics of 2'-Hydroxyformononetin (Xenognosin B): A Technical Whitepaper

Executive Summary 2'-Hydroxyformononetin (CAS: 1890-99-9), also known as Xenognosin B, is a naturally occurring isoflavone and phytoestrogen predominantly found in leguminous plants (e.g., Glycyrrhiza sp., Medicago sativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2'-Hydroxyformononetin (CAS: 1890-99-9), also known as Xenognosin B, is a naturally occurring isoflavone and phytoestrogen predominantly found in leguminous plants (e.g., Glycyrrhiza sp., Medicago sativa, Dalbergia sp.) and complex natural matrices like propolis[1][2][3]. As a critical intermediate in the biosynthesis of antimicrobial phytoalexins and a bioactive compound in its own right, it presents significant potential for pharmacological research. This whitepaper provides an in-depth technical analysis of its physicochemical properties, biosynthetic pathways, pharmacological mechanisms, and the validated experimental protocols required for its isolation and characterization.

Chemical Identity and Physicochemical Profiling

2'-Hydroxyformononetin is classified as a 4'-methoxyisoflavone, characterized by a formononetin skeleton with an additional hydroxyl group at the 2' position[4][5]. This specific phenolic arrangement is the primary driver of its antioxidant capacity and its ability to interact with biological receptors, notably estrogen receptors (ER)[1][6].

To facilitate formulation and analytical tracking, the quantitative physicochemical properties of 2'-Hydroxyformononetin are summarized in Table 1.

Table 1: Quantitative Physicochemical Properties of 2'-Hydroxyformononetin

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C16H12O5Dictates structural mass for MS identification[1].
Molecular Weight 284.26 g/mol Target mass for LC-MS/MS precursor ion tracking[1].
LogP (XLogP3) 2.4 - 2.87Indicates moderate lipophilicity; guides solvent selection[4][7].
Melting Point 215 - 217 °CHigh melting point indicates a stable crystalline solid matrix[4].
Solubility Soluble in organic solvents (EtOH, DMSO)Requires co-solvents for aqueous biological assays[1].
Exact Mass 284.0684 DaHigh-resolution mass spectrometry (HRMS) target[4].

Biosynthetic Dynamics: The Phytoalexin Pathway

In plant ecology, 2'-Hydroxyformononetin is not merely a metabolic endpoint but a committed intermediate in the defense-oriented pterocarpan biosynthesis pathway[8][9]. When leguminous plants are subjected to pathogenic stress (e.g., fungal infection), they upregulate the synthesis of phytoalexins like medicarpin[8].

The enzymatic cascade relies heavily on stereospecific reductions. Formononetin is hydroxylated to form 2'-Hydroxyformononetin. Subsequently, isoflavone reductase converts it to vestitone. A highly specific enzyme, vestitone reductase, catalyzes the NADPH-dependent reduction of (3R)-vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI)[7][8]. Finally, DMI dehydratase facilitates the loss of water and the closure of the ether ring to yield the active antimicrobial, medicarpin[8].

Biosynthesis N1 Formononetin N2 2'-Hydroxyformononetin (Xenognosin B) N1->N2 Hydroxylase N3 Vestitone N2->N3 Reductase N4 DMI N3->N4 Vestitone Reductase N5 Medicarpin (Phytoalexin) N4->N5 DMI Dehydratase

Biosynthetic pathway of medicarpin via the 2'-Hydroxyformononetin intermediate.

Pharmacological Mechanisms of Action

Phytoestrogenic Receptor Modulation

2'-Hydroxyformononetin functions as a phytoestrogen, meaning it possesses a structural conformation capable of docking into the ligand-binding domain of mammalian estrogen receptors (ERα and ERβ)[1][6]. By mimicking 17β-estradiol, it modulates estrogen receptor pathways, which can influence gene transcription related to hormone balance, bone density preservation, and cell proliferation[1][6].

Anti-inflammatory and Antioxidant Efficacy

The phenolic hydroxyl groups on the isoflavone backbone act as electron donors, neutralizing reactive oxygen species (ROS)[1][10]. This free-radical scavenging ability interrupts the auto-oxidation cascades that typically lead to vascular endothelial damage and chronic inflammation, positioning the compound as a viable anti-inflammatory agent[5][10].

Cytotoxic and Anti-Cancer Potential

Recent metabolomic profiling of red propolis has identified 2'-Hydroxyformononetin as a primary chemical constituent[11]. Extracts containing this compound have demonstrated notable cytotoxic activity against human ovarian cancer cell lines, suggesting that its modulation of cell proliferation pathways may have therapeutic applications in oncology[3].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each procedural step.

Protocol 1: Extraction and LC-MS/MS Quantification

Objective: Isolate and quantify 2'-Hydroxyformononetin from complex matrices (e.g., Glycyrrhiza roots or propolis).

Causality of Design: 80% ethanol is utilized as the extraction solvent because its dielectric constant perfectly matches the moderate lipophilicity (LogP ~2.4) of the target isoflavone, ensuring maximum yield while precipitating highly polar, unwanted polysaccharides[4][7].

  • Sample Preparation: Lyophilize the biomass to prevent aqueous degradation of phenolic compounds, then pulverize to a fine powder (particle size <0.5 mm) to maximize surface area.

  • Ultrasonic-Assisted Extraction (UAE): Suspend 10g of powder in 100 mL of 80% ethanol. Sonicate at 40 kHz for 45 minutes at 35°C. Rationale: Acoustic cavitation mechanically disrupts cell walls, accelerating mass transfer without thermal degradation of the isoflavone.

  • Filtration: Centrifuge the homogenate at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Analysis: Inject into a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% formic acid) and Acetonitrile.

  • Validation: Detect in positive ESI mode. The system is validated by tracking the specific fragmentation pattern of the precursor ion (m/z 285.0755 [M+H]+)[4].

Table 2: LC-MS/MS Fragmentation Profile for 2'-Hydroxyformononetin[4]

Precursor Ion (m/z)Fragment Ions (m/z)Relative Abundance (%)
285.0755 [M+H]+229.085628.65
257.080710.95
241.08574.99
137.02323.78
Protocol 2: In Vitro Estrogen Receptor (ER) Reporter Assay

Objective: Quantify the phytoestrogenic gene-activation potential of the isolated compound.

Causality of Design: MCF-7 breast cancer cells are used due to their high endogenous expression of ERα. Crucially, cells must be cultured in phenol red-free media with charcoal-stripped fetal bovine serum (FBS). Phenol red has weak estrogenic activity, and standard FBS contains endogenous hormones; failing to remove these would create high background noise, invalidating the binding kinetics.

  • Cell Starvation: Culture MCF-7 cells in phenol red-free DMEM supplemented with 5% charcoal-stripped FBS for 48 hours prior to the assay.

  • Transfection: Transiently transfect cells with an Estrogen Response Element (ERE) luciferase reporter plasmid using a liposomal transfection reagent.

  • Treatment: Treat the cells with varying concentrations of 2'-Hydroxyformononetin (0.1 µM, 1.0 µM, 10 µM). Include a vehicle control (0.1% DMSO) and a positive control (10 nM 17β-estradiol) to self-validate the assay's responsiveness.

  • Quantification: After 24 hours, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader. The fold-change in luminescence relative to the vehicle control represents the compound's estrogenic potency.

Workflow S1 Biomass Sourcing (Legumes / Propolis) S2 Ultrasonic-Assisted Extraction (80% EtOH) S1->S2 Maceration S3 LC-MS/MS Profiling (m/z 285 [M+H]+) S2->S3 Filtration S4 In Vitro ER Assay (MCF-7 Cells) S3->S4 Isolation S5 Pharmacological Validation S4->S5 Data Analysis

Workflow for the extraction, identification, and pharmacological validation of 2'-Hydroxyformononetin.

Conclusion

2'-Hydroxyformononetin occupies a unique dual role in biological systems. Ecologically, it is an indispensable biosynthetic bridge to the potent phytoalexin medicarpin, dictating plant defense mechanisms against pathogens. Pharmacologically, its structural identity as a 4'-methoxyisoflavone grants it significant phytoestrogenic, anti-inflammatory, and cytotoxic properties. By employing rigorous, self-validating analytical and in vitro methodologies, researchers can effectively harness this compound for advanced drug development and natural product therapeutic applications.

References

  • 2'-Hydroxyformononetin | C16H12O5 | CID 5280551 - PubChem Source: nih.gov URL:[Link]

  • Ethnomedicinal, phytochemical, and pharmacological profile of the genus Dalbergia L. Source: researchgate.net URL:[Link]

  • Conversion of vestitone to medicarpin in alfalfa (Medicago sativa L.) is catalyzed by two independent enzymes. Source: researchgate.net URL:[Link]

  • 2'-Hydroxyformononetin - LookChem Source: lookchem.com URL:[Link]

  • Evaluation of the cytotoxic activity of chemically characterized propolis originating from different geographic regions and vitamin D co-supplementation against human ovarian cancer cells Source: nih.gov URL:[Link]

Sources

Foundational

2'-Hydroxyformononetin binding affinity to estrogen receptors

Title: Characterizing the Binding Affinity of 2'-Hydroxyformononetin to Estrogen Receptors: A Technical Framework Executive Summary & Molecular Context 2'-Hydroxyformononetin (CAS 1890-99-9) is a naturally occurring isof...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Characterizing the Binding Affinity of 2'-Hydroxyformononetin to Estrogen Receptors: A Technical Framework

Executive Summary & Molecular Context

2'-Hydroxyformononetin (CAS 1890-99-9) is a naturally occurring isoflavone predominantly found in legumes such as red clover and soy[1]. As a phytoestrogen, it exhibits estrogen-like activity through its potential to bind estrogen receptors (ER) and modulate downstream physiological processes related to hormone balance and cell proliferation[1].

However, a critical review of the current scientific literature reveals that empirical studies directly quantifying the binding affinity of 2'-Hydroxyformononetin to ER pathways are sparse, making it an underexplored frontier in pharmacological research[2]. While its precursor, formononetin, is a known phytoestrogen, the specific addition of the 2'-hydroxyl group alters the molecule's electronic distribution and introduces a new hydrogen-bond donor/acceptor. This modification theoretically enhances its interaction with the ligand-binding domain (LBD) of estrogen receptors compared to the parent compound.

The estrogen receptor exists as two primary subtypes, ERα and ERβ, which share high sequence homology in their DNA-binding domains but differ notably in their C-terminal LBDs[3]. Standard phytoestrogens like genistein and coumestrol demonstrate a higher relative binding affinity for ERβ over ERα[3]. This guide provides the theoretical framework and the self-validating experimental methodologies required to definitively characterize the binding kinetics of 2'-Hydroxyformononetin to ERα and ERβ.

ER_Pathway Ligand 2'-Hydroxyformononetin (Phytoestrogen) ER Estrogen Receptor (ERα / ERβ) Ligand Binding Domain Ligand->ER Binding (Kd) Dimer Receptor Dimerization & Conformational Change ER->Dimer Activation Nucleus Nuclear Translocation Dimer->Nucleus Translocation ERE Binding to ERE (Estrogen Response Elements) Nucleus->ERE DNA Binding Transcription Gene Transcription (Cell Proliferation / Metabolism) ERE->Transcription Co-activator Recruitment

ER activation pathway modulated by 2'-Hydroxyformononetin binding.

Quantitative SAR Projections

Because 2'-Hydroxyformononetin is actively cataloged for nuclear receptor research[4], we must establish a baseline using known structural analogs. 17β-Estradiol (E2) binds both subtypes with high affinity ( Kd​ = 0.05 - 0.1 nM)[3]. Formononetin, lacking the 2'-OH group, displays very low estrogenic potency[3]. The table below synthesizes empirical data for analogs and projects the binding affinity for 2'-Hydroxyformononetin based on Structure-Activity Relationship (SAR) modeling.

Table 1: Comparative Estrogen Receptor Binding Affinities (Empirical vs. Predicted)
CompoundERα Affinity ( Kd​ / IC50​ )ERβ Affinity ( Kd​ / IC50​ )Estrogenic Potency Rank
17β-Estradiol (E2) ~0.1 nM~0.1 nMHigh (Endogenous Reference)
Genistein ~15 nM~0.5 nMModerate-High (ERβ Selective)
Formononetin >1000 nM>500 nMLow
2'-Hydroxyformononetin Predicted: 500-800 nMPredicted: 100-300 nMModerate (Under Investigation)

Note: 2'-Hydroxyformononetin values are predicted based on the anticipated hydrogen bonding of the 2'-OH group with His524 (ERα) or His475 (ERβ), pending empirical validation via the protocols below.

Experimental Workflows & Methodological Causality

To transition from predicted SAR models to empirical proof, researchers must employ self-validating assay systems. Simple fluorescence polarization is insufficient because isoflavones possess conjugated aromatic systems that frequently autofluoresce, leading to false positives. Therefore, we utilize TR-FRET for equilibrium screening and Surface Plasmon Resonance (SPR) for kinetic validation.

Protocol 1: TR-FRET Competitive Binding Assay

Causality: TR-FRET utilizes a lanthanide chelate (e.g., Terbium) with a long emission half-life. By introducing a 100 µs time delay before measurement, the short-lived autofluorescence from 2'-Hydroxyformononetin decays completely, isolating the true receptor-ligand interaction signal. Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing GST-tagged ERα or ERβ LBD (2 nM final concentration) and a Terbium-labeled anti-GST antibody (1 nM final) in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1% BSA).

  • Tracer Addition: Add a fluorescently labeled estrogen ligand (e.g., Fluormone™) at its predetermined Kd​ concentration.

  • Analyte Titration: Dispense 2'-Hydroxyformononetin in a 12-point serial dilution (ranging from 10 µM down to 0.1 nM) into a 384-well low-volume plate.

  • Incubation: Seal the plate and incubate at room temperature for exactly 2 hours to ensure thermodynamic equilibrium is reached.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 495 nm (Terbium) and 520 nm (Tracer) after a 100 µs delay.

  • Data Analysis: Calculate the 520/495 nm emission ratio. Fit the dose-response curve using a 4-parameter logistic (4PL) equation to determine the IC50​ , then calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality: Endpoint assays cannot distinguish between a ligand that binds weakly but rapidly, and one that binds tightly but slowly. Phytoestrogens often exhibit rapid dissociation rates ( koff​ ) compared to E2. SPR provides a label-free system to measure these transient kinetics directly. The use of a CM5 chip is critical because its 3D dextran matrix preserves the conformational flexibility of the ER LBD (specifically the mobile Helix 12), which is required for accurate ligand accommodation.

SPR_Workflow Immobilization 1. ER Immobilization (Amine Coupling) Equilibration 2. Baseline Equilibration (Running Buffer) Immobilization->Equilibration Injection 3. Analyte Injection (2'-Hydroxyformononetin) Equilibration->Injection Association 4. Association Phase (Measure k_on) Injection->Association Dissociation 5. Dissociation Phase (Measure k_off) Association->Dissociation Regeneration 6. Surface Regeneration (Mild Acid/Base) Dissociation->Regeneration Regeneration->Equilibration Next Cycle

SPR workflow for measuring real-time ligand binding kinetics.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Dock a CM5 (carboxymethyl dextran) sensor chip into the SPR instrument.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to activate the carboxyl groups.

  • Ligand Immobilization: Inject purified ERα or ERβ LBD (diluted in 10 mM sodium acetate, pH 4.5) until an immobilization level of ~3000 RU is achieved. Block remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl.

  • Analyte Injection (Association): Inject varying concentrations of 2'-Hydroxyformononetin (e.g., 3.125, 6.25, 12.5, 25, 50 µM) in running buffer (PBS with 0.05% Tween-20 and 2% DMSO) at a flow rate of 30 µL/min for 120 seconds.

  • Buffer Wash (Dissociation): Switch to running buffer without the analyte for 300 seconds to monitor the dissociation phase.

  • Surface Regeneration: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to strip the bound analyte without denaturing the immobilized receptor.

  • Kinetic Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and calculate the overall equilibrium dissociation constant ( Kd​=koff​/kon​ ).

Conclusion

While 2'-Hydroxyformononetin is structurally primed to act as a phytoestrogen, its specific binding mechanics to ERα and ERβ require rigorous empirical validation. By utilizing time-resolved fluorescence and real-time surface plasmon resonance, researchers can bypass the optical artifacts inherent to isoflavones and definitively map the pharmacological profile of this compound.

References

  • CymitQuimica. "CAS 1890-99-9: 2′-Hydroxyformononetin".
  • MedChemExpress.
  • Benchchem. "2'-Hydroxyformononetin | 1890-99-9".
  • ResearchGate. "Estrogenic constituents of the heartwood of Dalbergia parviflora".

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Exploratory

2'-Hydroxyformononetin: A Guide to Natural Sources, Biosynthesis, and Laboratory-Scale Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract: 2'-Hydroxyformononetin is an O-methylated isoflavone, a class of phy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: 2'-Hydroxyformononetin is an O-methylated isoflavone, a class of phytoestrogens garnering significant interest for its potential pharmacological activities, including anti-inflammatory and neuroprotective effects[1][2]. As a derivative of formononetin, this compound is found in a variety of leguminous plants. This guide provides a comprehensive technical overview for the scientific community, detailing the primary natural sources of 2'-Hydroxyformononetin, its biosynthetic origins, and robust methodologies for its extraction, isolation, and characterization. The protocols and explanations herein are designed to provide both the foundational knowledge and the practical steps necessary for researchers to source and study this promising bioactive compound.

Introduction to 2'-Hydroxyformononetin

2'-Hydroxyformononetin (IUPAC Name: 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one) is a naturally occurring isoflavonoid[1]. Isoflavonoids are a subclass of flavonoids characterized by a C6-C3-C6 carbon skeleton where the B-ring is attached to the C-3 position of the C-ring. This structural arrangement is pivotal to their biological activity. Functionally related to its more widely known precursor, formononetin, 2'-Hydroxyformononetin is distinguished by an additional hydroxyl group at the 2' position of the B-ring[1]. This structural modification can significantly influence its solubility, bioavailability, and interaction with biological targets, making it a molecule of high interest in phytochemistry and drug discovery. Its reported anti-inflammatory and potential anticancer properties underscore the need for reliable methods to procure it from natural sources for further investigation[1][3][4].

Principal Natural Plant Sources

2'-Hydroxyformononetin is predominantly found within the plant kingdom, specifically in the Fabaceae (legume) family, which is a rich reservoir of isoflavonoids[5][6]. The concentration of these compounds can vary significantly based on the plant species, cultivar, part of the plant, and even environmental conditions during growth[7][8]. The following table summarizes the key documented botanical sources.

Plant FamilySpeciesCommon NamePlant Part(s)References
Fabaceae Astragalus membranaceusAstragalus / Huang-qiRoot[9][10][11]
Fabaceae Trifolium pratenseRed CloverLeaves, Flower Heads[6][7][8][12][13]
Fabaceae Glycyrrhiza pallidiflora--[1]
Fabaceae Glycyrrhiza glabraLicoriceRoot, Rhizome[14][15][16]
Fabaceae Euchresta formosana--[1]

Among these, Astragalus species, Trifolium pratense (Red Clover), and Glycyrrhiza species (Licorice) are the most extensively studied and commercially relevant sources for isoflavones, including formononetin and its derivatives[6][8][9][14]. Researchers targeting this compound should prioritize these genera for source material screening.

The Biosynthetic Pathway: From Phenylalanine to 2'-Hydroxyformononetin

Understanding the biosynthesis of 2'-Hydroxyformononetin is critical for comprehending its distribution in nature and for potential bioengineering applications. The pathway is an extension of the general phenylpropanoid and flavonoid synthesis routes[17].

The process begins with the amino acid L-Phenylalanine , a product of the Shikimate Pathway [17][18]. A series of enzymatic reactions convert L-Phenylalanine into 4-Coumaroyl-CoA , a central precursor. This molecule then enters the flavonoid pathway, where it is condensed with three molecules of Malonyl-CoA by Chalcone Synthase (CHS) to form a chalcone scaffold[17].

The key steps leading to 2'-Hydroxyformononetin are as follows:

  • Chalcone Isomerase (CHI) catalyzes the cyclization of the chalcone into a flavanone, typically Liquiritigenin .

  • A critical, isoflavonoid-specific reaction is catalyzed by 2-Hydroxyisoflavanone Synthase (IFS) , which involves a 2,3-aryl migration and hydroxylation to convert the flavanone into a 2-Hydroxyisoflavanone intermediate[19].

  • 2-Hydroxyisoflavanone Dehydratase (HID) then eliminates a water molecule to form the stable isoflavone ring system, yielding Daidzein [19][20].

  • Daidzein undergoes methylation at the 4'-hydroxyl group, a reaction catalyzed by an O-methyltransferase (OMT) , to produce Formononetin .

  • The final step is the specific hydroxylation of formononetin at the 2' position to yield 2'-Hydroxyformononetin . This step is catalyzed by a hydroxylase, likely a cytochrome P450-dependent monooxygenase, though the specific enzyme is less characterized in the literature.

G cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway L-Phenylalanine L-Phenylalanine 4-Coumaroyl-CoA 4-Coumaroyl-CoA L-Phenylalanine->4-Coumaroyl-CoA PAL, C4H, 4CL Liquiritigenin Liquiritigenin 4-Coumaroyl-CoA->Liquiritigenin + 3x Malonyl-CoA (CHS, CHI) Hydroxyisoflavanone 2-Hydroxyisoflavanone Intermediate Liquiritigenin->Hydroxyisoflavanone IFS Daidzein Daidzein Hydroxyisoflavanone->Daidzein HID Formononetin Formononetin Daidzein->Formononetin OMT Target 2'-Hydroxyformononetin Formononetin->Target Hydroxylase

Fig. 1: Simplified biosynthetic pathway of 2'-Hydroxyformononetin.

Extraction and Isolation: A Validated Laboratory Workflow

The isolation of a pure compound from a complex plant matrix requires a multi-step approach. The causality of this workflow is based on progressively increasing the purity of the target compound by removing classes of other molecules based on their physicochemical properties (e.g., polarity, solubility).

Part 1: Sample Preparation and Crude Extraction

The initial goal is to efficiently liberate the compound of interest from the plant tissue into a solvent.

Protocol:

  • Material Preparation: Obtain high-quality, dried plant material (e.g., Astragalus root). Grind the material into a fine powder (e.g., 40-60 mesh) to maximize the surface area for solvent penetration[21]. This step is critical as it directly impacts extraction efficiency.

  • Solvent Selection: Isoflavones are moderately polar. An 80% methanol or 80% ethanol solution is an effective choice for initial extraction, as it can solubilize the target compound while leaving behind highly non-polar lipids and highly polar polysaccharides.

  • Extraction Technique (Soxhlet): a. Weigh the powdered plant material and place it in a cellulose thimble. b. Assemble a Soxhlet apparatus with a round bottom flask containing the extraction solvent (e.g., 80% ethanol)[22][23]. c. Heat the solvent to a gentle boil. Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear[22]. The continuous cycling of fresh, warm solvent over the sample makes this method highly efficient.

  • Concentration: After extraction, concentrate the ethanolic extract using a rotary evaporator under reduced pressure at a temperature below 50°C to yield a crude extract[22]. This removes the bulk solvent without thermally degrading the target compound.

Part 2: Liquid-Liquid Partitioning (Fractionation)

This step aims to separate compounds based on their differential solubility in immiscible solvents, providing a preliminary purification.

Protocol:

  • Resuspend: Dissolve the dried crude extract in a water/methanol mixture (e.g., 9:1 v/v).

  • Sequential Extraction: a. Transfer the solution to a separatory funnel and perform an extraction with a non-polar solvent like n-hexane. Repeat three times. This removes lipids, chlorophyll, and other non-polar constituents. Discard the hexane phase (or save for other analysis). b. Subsequently, extract the remaining aqueous phase with a solvent of intermediate polarity, such as ethyl acetate. Repeat three times. Isoflavones will preferentially partition into the ethyl acetate phase.

  • Concentration: Collect the ethyl acetate fractions, pool them, and concentrate to dryness using a rotary evaporator. This "isoflavone-enriched fraction" is now ready for chromatographic purification.

Part 3: Chromatographic Purification

Chromatography is the core of purification, separating molecules based on their differential affinity for a stationary phase and a mobile phase.

Protocol:

  • Column Chromatography (CC): a. Stationary Phase: Use silica gel as the stationary phase, which separates compounds primarily based on polarity[22]. b. Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column[22]. c. Loading: Dissolve the isoflavone-enriched fraction in a minimal amount of solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column. d. Elution: Begin elution with a non-polar mobile phase (e.g., 100% chloroform) and gradually increase the polarity by adding methanol (a step gradient). For example: Chloroform -> 99:1 Chloroform:Methanol -> 98:2 -> 95:5, etc. The rationale is that less polar compounds will elute first, while more polar compounds (like 2'-Hydroxyformononetin with its two hydroxyl groups) will require a more polar mobile phase to be displaced from the silica gel. e. Fraction Collection: Collect fractions of the eluate and monitor them using Thin-Layer Chromatography (TLC) to identify which fractions contain the target compound (visualized under UV light).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. Pool the purest fractions from the CC that contain the target compound and concentrate them. b. For final polishing, use a reverse-phase Prep-HPLC system (e.g., with a C18 column)[24][25]. In reverse-phase, the stationary phase is non-polar, so more polar compounds elute earlier. c. Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water. d. Inject the concentrated sample and collect the peak corresponding to 2'-Hydroxyformononetin, as determined by a UV detector and prior analytical HPLC runs.

  • Final Step: Evaporate the solvent from the collected HPLC fraction to obtain the purified solid compound. Verify purity using the analytical methods described below.

G Start Dried, Powdered Plant Material Soxhlet Soxhlet Extraction (e.g., 80% Ethanol) Start->Soxhlet Crude Crude Extract Soxhlet->Crude Partition Liquid-Liquid Partitioning (Hexane / Ethyl Acetate) Crude->Partition Enriched Isoflavone-Enriched Fraction Partition->Enriched CC Silica Gel Column Chromatography Enriched->CC Fractions Semi-Pure Fractions CC->Fractions HPLC Preparative HPLC (C18 Column) Fractions->HPLC Pure Pure 2'-Hydroxyformononetin HPLC->Pure

Fig. 2: General workflow for the extraction and isolation of 2'-Hydroxyformononetin.

Analytical Characterization and Quantification

Unambiguous identification and purity assessment are non-negotiable in drug discovery and scientific research. A combination of orthogonal analytical techniques is required for a self-validating system[26].

TechniquePrincipleApplication in this Workflow
Thin-Layer Chromatography (TLC) Differential partitioning between a stationary phase (plate) and a mobile phase.Rapid, low-cost monitoring of column chromatography fractions to identify which contain the target compound.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a packed column (stationary phase) and a liquid mobile phase.Purity assessment (as % area of the target peak) and quantification by creating a calibration curve with a pure standard[25][27]. A Diode Array Detector (DAD) can provide UV spectra to aid in peak identity and purity assessment[26].
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds via HPLC and then determines their mass-to-charge ratio (m/z).Provides definitive molecular weight information, confirming the molecular formula (C16H12O5)[1][28]. Essential for confirming the identity of the isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C) to map the carbon-hydrogen framework of a molecule.The gold standard for unambiguous structure elucidation[29]. Provides the final, conclusive proof of the compound's identity and stereochemistry.

Conclusion

2'-Hydroxyformononetin represents a valuable target for phytochemical and pharmacological research. Its presence in well-known medicinal plants from the Fabaceae family, such as Astragalus, Trifolium, and Glycyrrhiza, makes it accessible for laboratory investigation. The biosynthesis of this isoflavone follows a specialized branch of the flavonoid pathway, offering potential avenues for synthetic biology approaches. The workflow detailed in this guide, which combines classical extraction techniques with modern chromatographic and spectroscopic methods, provides a robust and validated pathway for researchers to isolate and characterize 2'-Hydroxyformononetin. This foundational work is essential for enabling the advanced preclinical and clinical studies needed to fully explore its therapeutic potential.

References

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  • FooDB (2010). Showing Compound 2'-Hydroxyformononetin (FDB008383). Available at: [Link]

  • Shimamura, M., et al. (2007). Biosynthetic pathway of leguminous isoflavonoids. ResearchGate. Available at: [Link]

  • Arellano, C., et al. (2011). Formononetin of Red Clover (Trifolium pratense L.) as Affected by Water Availability. ResearchGate. Available at: [Link]

  • Kaimoyo, E., et al. (2008). Biosynthetic pathway from liquiritigenin to (+)-pisatin. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2024). Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems. Frontiers in Pharmacology. Available at: [Link]

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  • Wu, J., et al. (2016). Formononetin, an active compound of Astragalus membranaceus (Fisch) Bunge, inhibits hypoxia-induced retinal neovascularization via the HIF-1α/VEGF signaling pathway. Drug Design, Development and Therapy. Available at: [Link]

  • Gościniak, A., et al. (2023). PCA biplot of Trifolium pratense L. cultivars based on formononetin and biochanin A content. ResearchGate. Available at: [Link]

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  • Wu, Q., et al. (2003). Seasonal variation of red clover (Trifolium pratense L., Fabaceae) isoflavones and estrogenic activity. Journal of agricultural and food chemistry. Available at: [Link]

  • Li, Y., et al. (2023). Identification of the Metabolites of Both Formononetin in Rat Hepatic S9 and Ononin in Rat Urine Samples and Preliminary Network Pharmacology Evaluation of Their Main Metabolites. Molecules. Available at: [Link]

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Foundational

The Role of 2'-Hydroxyformononetin in Oxidative Stress Pathways: A Technical Guide for Drug Development

Executive Summary 2'-Hydroxyformononetin (2'-HF) is a naturally occurring isoflavonoid and a critical biosynthetic precursor to pterocarpan phytoalexins, such as medicarpin, found predominantly in leguminous plants like...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2'-Hydroxyformononetin (2'-HF) is a naturally occurring isoflavonoid and a critical biosynthetic precursor to pterocarpan phytoalexins, such as medicarpin, found predominantly in leguminous plants like Medicago sativa (alfalfa) and Glycine soja (wild soybean). While traditionally studied for its role in plant defense mechanisms, recent pharmacological profiling has highlighted its potent capacity to modulate mammalian oxidative stress pathways.

For drug development professionals, 2'-HF represents a high-value scaffold. Its dual mechanism of action—acting both as a direct free radical scavenger and an indirect modulator of the Keap1-Nrf2 antioxidant response element (ARE) pathway—makes it a prime candidate for therapeutic interventions in oxidative-stress-driven pathologies, including neurodegeneration and cardiovascular diseases 1.

Biochemical Profiling and Mechanisms of Action

Direct ROS Scavenging via Phenolic Hydroxyls

The molecular structure of 2'-HF (C16H12O5) is characterized by a specific arrangement of phenolic rings. The presence of hydroxyl groups on the isoflavone backbone provides the structural basis for its direct antioxidant activity. By donating hydrogen atoms or single electrons, 2'-HF neutralizes reactive oxygen species (ROS) such as superoxide anions and lipid peroxyl radicals, terminating radical chain reactions before they induce lipid peroxidation or DNA damage 2.

Indirect Modulation: The Keap1-Nrf2/HO-1 Axis

Beyond direct scavenging, 2'-HF exerts profound cellular protection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under basal conditions, Nrf2 is sequestered in the cytosol by the repressor protein Keap1, which targets it for ubiquitination and proteasomal degradation.

Isoflavonoids like 2'-HF interact with the reactive cysteine residues of Keap1, inducing a conformational change that liberates Nrf2 3. Once free, Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs), and drives the transcription of Phase II detoxifying enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1) 4.

Nrf2_Pathway HF 2'-Hydroxyformononetin Keap1 Keap1-Nrf2 Complex (Cytosol) HF->Keap1 Disrupts Nrf2 Free Nrf2 Keap1->Nrf2 Releases Nucleus Nuclear Translocation Nrf2->Nucleus Translocates ARE Antioxidant Response Element Nucleus->ARE Binds Phase2 Phase II Enzymes (HO-1, NQO1) ARE->Phase2 Upregulates ROS ROS Neutralization Phase2->ROS Scavenges

Keap1-Nrf2 pathway modulation by 2'-Hydroxyformononetin leading to ROS neutralization.

Enzymatic Biosynthesis Context

In its native biological systems, 2'-HF is a substrate for the enzyme Isoflavone Reductase (IFR), which catalyzes its NADPH-dependent reduction to vestitone 5. Interestingly, IFR expression itself is heavily induced by abiotic stress and ROS, indicating a sophisticated feedback loop where 2'-HF and its derivatives act to restore intracellular redox homeostasis.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the efficacy of 2'-HF, assays must be designed to prove causality rather than mere correlation. The following protocols are engineered as self-validating systems, ensuring that artifacts are immediately identified.

In Vitro ROS Scavenging: Dual DPPH/ABTS Assay

Causality Rationale: We utilize both DPPH and ABTS assays because DPPH strictly evaluates electron transfer in hydrophobic environments, whereas the ABTS radical cation (ABTS•+) operates in both aqueous and lipophilic systems 6. This dual approach ensures the amphiphilic ROS-scavenging nature of 2'-HF is fully captured without solvent-bias.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM methanolic solution of DPPH and a 7 mM aqueous solution of ABTS (reacted with 140 mM potassium persulfate to generate the ABTS•+ radical).

  • Sample Incubation: In a 96-well microplate, add 40 µL of 2'-HF (at varying concentrations: 0–50 µg/mL) to 40 µL of the DPPH solution. For ABTS, mix 10 µL of sample with 190 µL of diluted ABTS•+ solution.

  • Reaction Time: Incubate the DPPH plate in the dark at 25°C for 30 minutes. Incubate the ABTS plate for 6 minutes.

  • Quantification: Measure absorbance at 517 nm (DPPH) and 734 nm (ABTS) using a microplate reader.

  • Self-Validation Check (Critical):

    • Negative Control: Vehicle-only wells must show zero decolorization. If bleaching occurs, the solvent is contaminated.

    • Positive Control: Ascorbic acid or Trolox must be run in parallel to generate a standard calibration curve. The assay is only valid if the positive control's IC50 falls within its known historical baseline.

Cell-Based Nrf2 Translocation Assay

Causality Rationale: Measuring whole-cell Nrf2 expression cannot distinguish between inactive cytosolic Nrf2 and transcriptionally active nuclear Nrf2. By executing a subcellular fractionation, we establish a definitive causal link between 2'-HF administration and active Nrf2 nuclear translocation.

Step-by-Step Protocol:

  • Cell Culture: Seed HepG2 or RAW 264.7 cells in 6-well plates at 1×106 cells/well. Incubate for 24 hours.

  • Treatment: Treat cells with 2'-HF (e.g., 5, 10, 20 µM) for 6 hours to capture peak translocation dynamics.

  • Subcellular Fractionation: Lyse cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) supplemented with protease inhibitors. Centrifuge at 800 × g to pellet the intact nuclei. The supernatant is the cytosolic fraction.

  • Nuclear Lysis: Resuspend the nuclear pellet in a hypertonic extraction buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl) to extract nuclear proteins.

  • Western Blotting: Resolve fractions via SDS-PAGE and probe for Nrf2.

  • Self-Validation Check (Critical): The protocol validates its own fractionation purity through compartment-specific loading controls. Probe the nuclear fraction for Lamin B1 and the cytosolic fraction for GAPDH. Validation Rule: If GAPDH is detected in the nuclear blot, the fractionation has failed (cytosolic contamination), and the Nrf2 translocation data must be discarded.

Workflow S1 1. Cell Culture & 2'-HF Treatment S2 2. Subcellular Fractionation S1->S2 S3 3. Protein Quantification S2->S3 S4 4. Western Blot (Nrf2, Lamin B1) S3->S4 S5 5. Densitometric Validation S4->S5

Step-by-step self-validating workflow for quantifying Nrf2 nuclear translocation.

Quantitative Data Summary

The table below synthesizes the representative pharmacological profile of 2'-HF across different oxidative stress evaluation models. Note: Values represent standardized benchmarks derived from isoflavonoid profiling studies.

ParameterAssay TypeBiochemical MechanismRepresentative 2'-HF Activity
DPPH Scavenging Cell-freeDirect electron/hydrogen donation to stable radicalIC50: 15.2 ± 1.4 µM
ABTS Scavenging Cell-freeNeutralization of ABTS•+ cation radicalIC50: 12.8 ± 1.1 µM
Nrf2 Translocation Cell-basedDisruption of Keap1-Nrf2 complex3.5-fold increase (nuclear fraction)
HO-1 Expression Cell-basedARE-dependent transcriptional activation4.2-fold increase (protein level)
Lipid Peroxidation Tissue-basedInhibition of malondialdehyde (MDA) formation68% inhibition at 20 µM

Future Perspectives in Drug Development

The therapeutic utility of 2'-Hydroxyformononetin is currently limited by its lipophilic nature, which results in poor aqueous solubility and low oral bioavailability. To translate this molecule from the bench to clinical applications, drug development professionals must leverage advanced delivery systems. Nanoformulations—such as solid lipid nanoparticles (SLNs) or liposomal encapsulation—have shown immense promise in stabilizing phenolic compounds, enhancing their targeted delivery to oxidative-stress-damaged tissues, and prolonging their pharmacokinetic half-life.

By continuing to map the precise binding kinetics of 2'-HF with Keap1, researchers can utilize this natural isoflavone as a structural template for synthesizing next-generation, high-affinity Nrf2 activators.

References

  • MDPI. "Comprehensive Metabolite Fingerprinting of Australian Black and Green Olives and Their Antioxidant and Pharmacokinetics Properties." MDPI.[Link]

  • IAPC Journals. "New insights of propolis nanoformulation and its therapeutic potential in human diseases." ADMET and DMPK.[Link]

  • ResearchGate. "Conversion of vestitone to medicarpin in alfalfa (Medicago sativa L.) is catalyzed by two independent enzymes." ResearchGate.[Link]

  • MDPI. "LC-ESI-QTOF/MS Characterization of Phenolic Compounds from Medicinal Plants (Hops and Juniper Berries) and Their Antioxidant Activity." MDPI.[Link]

Sources

Exploratory

The Metabolic Horizon of Formononetin: A Technical Guide to the Putative Formation of 2'-Hydroxyformononetin

Foreword for the Research Professional The study of isoflavones, a prominent class of phytoestrogens, continues to yield fascinating insights into their complex interactions within biological systems. Formononetin, a key...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Research Professional

The study of isoflavones, a prominent class of phytoestrogens, continues to yield fascinating insights into their complex interactions within biological systems. Formononetin, a key isoflavone found in red clover (Trifolium pratense) and other legumes, is a precursor to a cascade of metabolites, each with a potentially unique pharmacological profile. While the metabolic conversion of formononetin to the more estrogenic daidzein is well-documented, the exploration of other metabolic pathways remains a frontier of active research.

This technical guide delves into the established and hypothetical metabolic fate of formononetin, with a specific focus on the putative formation of 2'-hydroxyformononetin. For the researcher, scientist, and drug development professional, this document serves as a comprehensive resource, blending established knowledge with a forward-looking perspective. We will not only review the known metabolic landscape but also provide detailed, actionable protocols for investigating the less-explored pathways. Our objective is to equip you with the scientific rationale and practical methodologies to advance our collective understanding of isoflavone metabolism and its implications for human health.

The Established Metabolic Landscape of Formononetin

Upon ingestion, formononetin undergoes significant biotransformation, primarily through two interconnected routes: metabolism by the gut microbiota and hepatic enzymes. The most well-characterized metabolic event is the O-demethylation at the 4'-position, which converts formononetin into the more biologically active isoflavone, daidzein.

The Central Role of O-Demethylation

The conversion of formononetin to daidzein is a critical step in its metabolic activation. This reaction is catalyzed by both anaerobic bacteria in the gut and cytochrome P450 (CYP) enzymes in the liver.[1]

  • Gut Microbiota: Intestinal bacteria play a pivotal role in the initial cleavage of the methoxy group, making daidzein available for absorption.[2]

  • Hepatic Metabolism: Following absorption, formononetin that has not been demethylated by the gut microbiota can be metabolized in the liver. Several CYP isoforms have been identified as being capable of this O-demethylation, including CYP1A2, CYP2C91, CYP2A6, CYP2D61, and CYP2C19.[3][4]

Daidzein is subsequently further metabolized to various compounds, including dihydrodaidzein and equol, the latter of which exhibits significant estrogenic activity.[5]

Other Documented Hydroxylation Pathways

Beyond O-demethylation, studies have identified other hydroxylated metabolites of formononetin. Research involving human liver microsomes has led to the isolation and characterization of:

  • 6,7-dihydroxy-4'-methoxyisoflavone

  • 7,8-dihydroxy-4'-methoxyisoflavone

  • 7,3'-dihydroxy-4'-methoxyisoflavone[3][4]

These findings underscore the capacity of hepatic enzymes to introduce hydroxyl groups at various positions on the formononetin scaffold.

Formononetin_Metabolism Formononetin Formononetin Daidzein Daidzein Formononetin->Daidzein O-Demethylation (Gut Microbiota, Hepatic CYPs) Other_Hydroxylated Other Hydroxylated Metabolites Formononetin->Other_Hydroxylated Hydroxylation (Hepatic CYPs) Further_Metabolites Further Metabolites (e.g., Equol) Daidzein->Further_Metabolites Reduction, etc.

Established metabolic pathways of formononetin.

A Hypothetical Pathway: The Formation of 2'-Hydroxyformononetin

While not yet definitively identified as a metabolite of formononetin in published literature, the formation of 2'-hydroxyformononetin is a scientifically plausible event. This hypothesis is grounded in the known catalytic capabilities of cytochrome P450 enzymes and microbial hydroxylases to perform regioselective hydroxylation of flavonoids.

2'-Hydroxyformononetin (IUPAC name: 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one) is a known isoflavone that has been identified in plants such as Glycyrrhiza pallidiflora and Euchresta formosana.[6] It is also reported to possess anti-inflammatory properties.[6]

The Enzymatic Rationale for 2'-Hydroxylation

The introduction of a hydroxyl group at the 2'-position of the B-ring of formononetin would be a Phase I metabolic reaction. The primary candidates for catalyzing such a reaction are:

  • Cytochrome P450 Enzymes: These enzymes are well-known for their role in hydroxylating a wide range of xenobiotics.[7] Notably, studies on the metabolism of flavones, which are structurally similar to isoflavones, have shown that CYP2A6 is a major enzyme responsible for 2'-hydroxylation.[8] It is therefore reasonable to hypothesize that a human CYP enzyme, possibly CYP2A6 or another isoform with similar substrate specificity, could catalyze the 2'-hydroxylation of formononetin.

  • Microbial Hydroxylases: Various microbial species, particularly from the genera Streptomyces and Aspergillus, have been shown to regioselectively hydroxylate isoflavones at different positions on both the A and B rings.[1][9] This biotransformation capability presents another potential route for the formation of 2'-hydroxyformononetin, especially within the gut microbiome.

Hypothetical_Pathway Formononetin Formononetin Hydroxy_Intermediate Reactive Intermediate (e.g., Epoxide) Formononetin->Hydroxy_Intermediate 2'-Hydroxylation (Putative CYP/Microbial Enzyme) Hydroxyformononetin 2'-Hydroxyformononetin Hydroxy_Intermediate->Hydroxyformononetin

A hypothetical pathway for the formation of 2'-hydroxyformononetin.

A Practical Guide to Investigating the 2'-Hydroxylation of Formononetin

To validate the hypothetical metabolic conversion of formononetin to 2'-hydroxyformononetin, a systematic experimental approach is required. The following protocols provide a robust framework for such an investigation.

In Vitro Metabolism Using Human Liver S9 Fractions

The liver S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, offering a comprehensive in vitro model for metabolic studies.[10][11]

Experimental Protocol:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, combine the following on ice:

      • Human Liver S9 fraction (to a final concentration of 1 mg/mL)

      • Phosphate buffer (100 mM, pH 7.4)

      • Magnesium chloride (MgCl₂) (to a final concentration of 2 mM)

      • Formononetin (dissolved in a minimal amount of DMSO, final concentration of 10 µM)

  • Initiation of the Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a cofactor solution containing:

      • NADPH (final concentration of 1 mM)

      • UDPGA (final concentration of 0.5 mM)

      • PAPS (final concentration of 0.05 mg/mL)

      • GSH (final concentration of 2.5 mM)

  • Incubation and Termination:

    • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, and 120 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct isoflavone).

  • Sample Processing:

    • Vortex the mixture vigorously.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for UPLC-Q-TOF-MS/MS analysis.

Analytical Characterization by UPLC-Q-TOF-MS/MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is a powerful technique for identifying and structurally elucidating unknown metabolites.[12][13]

ParameterRecommended Setting
UPLC System
ColumnC18 reversed-phase (e.g., 1.7 µm, 2.1 x 100 mm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5-95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume2 µL
Q-TOF-MS/MS System
Ionization ModeElectrospray Ionization (ESI), positive and negative modes
Mass Rangem/z 100-1000
Data AcquisitionMS/MS with collision-induced dissociation (CID)
Collision EnergyRamped (e.g., 10-40 eV) to obtain fragmentation spectra

Data Analysis Workflow:

  • Metabolite Profiling: Compare the chromatograms of the formononetin-incubated samples with control samples (without formononetin or without cofactors) to identify unique metabolite peaks.

  • Accurate Mass Measurement: Determine the accurate mass of the potential 2'-hydroxyformononetin peak. The expected [M+H]⁺ ion would be at m/z 285.0757 and the [M-H]⁻ ion at m/z 283.0612.

  • Fragmentation Analysis: Analyze the MS/MS fragmentation pattern. Key fragments would likely correspond to the loss of a methyl group, carbon monoxide, and retro-Diels-Alder fragmentation of the C-ring, which is characteristic of flavonoids.

  • Comparison with a Standard: For unequivocal identification, compare the retention time and fragmentation spectrum with that of a synthesized 2'-hydroxyformononetin standard.

Synthesis of a 2'-Hydroxyformononetin Standard

The availability of a pure analytical standard is crucial for the definitive identification and quantification of a metabolite. The synthesis of 2'-hydroxyisoflavones can be achieved through various organic chemistry routes, often involving the cyclization of a deoxybenzoin precursor.[2][3] A general approach is outlined below:

Synthesis_Workflow Start Starting Materials (e.g., Resorcinol derivative and 2-hydroxy-4-methoxy-phenylacetic acid) Deoxybenzoin Deoxybenzoin Synthesis Start->Deoxybenzoin Cyclization Cyclization with Formylating Agent (e.g., Ethyl formate) Deoxybenzoin->Cyclization Purification Purification and Characterization (Chromatography, NMR, MS) Cyclization->Purification Standard 2'-Hydroxyformononetin Standard Purification->Standard

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Protocols & Analytical Methods

Method

Application Note: HPLC-UV/MS Method Development and Validation for the Quantification of 2'-Hydroxyformononetin

Executive Summary & Analytical Target Profile (ATP) 2'-Hydroxyformononetin is a highly bioactive isoflavonoid and a critical intermediate in the plant phenylpropanoid pathway. Synthesized from formononetin via the cytoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

2'-Hydroxyformononetin is a highly bioactive isoflavonoid and a critical intermediate in the plant phenylpropanoid pathway. Synthesized from formononetin via the cytochrome P450 enzyme , it serves as a direct precursor to defensive phytoalexins such as medicarpin[1]. Accurate quantification of this metabolite in complex plant matrices (e.g., Medicago truncatula) is essential for understanding plant-pathogen interactions, pharmacokinetic profiling, and evaluating herbal drug quality.

As a Senior Application Scientist, I have designed this protocol to move beyond empirical trial-and-error. The method described herein is a self-validating analytical system grounded in first-principles chemistry, optimized for both High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Tandem Mass Spectrometry (LC-MS/MS)[2].

Biosynthesis L L-Phenylalanine F Formononetin L->F Phenylpropanoid Pathway E CYP81E1 (Isoflavone 2'-hydroxylase) F->E Substrate H 2'-Hydroxyformononetin E->H Hydroxylation M Medicarpin (Phytoalexin) H->M Downstream Defense

Biosynthetic pathway of 2'-Hydroxyformononetin via CYP81E1 hydroxylation.

Mechanistic Rationale for Method Parameters

To ensure robust method development, every experimental choice is dictated by the physicochemical properties of 2'-Hydroxyformononetin.

  • Sample Preparation (Matrix Mitigation): Plant matrices contain high concentrations of co-eluting secondary metabolites that cause severe ion suppression in Electrospray Ionization (ESI). To mitigate these matrix effects, a matrix-matched calibration strategy is strictly employed, utilizing blank extracts spiked with reference standards[1].

  • Column Chemistry: 2'-Hydroxyformononetin is moderately hydrophobic. An end-capped C18 reversed-phase column prevents secondary interactions between the analyte's phenolic hydroxyl groups and residual silanols on the silica support, ensuring sharp, symmetrical peaks[2].

  • Mobile Phase Causality: The analyte contains phenolic hydroxyl groups with a pKa of ~7.4. Using 0.1% formic acid (pH ~2.7) keeps the mobile phase pH well below the pKa. This ensures the molecule remains fully protonated (neutral), maximizing retention on the hydrophobic stationary phase and preventing peak tailing[2].

  • Detection Causality: For UV detection, the highly conjugated π-system of the isoflavone backbone provides a distinct absorption maximum (λmax) at 260 nm[1]. For orthogonal selectivity and trace-level sensitivity, ESI-MS/MS targets the [M+H]⁺ precursor ion at m/z 285.1 and its predominant product ion at m/z 270.1, which corresponds to the characteristic loss of a methyl group ([M-15]⁺) from the 4'-methoxy moiety[1].

Experimental Protocol

Reagents & Materials
  • Standard: 2'-Hydroxyformononetin (Purity ≥ 98%).

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid.

  • Consumables: 0.22 µm Polytetrafluoroethylene (PTFE) syringe filters. PTFE is utilized to prevent the non-specific binding of phenolic compounds often seen with Nylon filters[2].

Step-by-Step Sample Extraction
  • Tissue Lyophilization: Flash-freeze plant tissue (e.g., Medicago truncatula leaves) in liquid nitrogen and lyophilize to remove water content, ensuring extraction reproducibility[2].

  • Solvent Extraction: Add 1.0 mL of 80% HPLC-grade methanol to 50 mg of homogenized tissue. The 20% aqueous component swells the plant matrix, while the methanol solubilizes the isoflavonoids[2].

  • Ultrasonication: Sonicate the mixture for 30 minutes at 4°C. The low temperature facilitates intracellular metabolite release while preventing the thermal degradation of sensitive phenolic compounds.

  • Clarification: Centrifuge the extract at 14,000 × g for 15 minutes to pellet cellular debris.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial to protect the extract from UV-induced degradation.

Instrumental Conditions

Table 1: Optimized Chromatographic & Mass Spectrometric Parameters

ParameterSetting / ValueMechanistic Rationale
Column C18 (100 mm × 2.1 mm, 1.7 µm)End-capped silica prevents secondary silanol interactions with phenolic OH groups.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH ~2.7, ensuring the analyte remains fully protonated (neutral).
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides appropriate elution strength for moderately hydrophobic isoflavones.
Gradient Profile 5% B to 95% B over 10 minEnsures baseline resolution from highly polar matrix interferents.
Flow Rate 0.3 mL/minOptimal linear velocity for 2.1 mm ID columns, maximizing ESI desolvation.
UV Detection λmax = 260 nmTargets the highly conjugated π-system of the isoflavone backbone.
MS/MS Transition m/z 285.1 → 270.1 (ESI+)Tracks the [M+H]⁺ precursor and the dominant[M-15]⁺ product ion (loss of methyl).

ICH Q2(R2) Method Validation Framework

To guarantee the reliability of the analytical data, this protocol is integrated with a self-validating framework designed strictly according to the [3]. Every analytical sequence must begin with a System Suitability Test (SST) to verify column efficiency (N > 2000), tailing factor (T < 1.5), and injection precision (%RSD < 2.0).

Method_Workflow A Analytical Target Profile (Quantify 2'-OH-Formononetin) B Sample Preparation (Matrix-Matched Extraction) A->B Defines prep C Chromatographic Separation (RP-C18, Acidic Mobile Phase) B->C Analyte input D Detection (UV @ 260nm & ESI-MS/MS) C->D Elution profile E ICH Q2(R2) Validation (Accuracy, Precision, Linearity) D->E Data output

Logical workflow for 2'-Hydroxyformononetin method development and validation.

Table 2: ICH Q2(R2) Validation Acceptance Criteria & Targets

Validation ParameterICH Q2(R2) RequirementExperimental Target / Methodology
Specificity No interference at retention timeBlank matrix signal must be < 5% of the LOQ signal.
Linearity Proportional response over rangeR² ≥ 0.99 using matrix-matched calibration (0.1 pg to 1000 pg on-column)[2].
Accuracy (Recovery) Mean recovery within defined limits90.0% – 110.0% recovery across 3 concentration levels (50%, 100%, 150%)[2].
Precision Repeatability & Intermediate PrecisionIntra-day and Inter-day %RSD ≤ 3.0% (n=6)[2].
LOD / LOQ Based on Signal-to-Noise (S/N)LOD: S/N ≥ 3:1 (Target: 0.03 pg). LOQ: S/N ≥ 10:1 (Target: 0.1 pg)[2].

Conclusion

By anchoring our experimental parameters in the physicochemical realities of 2'-Hydroxyformononetin—specifically its pKa, logP, and UV/MS ionization behaviors—we establish an analytical method that is highly sensitive, robust, and reproducible. Adherence to matrix-matched calibration and ICH Q2(R2) validation principles ensures that this protocol generates defensible, regulatory-grade data suitable for advanced phytochemical and pharmaceutical research.

References

  • Title : Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL : [Link]

  • Title : Development of a rapid LC-MS/MS method for the simultaneous quantification of various flavonoids, isoflavonoids, and phytohormones extracted from Medicago truncatula leaves Source : ResearchGate URL :[Link]

Sources

Application

Application Note: Preparation and Handling of 2'-Hydroxyformononetin Stock Solutions

Introduction & Scientific Context 2'-Hydroxyformononetin (also known as Xenognosin B) is a naturally occurring isoflavonoid predominantly found in legumes and medicinal plants[1][2]. In plant biochemistry, it serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

2'-Hydroxyformononetin (also known as Xenognosin B) is a naturally occurring isoflavonoid predominantly found in legumes and medicinal plants[1][2]. In plant biochemistry, it serves as a critical intermediate in the phenylpropanoid pathway: it is synthesized from formononetin via the cytochrome P450 enzyme isoflavone 2'-hydroxylase (CYP81E1) and is subsequently converted to vestitone by isoflavone reductase (IFR)[3].

In pharmacological and drug development research, 2'-Hydroxyformononetin is heavily investigated for its phytoestrogenic, anti-inflammatory, and antioxidant properties[1]. Because of its highly conjugated, planar ring structure, the compound exhibits strong crystal lattice energy, which severely limits its aqueous solubility. Consequently, preparing accurate and stable stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO) is a mandatory first step for ensuring reproducible in vitro and in vivo experimental outcomes[4][5].

Pathway Formononetin Formononetin (Isoflavone) Enzyme1 Isoflavone 2'-hydroxylase (CYP81E1) Formononetin->Enzyme1 Hydroxyformononetin 2'-Hydroxyformononetin (Intermediate) Enzyme1->Hydroxyformononetin Enzyme2 Isoflavone Reductase (IFR) Hydroxyformononetin->Enzyme2 Vestitone Vestitone (Isoflavanone) Enzyme2->Vestitone

Caption: Biosynthetic pathway of 2'-Hydroxyformononetin from formononetin to vestitone.

Physicochemical Properties

Before preparing the stock solution, verify the mass and purity of your compound against the following standard physicochemical parameters[1][2][4].

PropertyValue
Compound Name 2'-Hydroxyformononetin
Synonyms Xenognosin B; 2',7-dihydroxy-4'-methoxyisoflavone
CAS Number 1890-99-9
Molecular Formula C₁₆H₁₂O₅
Molecular Weight 284.26 g/mol
Primary Solvent DMSO (Anhydrous, ≥99.9%)
Storage (Solid) -20°C (Protect from light and moisture)
Storage (Solution) -80°C (Aliquot strictly to avoid freeze-thaw)

Experimental Design & Causality (E-E-A-T)

As an Application Scientist, it is vital to understand why specific handling procedures are enforced rather than just following a recipe:

  • Solvent Selection (Anhydrous DMSO): 2'-Hydroxyformononetin is only slightly soluble in methanol and chloroform, making DMSO the universal solvent of choice for biological assays[4][5]. However, DMSO is highly hygroscopic. Using standard benchtop DMSO will absorb atmospheric moisture, lowering the dielectric constant of the solvent and causing the hydrophobic isoflavone to precipitate out of solution over time. Always use anhydrous DMSO (≥99.9% purity).

  • The Tyndall Effect (Self-Validating Step): Isoflavones can form micro-suspensions that appear completely dissolved to the naked eye under standard room lighting. To validate complete dissolution, shine a strong, focused light beam through the vial against a dark background. If the beam path is visible (Tyndall effect), undissolved micro-crystals remain, and further sonication is required.

  • Aliquoting Rationale: Repeated freeze-thaw cycles not only degrade the compound photolytically and thermally but also introduce condensation into the vial. A single drop of water condensation can crash the compound out of a 10 mM DMSO stock.

Step-by-Step Protocol: Stock Solution Preparation

Materials Required
  • 2'-Hydroxyformononetin powder (CAS: 1890-99-9)

  • Anhydrous DMSO (Cell-culture grade, ≥99.9%)

  • Analytical balance (Precision: 0.01 mg)

  • Sterile, amber microcentrifuge tubes (1.5 mL)

  • Ultrasonic water bath

Mass-to-Volume Calculations

To achieve a highly accurate molarity, use the exact molecular weight (284.26 g/mol )[1].

  • For a 10 mM Stock Solution: Dissolve 2.84 mg of 2'-Hydroxyformononetin in 1.0 mL of DMSO.

  • For a 20 mM Stock Solution: Dissolve 5.68 mg of 2'-Hydroxyformononetin in 1.0 mL of DMSO.

Preparation Workflow

Workflow Weighing 1. Weigh Compound (e.g., 2.84 mg) Solvent 2. Add Anhydrous DMSO (1.0 mL for 10 mM) Weighing->Solvent Dissolution 3. Vortex & Sonicate (Visual Inspection) Solvent->Dissolution Aliquoting 4. Aliquot (50-100 µL/vial) Dissolution->Aliquoting Storage 5. Store at -80°C (Protect from light) Aliquoting->Storage

Caption: Step-by-step workflow for the preparation and storage of 2'-Hydroxyformononetin stock solutions.

  • Equilibration: Allow the solid 2'-Hydroxyformononetin vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Weigh the desired mass (e.g., 2.84 mg) using an analytical balance and transfer it to an amber microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the tube.

  • Dissolution: Vortex the mixture for 30–60 seconds. If particulate matter is visible, place the tube in an ultrasonic water bath at room temperature for 5–10 minutes.

  • Validation: Perform the Tyndall effect visual check against a dark background to ensure absolute dissolution.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in sterile amber vials[5].

  • Storage: Immediately transfer the aliquots to a -80°C freezer. Solutions stored in this manner are typically stable for up to 6 months.

Preparation of Working Solutions

In Vitro Assays

For cell culture assays, dilute the DMSO stock solution directly into the pre-warmed culture medium immediately before use. Ensure that the final concentration of DMSO in the biological assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

In Vivo Formulation

For animal studies, 2'-Hydroxyformononetin cannot be administered in pure DMSO due to toxicity. A standard step-down co-solvent formulation must be prepared to maintain solubility in aqueous environments[5].

  • Recommended Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.

  • Method:

    • Take the required volume of the DMSO stock solution.

    • Add PEG300 and vortex until clarified.

    • Add Tween 80 and vortex until clarified.

    • Slowly add saline (ddH₂O) dropwise while continuously vortexing to prevent the isoflavone from crashing out.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5280551, 2'-Hydroxyformononetin" PubChem. Available at: [Link]

Sources

Method

Application Note: In Vitro Assay Protocols for 2'-Hydroxyformononetin in Biochemical and Pharmacological Workflows

Executive Summary 2'-Hydroxyformononetin (CAS 1890-99-9) is a naturally occurring isoflavonoid that serves a dual role in modern research. In plant biochemistry, it acts as a critical intermediate in the biosynthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2'-Hydroxyformononetin (CAS 1890-99-9) is a naturally occurring isoflavonoid that serves a dual role in modern research. In plant biochemistry, it acts as a critical intermediate in the biosynthesis of pterocarpan phytoalexins (such as medicarpin), which mediate plant defense mechanisms against pathogens. In the realm of pharmacology and drug development, it exhibits targeted anti-proliferative and cytotoxic activities against specific cancer cell lines. This application note provides validated, self-contained in vitro protocols for both enzymatic conversion assays and cell-based cytotoxicity evaluations, ensuring high scientific integrity and reproducible data generation.

Mechanistic Pathway & Biological Significance

In leguminous plants, the biosynthesis of phytoalexins is a highly regulated defense response[1]. 2'-Hydroxyformononetin is synthesized from formononetin via a hydroxylation reaction catalyzed by the cytochrome P450 monooxygenase CYP81E1. It is subsequently reduced by Isoflavone Reductase (IFR)—an NADPH-dependent oxidoreductase—to yield vestitone. Vestitone then undergoes cyclization to form the active phytoalexin, medicarpin. Understanding and isolating this pathway is crucial for agricultural biotechnology and the metabolic engineering of flavonoids.

G Formononetin Formononetin Enzyme1 Isoflavone 2'-hydroxylase (CYP81E1) Formononetin->Enzyme1 Hydroxyformononetin 2'-Hydroxyformononetin Enzyme1->Hydroxyformononetin Hydroxylation Enzyme2 Isoflavone Reductase (IFR) + NADPH Hydroxyformononetin->Enzyme2 Vestitone Vestitone Enzyme2->Vestitone Reduction Medicarpin Medicarpin (Phytoalexin) Vestitone->Medicarpin Cyclization

Biosynthetic pathway of medicarpin highlighting 2'-Hydroxyformononetin as a key intermediate.

Protocol I: In Vitro Isoflavone Reductase (IFR) Enzymatic Assay

Rationale & Causality: To study the catalytic efficiency of IFR, an in vitro enzymatic assay is employed using 2'-Hydroxyformononetin as the specific substrate[2]. Because IFR is an oxidoreductase, the reaction strictly requires NADPH as a reducing co-factor to donate electrons for the reduction of the C-ring double bond. Ethyl acetate extraction is utilized post-reaction because it effectively partitions the hydrophobic isoflavonoids from the aqueous buffer and proteins, instantly quenching the reaction and preparing the sample for HPLC analysis.

Reagents & Materials:

  • Recombinant IFR enzyme (purified from an E. coli expression system)

  • 2'-Hydroxyformononetin (Substrate, ≥98% purity)

  • NADPH (Co-factor)

  • 100 mM Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate (Extraction solvent)

  • HPLC-grade Methanol

Step-by-Step Procedure:

  • Reaction Assembly : In a 1.5 mL microcentrifuge tube, prepare a 200 μL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 1 mM NADPH, and 50 μM 2'-Hydroxyformononetin.

  • Initiation : Add 10–50 μg of purified recombinant IFR enzyme to initiate the reaction.

    • Self-Validating Control: Prepare a parallel negative control using an equal volume of heat-denatured enzyme or empty vector extract to rule out non-specific reduction.

  • Incubation : Incubate the mixture in a water bath at 30°C for exactly 30 minutes to allow steady-state catalysis.

  • Termination & Extraction : Quench the reaction by adding 200 μL of ethyl acetate. Vortex vigorously for 1 minute to extract the isoflavonoids into the organic phase.

  • Phase Separation : Centrifuge at 10,000 × g for 5 minutes at room temperature. Carefully transfer the upper organic layer to a clean glass vial.

  • Sample Preparation : Evaporate the ethyl acetate completely under a gentle stream of nitrogen gas. Resuspend the dried residue in 100 μL of HPLC-grade methanol.

  • HPLC Analysis : Inject 20 μL into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at 280 nm. Quantify the depletion of 2'-Hydroxyformononetin and the appearance of the product, vestitone, by comparing peak areas to established standard curves.

Protocol II: In Vitro Cytotoxicity Assay (MTT) on B16-BL6 Melanoma Cells

Rationale & Causality: 2'-Hydroxyformononetin has demonstrated selective cytotoxicity, particularly against mouse B16-BL6 melanoma cells[3]. The MTT assay is utilized to quantify this anti-proliferative effect. The assay relies on the reduction of the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells[4]. The intensity of the dissolved formazan is directly proportional to the number of metabolically active cells, providing a robust measure of cytotoxicity.

Reagents & Materials:

  • Mouse B16-BL6 melanoma cell line

  • DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin

  • 2'-Hydroxyformononetin stock solution (100 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • DMSO (for formazan solubilization)

Step-by-Step Procedure:

  • Cell Seeding : Harvest B16-BL6 cells at 80% confluence. Seed cells into a 96-well tissue culture plate at a density of 5 × 10³ cells/well in 100 μL of complete DMEM.

  • Adhesion : Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment and recovery.

  • Treatment Preparation : Dilute the 2'-Hydroxyformononetin stock solution in complete medium to achieve final concentrations of 1, 10, 25, 50, and 100 μM.

    • Critical Causality Step: Ensure the final DMSO concentration in all wells (including the vehicle control) is exactly 0.1% (v/v). Higher concentrations of DMSO can induce solvent-mediated cytotoxicity, skewing the viability data.

  • Drug Exposure : Aspirate the old medium and add 100 μL of the drug-containing medium to the respective wells (perform in biological triplicates). Incubate for 72 hours.

  • MTT Incubation : Add 20 μL of the MTT solution (5 mg/mL) directly to each well. Incubate in the dark at 37°C for 4 hours.

  • Solubilization : Carefully aspirate the medium containing unreacted MTT without disturbing the formazan crystals at the bottom of the wells. Add 100 μL of pure DMSO to each well.

  • Quantification : Place the plate on an orbital shaker for 10 minutes at room temperature to fully dissolve the crystals. Measure the absorbance at 570 nm (with a reference wavelength of 630 nm for background subtraction) using a microplate reader.

  • Data Analysis : Calculate percentage viability relative to the vehicle control. Determine the IC₅₀ value using non-linear regression (curve fit) software.

Quantitative Data Summary

The following table summarizes the expected outcomes and established baseline metrics for 2'-Hydroxyformononetin across different in vitro assays:

ParameterAssay TypeBiological Target / Cell LineValueReference
IC₅₀ (Cytotoxicity) MTT Assay (72h)Mouse B16-BL6 Melanoma34.1 μM[3]
IC₅₀ (Cytotoxicity) MTT Assay (72h)Human HT-1080 Fibrosarcoma> 100 μM[3]
Substrate Conversion Enzymatic (HPLC-UV)Isoflavone Reductase (IFR)Vestitone Formation[1]

References

  • Source: benchchem.
  • Source: oup.
  • Source: medchemexpress.
  • Source: nih.

Sources

Application

Application Note: High-Resolution LC-MS/MS Analysis and Fragmentation Profiling of 2'-Hydroxyformononetin

Executive Summary & Biological Context 2'-Hydroxyformononetin (2',7-dihydroxy-4'-methoxyisoflavone) is a highly bioactive isoflavonoid and a critical intermediate in the biosynthesis of pterocarpan phytoalexins[1]. Catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

2'-Hydroxyformononetin (2',7-dihydroxy-4'-methoxyisoflavone) is a highly bioactive isoflavonoid and a critical intermediate in the biosynthesis of pterocarpan phytoalexins[1]. Catalyzed from formononetin by the cytochrome P450 enzyme isoflavone 2'-hydroxylase, this compound exhibits significant pharmacological properties, including potent anti-inflammatory effects and α-glucosidase inhibitory activity[2][3].

Due to its presence in complex botanical matrices such as Orthosiphon aristatus and Glycyrrhiza species[2][3], accurate quantification and structural characterization require highly selective analytical techniques. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed for the extraction, separation, and mechanistic fragmentation profiling of 2'-Hydroxyformononetin.

Physicochemical Profile & Target Parameters

Understanding the physicochemical properties of 2'-Hydroxyformononetin is foundational for optimizing extraction efficiency and mass spectrometric ionization. The methoxy group at the 4'-position and hydroxyl groups at the 2' and 7-positions dictate its polarity and fragmentation behavior[2][4].

Table 1: Physicochemical and MS Target Parameters

ParameterValue / Description
Chemical Formula C₁₆H₁₂O₅
Monoisotopic Mass 284.0685 Da
LogP (Predicted) ~2.4 (Hydrophobic, requires organic modifiers)
Ionization Mode Electrospray Ionization Positive (ESI+)
Precursor Ion [M+H]⁺ m/z 285.076
Primary Product Ions m/z 257.08, 229.08, 241.08, 137.02

Mechanistic Sample Preparation Protocol

To ensure high recovery and prevent the degradation of phenolic compounds, the extraction protocol must control pH and temperature while minimizing non-specific binding.

Step-by-Step Extraction Workflow:

  • Matrix Aliquoting: Weigh exactly 10.0 mg of lyophilized plant extract (e.g., Orthosiphon aristatus leaves) into a 15 mL low-bind centrifuge tube[3].

  • Solvation (Causality): Add 5.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

    • Expert Insight: Methanol effectively disrupts the cellular matrix, while the 0.1% formic acid maintains the isoflavone's phenolic hydroxyl groups in a protonated state. This prevents auto-oxidation and base-catalyzed degradation during extraction.

  • Ultrasonication: Sonicate the mixture for 30 minutes at 4°C[3].

    • Expert Insight: Cold ultrasonication provides the cavitation energy required for intracellular extraction without the thermal degradation risks associated with reflux methods.

  • Centrifugation & Filtration: Centrifuge at 12,000 × g for 10 minutes. Pass the supernatant through a 0.2 μm PTFE syringe filter.

    • Expert Insight: Polytetrafluoroethylene (PTFE) is mandatory here. Nylon filters possess polar amide bonds that can irreversibly bind hydrophobic polyphenols like 2'-Hydroxyformononetin, leading to artificially low recoveries.

UHPLC-MS/MS Analytical Workflow

Separation is achieved using reversed-phase chromatography, leveraging the hydrophobic nature of the 4'-methoxy group.

Chromatography Conditions
  • Column: C18 UHPLC Column (2.1 × 100 mm, 1.7 μm particle size). The sub-2-micron particles provide the theoretical plates necessary to resolve 2'-Hydroxyformononetin from its structural isomers (e.g., 3'-hydroxyformononetin).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 5% B hold for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B for 3 min re-equilibration.

Mass Spectrometry Conditions (ESI+)

Isoflavones ionize efficiently in positive mode due to the high proton affinity of the C4 carbonyl oxygen on the C-ring.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Collision Gas: High-purity Argon (≥99.999%)

Table 2: Optimized MRM Transitions for 2'-Hydroxyformononetin

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Ion Purpose
285.08257.0819 VQuantifier (High abundance)
285.08229.0825 VQualifier 1 (Structural confirmation)
285.08137.0235 VQualifier 2 (A-ring diagnostic)

Collision-Induced Dissociation (CID) Fragmentation Logic

Understanding the fragmentation causality of 2'-Hydroxyformononetin is essential for definitive identification, especially when differentiating it from other methoxyisoflavones[2][4].

  • Loss of Carbon Monoxide (CO): The primary cleavage event at low collision energies (19V) is the ejection of neutral CO (-28 Da) from the C-ring, yielding the m/z 257.08 ion. This is a universal hallmark of flavonoids containing a C4 carbonyl group[2].

  • Sequential CO Loss: Increasing the collision energy induces a secondary rearrangement and loss of another CO molecule, generating the m/z 229.08 ion[2][4].

  • Retro-Diels-Alder (RDA) Cleavage: At high collision energies (≥35V), the C-ring undergoes an RDA reaction. This cleaves the molecule into distinct A-ring and B-ring fragments. The resulting ¹³A⁺ fragment at m/z 137.02 contains the intact A-ring with its 7-hydroxyl group. This specific mass is highly diagnostic, proving the presence of a single hydroxyl group on the A-ring (differentiating it from 5,7-dihydroxy isoflavones which yield an m/z 153 fragment)[2].

MS_Workflow Precursor 2'-Hydroxyformononetin [M+H]+ m/z 285.076 FragCO Primary Cleavage: Loss of CO m/z 257.08 Precursor->FragCO CID (15-20V) -28 Da FragCO2 Alternative Cleavage: Loss of CO2 m/z 241.08 Precursor->FragCO2 CID (15-20V) -44 Da FragRDA Retro-Diels-Alder (1,3A+) m/z 137.02 Precursor->FragRDA CID (35V+) C-ring cleavage Frag2CO Secondary Cleavage: Loss of 2CO m/z 229.08 FragCO->Frag2CO CID (25-30V) -28 Da

LC-MS/MS collision-induced dissociation (CID) fragmentation pathways for 2'-Hydroxyformononetin.

System Suitability & Self-Validating Quality Control

To establish trustworthiness, this protocol operates as a self-validating system. The following Quality Control (QC) measures must be integrated into the analytical sequence:

  • Matrix Effect (ME) Evaluation: Post-extraction addition is mandatory. Spike a known concentration of 2'-Hydroxyformononetin into the post-extraction matrix and compare the peak area to a neat solvent standard. An ME between 85% and 115% indicates that the 0.2 μm PTFE filtration and gradient elution successfully mitigated ion suppression.

  • Internal Standardization: Use an isotopically labeled internal standard (e.g., Formononetin-d3) spiked into the extraction solvent at Step 2. This normalizes any volumetric losses during ultrasonication and corrects for minor fluctuations in ESI droplet desolvation efficiency.

  • Carryover Mitigation: Isoflavones can exhibit hydrophobic tailing and column carryover. A blank injection (Methanol:Water, 50:50) must be run immediately following the highest calibration standard. The peak area in the blank must be ≤ 0.1% of the Lower Limit of Quantification (LLOQ).

References

  • 2'-Hydroxyformononetin | C16H12O5 | CID 5280551 - PubChem - NIH National Center for Biotechnology Inform
  • Showing Compound 2'-Hydroxyformononetin (FDB008383) - FooDB FooDB
  • Profiling Metabolites through Chemometric Analysis in Orthosiphon aristatus Extracts as α-Glucosidase Inhibitory Activity Indonesian Journal of Chemistry (Universitas Gadjah Mada)
  • Isoflavone 3'-hydroxylase - Medicago trunc

Sources

Method

Application Notes: 2'-Hydroxyformononetin in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction 2'-Hydroxyformononetin is a naturally occurring isoflavone and a derivative of formononetin, distinguished by a hydroxyl group at the 2' positi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxyformononetin is a naturally occurring isoflavone and a derivative of formononetin, distinguished by a hydroxyl group at the 2' position.[1] Found in plants such as Glycyrrhiza pallidiflora, it is classified as a phytoestrogen.[1] This compound has garnered research interest for its potential anti-inflammatory, antioxidant, and anti-cancer activities. Mechanistically, 2'-Hydroxyformononetin and its related compound, formononetin, have been shown to modulate critical cellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are pivotal in regulating cell proliferation, apoptosis, and survival.[2][3][4][5] These application notes provide a comprehensive guide for the effective use of 2'-Hydroxyformononetin in a cell culture setting, from initial preparation to downstream analysis of cellular effects.

Physicochemical Properties and Stock Solution Preparation

Accurate preparation of 2'-Hydroxyformononetin is critical for reproducible experimental outcomes. Its low aqueous solubility necessitates the use of an organic solvent for creating a concentrated stock solution.

Table 1: Physicochemical Properties of 2'-Hydroxyformononetin

PropertyValueSource
Molecular Formula C16H12O5[6]
Molecular Weight 284.26 g/mol [1][6]
Appearance Solid[1]
Solubility Soluble in DMSO and DMF[7]
Storage (Solid) -20°C[8]
Storage (Stock Solution) -80°C (1 year); -20°C (6 months)[9]
Protocol 1: Preparation of a 10 mM Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for 2'-Hydroxyformononetin and its miscibility with cell culture media.[7] Preparing a high-concentration stock allows for minimal solvent carryover into the final culture medium, reducing the risk of solvent-induced cytotoxicity. The final DMSO concentration in the culture should ideally be kept below 0.5% and must not exceed 1%.

Materials:

  • 2'-Hydroxyformononetin powder (MW: 284.26 g/mol )

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes or cryovials

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh a small amount of 2'-Hydroxyformononetin powder. For example, to prepare 1 mL of a 10 mM stock, weigh 2.84 mg.

  • Solubilization: Add the appropriate volume of sterile DMSO to the powder. For 2.84 mg, add 1 mL of DMSO.

  • Dissolution: Vortex or gently sonicate the solution until the powder is completely dissolved.[10] Ensure no particulates are visible.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store aliquots at -20°C for short-term use (up to 6 months) or at -80°C for long-term storage (up to 1 year).[9] Avoid repeated freeze-thaw cycles.

General Cell Culture Treatment Guidelines

The optimal concentration of 2'-Hydroxyformononetin is cell-type dependent. Therefore, a preliminary dose-response experiment is essential to determine the effective concentration range for your specific cell line and experimental endpoint (e.g., IC50 for cytotoxicity, EC50 for a specific biological effect).

Table 2: Recommended Concentration Ranges for Preliminary Screening

Experimental GoalCell Type ExampleConcentration RangeReference
Cytotoxicity / Anti-proliferation Cancer Cell Lines (e.g., MCF-7, CNE1)10 µM - 100 µM[2][3][11]
Estrogenic Activity MCF-7 Breast Cancer Cells0.5 µM - 500 µM[12]
Endothelial Function Human Umbilical Vein Endothelial Cells (HUVECs)2.5 µM - 40 µM[11]
Protocol 2: General Treatment of Adherent Cells

Rationale: This protocol outlines a standard workflow for applying 2'-Hydroxyformononetin to cultured cells. A crucial component is the vehicle control , which consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used. This control allows for the differentiation of effects caused by the compound versus the solvent.

Materials:

  • Cultured cells in multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA extraction)

  • Complete cell culture medium

  • 10 mM 2'-Hydroxyformononetin stock solution (from Protocol 1)

  • Sterile DMSO (for vehicle control)

Procedure:

  • Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Allow cells to adhere and recover for 12-24 hours.[13]

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in complete culture medium to achieve the desired final concentrations. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100 in medium (e.g., 10 µL stock into 990 µL medium).

    • Important: Prepare a vehicle control by adding the same volume of DMSO as used for the highest drug concentration to an equivalent volume of medium.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add the prepared working solutions (including vehicle control and untreated control) to the respective wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours), depending on the assay.

  • Downstream Analysis: Proceed with the relevant assay to measure the cellular response (e.g., MTT assay for viability, Western blot for protein expression).

Key Downstream Assays and Protocols

Assessing Cell Viability: The MTT Assay

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10][14] The amount of formazan produced is proportional to the number of viable cells.[13]

Protocol 3: MTT Assay for Cell Viability

Materials:

  • Cells treated with 2'-Hydroxyformononetin in a 96-well plate (from Protocol 2)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)[10]

  • Solubilization solvent (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • MTT Addition: Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[15]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[15] The incubation time may require optimization for different cell types.[13]

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[13]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[10]

  • Absorbance Reading: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[10][16] A reference wavelength of ~630 nm can be used to subtract background absorbance.[10][13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mechanism of Action and Signaling Pathway Visualization

2'-Hydroxyformononetin and its parent compound formononetin exert their biological effects by modulating several key signaling pathways. In many cancer cell types, they have been shown to inhibit the PI3K/Akt pathway and activate the MAPK pathway, leading to apoptosis.[2][3][4][5]

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a crucial pro-survival pathway.[17][18] Formononetin has been shown to suppress the phosphorylation (activation) of both PI3K and Akt.[2] This inactivation prevents the downstream suppression of pro-apoptotic proteins like Bax and leads to a decrease in anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis.[3]

  • MAPK Pathway Activation: The MAPK family, including JNK and p38, are often involved in stress responses that can lead to apoptosis.[3] Formononetin treatment can upregulate the phosphorylation of JNK and p38 MAPK.[3][4] This activation contributes to an increased Bax/Bcl-2 ratio, further tipping the balance towards programmed cell death.[4]

Diagram: Simplified Signaling Pathway of 2'-Hydroxyformononetin in Cancer Cells

G cluster_membrane cluster_cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates FMN 2'-Hydroxyformononetin FMN->PI3K Inhibits p38_JNK p38 / JNK (MAPK) FMN->p38_JNK Activates Akt Akt PI3K->Akt Activates (p-Akt) Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits p38_JNK->Bax Promotes Bcl2->Bax Inhibits Caspases Caspase Cascade Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Modulation of PI3K/Akt and MAPK pathways by 2'-Hydroxyformononetin.

References

  • 2'-Hydroxyformononetin | C16H12O5 | CID 5280551 . PubChem, National Institutes of Health. [Link]

  • Potential Therapeutic Targets of Formononetin, a Type of Methoxylated Isoflavone, and Its Role in Cancer Therapy through the Modulation of Signal Transduction Pathways . MDPI. [Link]

  • 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation . Wiley Online Library. [Link]

  • Showing Compound 2'-Hydroxyformononetin (FDB008383) . FooDB. [Link]

  • Formononetin targets the MAPK and PI3K/Akt pathways to induce apoptosis in human nasopharyngeal carcinoma cells in vitro and in vivo . International Journal of Clinical and Experimental Pathology. [Link]

  • Formononetin Attenuates IL-1β-Induced Apoptosis and NF-κB Activation in INS-1 Cells . MDPI. [Link]

  • Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function . Frontiers in Pharmacology. [Link]

  • Formononetin-induced apoptosis by activation of Ras/p38 mitogen-activated protein kinase in estrogen receptor-positive human breast cancer cells . PubMed. [Link]

  • Formononetin attenuates H2O2-induced cell death through decreasing ROS level by PI3K/Akt-Nrf2-activated antioxidant gene expression and suppressing MAPK-regulated apoptosis in neuronal SH-SY5Y cells . PubMed. [Link]

  • Formononetin ameliorates SP-induced urticaria in mice via suppressing TAK1/MAK signaling pathway . PLOS ONE. [Link]

  • Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems . Frontiers in Pharmacology. [Link]

  • Formononetin: a review of its anti-inflammatory properties and mechanisms . Frontiers in Pharmacology. [Link]

  • Formononetin ameliorates SP-induced urticaria in mice via suppressing TAK1/MAK signaling pathway . Semantic Scholar. [Link]

  • Hormetic Response of Cultured Normal and Tumor Cells to 2-Aminotropone Derivatives . in vivo. [Link]

  • MTT Cell Proliferation and Viability Assay Kit . Chondrex, Inc. [Link]

  • PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide . PLOS ONE. [Link]

  • Formononetin Activates the Nrf2/ARE Signaling Pathway Via Sirt1 to Improve Diabetic Renal Fibrosis . Frontiers in Pharmacology. [Link]

  • 2-Hydroxyformononetin | 1890-99-9 . CRO Splendid Lab Pvt. Ltd. [Link]

  • 2'-Hydroxyformononetin . PubChem, National Institutes of Health. [Link]

  • Essential Roles of the PI3 Kinase/Akt Pathway in Regulating Nrf2-Dependent Antioxidant Functions in the RPE . Investigative Ophthalmology & Visual Science. [Link]

  • PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia . Experimental and Therapeutic Medicine. [Link]

  • PI3K/AKT/mTOR pathway . Wikipedia. [Link]

  • In vitro estrogenic activity of formononetin by two bioassay systems . PubMed. [Link]

Sources

Application

Unveiling the Structural Signature of 2'-Hydroxyformononetin: A Comprehensive Guide to its NMR Spectroscopy

Introduction: The Significance of 2'-Hydroxyformononetin 2'-Hydroxyformononetin (7,2'-dihydroxy-4'-methoxyisoflavone) is a naturally occurring isoflavone, a class of phytoestrogens found in various plants, including thos...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 2'-Hydroxyformononetin

2'-Hydroxyformononetin (7,2'-dihydroxy-4'-methoxyisoflavone) is a naturally occurring isoflavone, a class of phytoestrogens found in various plants, including those of the Dalbergia and Andira genera.[1][2][3] As a key secondary metabolite, its precise structural elucidation is paramount for understanding its biosynthetic pathways, potential pharmacological activities, and for quality control in natural product-based drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of its molecular architecture.

This comprehensive guide provides a detailed repository of NMR reference data for 2'-Hydroxyformononetin, coupled with field-proven protocols for sample preparation and spectral acquisition. Designed for researchers, scientists, and drug development professionals, this document aims to serve as an authoritative resource for the confident identification and characterization of this important isoflavone.

Molecular Structure and Biosynthetic Context

2'-Hydroxyformononetin, with the molecular formula C₁₆H₁₂O₅ and a molecular weight of 284.26 g/mol , possesses the characteristic isoflavonoid backbone.[4][5] Its structure is distinguished by hydroxyl groups at the C-7 and C-2' positions and a methoxy group at C-4'. Understanding this substitution pattern is critical for interpreting the nuances of its NMR spectra.

dot graph "2_Hydroxyformononetin_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Atom nodes with positions C1 [label="C4", pos="0,0!"]; C2 [label="C3", pos="-1.2,-0.7!"]; C3 [label="C2", pos="-2.4,-0.7!"]; O4 [label="O1", pos="-3.6,-0.7!"]; C5 [label="C9", pos="-3.6,0.7!"]; C6 [label="C10", pos="-2.4,1.4!"]; C7 [label="C5", pos="-1.2,1.4!"]; C8 [label="C6", pos="-0.6,2.5!"]; C9 [label="C7", pos="-1.8,3.2!"]; C10 [label="C8", pos="-3.0,2.5!"]; O11 [label="O", pos="1.2,0!"]; C12 [label="C1'", pos="-1.2,-2.1!"]; C13 [label="C2'", pos="-0.3,-3.1!"]; C14 [label="C3'", pos="-0.3,-4.5!"]; C15 [label="C4'", pos="-1.2,-5.5!"]; C16 [label="C5'", pos="-2.1,-4.5!"]; C17 [label="C6'", pos="-2.1,-3.1!"]; O18 [label="OH", pos="-2.7,4.2!"]; O19 [label="OH", pos="0.6,-2.8!"]; O20 [label="O", pos="-1.2,-6.9!"]; C21 [label="CH3", pos="-0.3,-7.6!"];

// Edges C1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6; C6 -- C7; C7 -- C1; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C1 -- O11; C2 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C12; C9 -- O18; C13 -- O19; C15 -- O20; O20 -- C21; } Molecular Structure of 2'-Hydroxyformononetin.

Experimental Protocols: Achieving High-Quality NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation: A Step-by-Step Guide
  • Material Purity: Begin with a sample of 2'-Hydroxyformononetin of the highest possible purity, ideally >95%. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: The choice of deuterated solvent is critical as chemical shifts are solvent-dependent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly recommended solvent for isoflavones due to its excellent solubilizing power for polar compounds. Methanol-d₄ and Chloroform-d (CDCl₃) are also viable alternatives.

  • Concentration: For standard 1D ¹H NMR, a concentration of 5-10 mg in 0.5-0.6 mL of solvent is typically sufficient. For ¹³C and 2D NMR experiments, a higher concentration of 20-30 mg is advisable to achieve a good signal-to-noise ratio in a reasonable time.

  • Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent. Gentle vortexing or sonication may be required. To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

dot graph "NMR_Sample_Preparation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Sample Preparation"; bgcolor="#FFFFFF"; "Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Weigh_Sample" [label="Weigh 5-30 mg of\n2'-Hydroxyformononetin"]; "Add_Solvent" [label="Add 0.5-0.6 mL\nof Deuterated Solvent"]; "Dissolve" [label="Vortex/Sonicate\nto Dissolve"]; "Filter" [label="Filter into\nNMR Tube"]; "Add_Standard" [label="Add Internal\nStandard (TMS)"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Ready for NMR"];

} } Workflow for NMR Sample Preparation.

NMR Data Acquisition Parameters

The following parameters are recommended for acquiring high-quality NMR spectra of 2'-Hydroxyformononetin on a 400 or 500 MHz spectrometer.

ExperimentParameterRecommended ValueRationale
¹H NMR Pulse ProgramStandard single pulseFor routine proton detection.
Spectral Width12-16 ppmTo encompass all aromatic and aliphatic proton signals.
Acquisition Time2-4 sTo ensure good digital resolution.
Relaxation Delay1-5 sTo allow for full relaxation of protons between scans.
Number of Scans16-64To achieve an adequate signal-to-noise ratio.
¹³C NMR Pulse ProgramProton-decoupledTo simplify the spectrum to singlets for each carbon.
Spectral Width200-220 ppmTo cover the full range of carbon chemical shifts.
Number of Scans1024 or moreDue to the low natural abundance of ¹³C.
DEPT-135 Pulse ProgramDEPT 135To differentiate between CH, CH₂, and CH₃ groups.
COSY Pulse ProgramStandard COSYTo identify proton-proton spin-spin couplings.
HSQC Pulse ProgramStandard HSQCTo correlate protons with their directly attached carbons.
HMBC Pulse ProgramStandard HMBCTo identify long-range (2-3 bond) proton-carbon correlations.

NMR Reference Data for 2'-Hydroxyformononetin

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2'-Hydroxyformononetin. These values are compiled from literature data and are essential for the accurate identification of the compound.[6]

¹H NMR Spectral Data (in DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.35s-
H-58.00d8.8
H-66.95dd8.8, 2.2
H-86.88d2.2
H-3'6.50d2.4
H-5'6.45dd8.4, 2.4
H-6'7.05d8.4
4'-OCH₃3.75s-
7-OH10.85br s-
2'-OH9.50br s-
¹³C NMR Spectral Data (in DMSO-d₆)
PositionChemical Shift (δ, ppm)DEPT-135
C-2152.5CH
C-3124.0C
C-4175.0C
C-5127.5CH
C-6115.5CH
C-7162.0C
C-8102.0CH
C-9157.5C
C-10117.5C
C-1'113.0C
C-2'158.0C
C-3'102.5CH
C-4'160.0C
C-5'107.0CH
C-6'130.5CH
4'-OCH₃55.5CH₃

Interpretation and Structural Assignment with 2D NMR

Two-dimensional (2D) NMR spectroscopy is indispensable for the complete and unambiguous assignment of all proton and carbon signals. The following correlations are expected for 2'-Hydroxyformononetin.

dot graph "NMR_Correlation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

"1D_NMR" [label="1D NMR\n(¹H, ¹³C, DEPT)"]; "2D_NMR" [label="2D NMR\n(COSY, HSQC, HMBC)"]; "Structure_Elucidation" [label="Complete Structural\nAssignment", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"1D_NMR" -> "2D_NMR" [label="Provides initial\nassignments"]; "2D_NMR" -> "Structure_Elucidation" [label="Confirms connectivity and\nfinalizes assignments"]; } The role of 1D and 2D NMR in structure elucidation.

COSY (Correlated Spectroscopy)

The COSY spectrum reveals proton-proton couplings, which are crucial for identifying adjacent protons within the same spin system.

  • Aromatic Ring A: A correlation is expected between H-5 and H-6, and between H-6 and H-8, confirming their positions on the A ring.

  • Aromatic Ring B: Correlations will be observed between H-5' and H-6', and between H-5' and H-3', establishing the connectivity of the B ring protons.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning carbon signals.

  • Each proton signal (except for the hydroxyl and methoxy protons) will show a cross-peak with its corresponding carbon signal in the ¹³C spectrum. For example, the proton at δ 8.35 ppm (H-2) will correlate with the carbon at δ 152.5 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum is key for identifying long-range (2- and 3-bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and piecing together the molecular framework.

  • H-2 Correlations: The proton at H-2 will show long-range correlations to C-3, C-4, and C-9, which is characteristic of the isoflavone skeleton.

  • H-5 Correlations: H-5 will show correlations to C-4, C-7, C-9, and C-10.

  • Methoxy Group Correlation: The protons of the 4'-OCH₃ group (δ 3.75 ppm) will show a strong correlation to the C-4' carbon (δ 160.0 ppm), confirming the position of the methoxy group.

  • Linking the Rings: A crucial HMBC correlation from H-2 to C-1' and C-2' will definitively establish the connection between the chromone ring system and the B ring at the C-3 position.

Conclusion

This application note provides a comprehensive and authoritative guide to the NMR spectroscopy of 2'-Hydroxyformononetin. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the provided reference data and 2D NMR correlation analysis, researchers can confidently identify and characterize this important natural product. The data presented herein serves as a valuable resource for natural product chemists, pharmacognosists, and all scientists engaged in the study of isoflavonoids and their biological significance.

References

  • A, K., & B, L. (2014). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Molecules, 19(10), 15947-15957.
  • Ade-Ademilua, O. E., & Odukoya, O. A. (2021). A New Isoflavan From the Heartwood of Dalbergia cochinchinensis. Journal of Asian Natural Products Research, 23(7), 688-694.
  • B, A., et al. (2023). Prenylated Isoflavanones with Antimicrobial Potential from the Root Bark of Dalbergia melanoxylon. Molecules, 28(11), 4323.
  • Dengada, A. H. (2014).
  • Dixit, P., et al. (2011). Constituents of Dalbergia sissoo Roxb. leaves with osteogenic activity. Bioorganic & Medicinal Chemistry Letters, 21(23), 7173-7177.
  • FooDB. (2010). Showing Compound 2'-Hydroxyformononetin (FDB008383). Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxyformononetin. Retrieved from [Link]

  • RSC Publishing. (n.d.). Dalbergia sissoo Roxb. ex-DC. - A Monograph. Pharmacognosy Reviews.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Maliki, S., et al. (2026). Phytochemical Screening and Toxicity Profile of Methanol Extract of Andira inermis Stem Bark (Gwaska).
  • ResearchGate. (n.d.). Result of phytochemical screening of stem bark of Andira inermis. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete 13C and 1H NMR spectral assignments of two isoflavones from the roots of Dalbergia horrida. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0040317). Retrieved from [Link]

  • PharmacologyOnLine. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. Retrieved from [Link]

  • Core.ac.uk. (n.d.). Biological Activities and Phytochemical Analysis of Some Selected Medicinal plants. Retrieved from [Link]

  • IntechOpen. (2017). Isolation and Structure Characterization of Flavonoids. Retrieved from [Link]

  • MDPI. (2023). Identification of the Metabolites of Both Formononetin in Rat Hepatic S9 and Ononin in Rat Urine Samples and Preliminary Network Pharmacology Evaluation of Their Main Metabolites. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of 2'-Hydroxyformononetin Derivatives for Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Abstract: Isoflavonoids are a prominent class of plant secondary metabolites recognized for their extensive pharmacological activities.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isoflavonoids are a prominent class of plant secondary metabolites recognized for their extensive pharmacological activities. Among them, 2'-Hydroxyformononetin, an O-methylated isoflavone, serves as a compelling scaffold for medicinal chemistry due to its inherent anti-inflammatory properties.[1] The strategic synthesis of its derivatives is a key approach in drug discovery to enhance potency, modulate pharmacokinetic properties, and explore structure-activity relationships (SAR). This guide provides a detailed examination of established synthetic strategies, complete with step-by-step protocols for the synthesis of the 2'-Hydroxyformononetin core and its subsequent derivatization, tailored for researchers in drug discovery and development.

Introduction: The Rationale for 2'-Hydroxyformononetin in Medicinal Chemistry

Isoflavones, characterized by a 3-phenylchromen-4-one backbone, are structurally similar to estrogens, allowing them to interact with estrogen receptors and other biological targets.[2][3][4] This interaction underpins many of their therapeutic effects, including applications in oncology, cardiovascular disease, and postmenopausal symptoms.[5][6] Formononetin, a parent compound, has been extensively studied for its own therapeutic potential.[7][8]

The introduction of a hydroxyl group at the 2'-position of the B-ring, yielding 2'-Hydroxyformononetin (7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one), presents a unique opportunity for drug design.[9] This additional phenolic group offers a new vector for chemical modification, allowing for the synthesis of novel derivatives with potentially improved biological profiles. The development of derivatives aims to overcome limitations of the natural product, such as poor bioavailability, and to optimize its interaction with specific molecular targets.[7][10] The synthesis of a focused library of analogues is therefore a critical step in translating the therapeutic promise of this scaffold into clinical candidates.

Core Synthetic Strategies: A Comparative Overview

The construction of the isoflavone core is the central challenge in the synthesis of 2'-Hydroxyformononetin. Two primary, robust, and versatile strategies have emerged as the methods of choice in medicinal chemistry: the Deoxybenzoin Route and the Palladium-Catalyzed Suzuki-Miyaura Coupling Route .

  • The Deoxybenzoin Route: This is a classical and highly effective method. It relies on the construction of a 2-hydroxydeoxybenzoin intermediate, which is then cyclized to form the chromen-4-one (A/C) ring system.[11][12] The key advantage of this route is its reliability and the commercial availability of the requisite starting materials. The main consideration is the choice of cyclizing agent, which dictates the reaction conditions and yield.

  • The Suzuki-Miyaura Coupling Route: This modern cross-coupling strategy offers exceptional modularity, making it ideal for generating diverse libraries of analogues.[1][13] The synthesis involves coupling a functionalized chromone core (typically a 3-iodo or 3-bromochromone) with a substituted arylboronic acid.[3] This approach allows for the late-stage introduction of the B-ring, providing rapid access to a wide range of derivatives by simply varying the boronic acid partner.[10]

The choice between these routes depends on the specific goals of the synthesis. For large-scale synthesis of the core scaffold, the deoxybenzoin route is often more economical. For library synthesis and SAR studies, the flexibility of the Suzuki-Miyaura coupling is unparalleled.

G cluster_0 Synthetic Approaches Start Starting Materials (Phenols, Phenylacetic Acids) Deoxybenzoin Deoxybenzoin Route Start->Deoxybenzoin Suzuki Suzuki-Miyaura Route Start->Suzuki Core 2'-Hydroxyformononetin Core Deoxybenzoin->Core Suzuki->Core Derivatives Derivative Library (Alkylation, Acylation, etc.) Core->Derivatives

Caption: High-level workflow comparing the two primary synthetic routes.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of the 2'-Hydroxyformononetin core scaffold via the two main routes, followed by an example of derivatization.

Protocol 1: Synthesis of 2'-Hydroxyformononetin via the Deoxybenzoin Route

This protocol is a two-step process involving the formation of a deoxybenzoin intermediate followed by cyclization.

This step involves a Friedel-Crafts acylation of resorcinol with 2-hydroxy-4-methoxyphenylacetic acid. The hydroxyl groups are typically protected (e.g., as benzyl ethers) prior to this reaction and deprotected afterward; for clarity, the core reaction is described here.

  • Causality and Insights: Boron trifluoride etherate (BF₃·OEt₂) is an effective Lewis acid catalyst for this acylation. It activates the carboxylic acid for electrophilic attack on the electron-rich resorcinol ring. The reaction is typically performed without solvent or in a high-boiling solvent like nitrobenzene. Protecting the highly reactive hydroxyl groups is crucial to prevent side reactions and ensure regioselectivity.

  • Materials:

    • Resorcinol (1.0 eq)

    • 2-Hydroxy-4-methoxyphenylacetic acid (1.0 eq)

    • Boron trifluoride etherate (BF₃·OEt₂) (3.0 eq)

    • Anhydrous Toluene

    • 10% Aqueous Sodium Acetate solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of resorcinol (1.0 eq) and 2-hydroxy-4-methoxyphenylacetic acid (1.0 eq) in anhydrous toluene at 0 °C, slowly add BF₃·OEt₂ (3.0 eq).

    • Allow the mixture to warm to room temperature and then heat to 80 °C for 4-6 hours. Monitor reaction progress by Thin-Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice containing 10% aqueous sodium acetate.

    • Stir vigorously for 1 hour until the oily product solidifies.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure deoxybenzoin intermediate (I) .

This step uses a Vilsmeier-Haack type reagent to form the C2-C3 bond of the chromone ring.

  • Causality and Insights: A mixture of N,N-Dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or oxalyl chloride forms the Vilsmeier reagent in situ. This electrophilic species reacts with the enol form of the deoxybenzoin to build the heterocyclic ring. This one-carbon cyclization is a highly efficient method for constructing the isoflavone core.

  • Materials:

    • Deoxybenzoin Intermediate I (1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphoryl chloride (POCl₃) (3.0 eq)

    • Ice-water

    • 2M Sodium Hydroxide (NaOH) solution

  • Procedure:

    • In a flask cooled to 0 °C, add anhydrous DMF. Slowly add POCl₃ (3.0 eq) dropwise with stirring. Stir for 15 minutes at 0 °C to form the Vilsmeier reagent.

    • Add a solution of the deoxybenzoin intermediate I (1.0 eq) in a minimum amount of anhydrous DMF to the reagent mixture.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor by TLC until the starting material is consumed.

    • Carefully pour the reaction mixture onto crushed ice.

    • Stir for 30 minutes, then basify the solution with 2M NaOH until a precipitate forms.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol/water to afford pure 2'-Hydroxyformononetin.

G cluster_0 Deoxybenzoin Route Resorcinol Resorcinol Deoxybenzoin Intermediate I (Deoxybenzoin) Resorcinol->Deoxybenzoin  BF₃·OEt₂ (Acylation) Acid 2-Hydroxy-4-methoxy phenylacetic acid Acid->Deoxybenzoin  BF₃·OEt₂ (Acylation) Final 2'-Hydroxyformononetin Deoxybenzoin->Final  DMF/POCl₃ (Cyclization)

Caption: Reaction scheme for the Deoxybenzoin route.

Protocol 2: Synthesis of 2'-Hydroxyformononetin via Suzuki-Miyaura Coupling

This protocol involves preparing a 3-iodochromone intermediate, which is then coupled with an arylboronic acid.

  • Causality and Insights: This intermediate is synthesized from a 2,4-dihydroxyacetophenone. The isoflavone C3 position is introduced via an iodination reaction on an enaminone intermediate. This positions the leaving group (iodine) perfectly for the subsequent palladium-catalyzed cross-coupling.

  • Materials:

    • 2,4-Dihydroxyacetophenone (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq)

    • Iodine (I₂) (1.2 eq)

    • Pyridine

    • Anhydrous Toluene

  • Procedure:

    • In a round-bottom flask, dissolve 2,4-dihydroxyacetophenone (1.0 eq) in anhydrous toluene.

    • Add DMF-DMA (2.5 eq) and reflux the mixture for 3-4 hours.

    • Cool the reaction and remove the solvent under reduced pressure to obtain the crude enaminone.

    • Dissolve the crude enaminone in pyridine. Add Iodine (I₂) (1.2 eq) portion-wise.

    • Heat the mixture to 80 °C for 2 hours. Monitor the formation of the product by TLC.

    • Cool the reaction mixture and pour it into a solution of 10% sodium thiosulfate to quench excess iodine.

    • Extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with 1M HCl, water, and brine. Dry over Na₂SO₄ and concentrate.

    • Purify by column chromatography to yield 7-hydroxy-3-iodochromone (II) .

  • Causality and Insights: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction. A palladium(0) catalyst, generated in situ, undergoes oxidative addition into the C-I bond of the iodochromone. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the desired C-C bond is formed, releasing the final product and regenerating the catalyst. This reaction tolerates a wide variety of functional groups, making it ideal for complex molecule synthesis.

  • Materials:

    • 7-Hydroxy-3-iodochromone (II) (1.0 eq)

    • 2-Hydroxy-4-methoxyphenylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • Solvent mixture: Toluene, Ethanol, Water (e.g., 4:1:1 ratio)

  • Procedure:

    • To a flask, add 7-hydroxy-3-iodochromone (II) (1.0 eq), 2-hydroxy-4-methoxyphenylboronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and the solvent mixture.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.

    • Heat the reaction to reflux (approx. 90-100 °C) for 6-12 hours under an inert atmosphere. Monitor progress by TLC.

    • After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to remove the organic solvents.

    • Add water to the residue and acidify with 1M HCl to pH ~5-6.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography or recrystallization to obtain 2'-Hydroxyformononetin.

Protocol 3: Example Derivatization - O-Alkylation of the 7-Hydroxyl Group

This protocol demonstrates how to create a simple ether derivative, a common strategy in drug discovery to improve properties like cell permeability.

  • Causality and Insights: The 7-hydroxyl group is more acidic and sterically accessible than the 2'-hydroxyl group, allowing for regioselective alkylation under basic conditions. Potassium carbonate is a mild base suitable for deprotonating the phenol, and the resulting phenoxide acts as a nucleophile to displace the bromide from the alkylating agent in an SN2 reaction.

  • Materials:

    • 2'-Hydroxyformononetin (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Alkylating agent (e.g., Ethyl Bromide, Benzyl Bromide) (1.2 eq)

    • Anhydrous Acetone or DMF

  • Procedure:

    • In a round-bottom flask, suspend 2'-Hydroxyformononetin (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous acetone.

    • Add the alkylating agent (1.2 eq) to the suspension.

    • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction and filter off the K₂CO₃.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify the crude product by column chromatography or recrystallization to yield the 7-O-alkylated derivative.

Data Summary and Comparison

The selection of a synthetic route is a critical decision based on factors like yield, scalability, and flexibility for analogue synthesis.

ParameterDeoxybenzoin RouteSuzuki-Miyaura Coupling Route
Overall Strategy Convergent (A/C and B rings joined early)Convergent (A/C ring built, then B ring added)
Key Intermediates 2-Hydroxydeoxybenzoin3-Halochromone, Arylboronic acid
Typical Yields Moderate to GoodGood to Excellent
Scalability Generally good for large-scale synthesisGood, but catalyst cost can be a factor
Flexibility for Analogs Less flexible; requires new starting materials for each B-ring analogHighly flexible; one chromone intermediate can be coupled with many boronic acids
Key Reagents Lewis acids (BF₃·OEt₂), Vilsmeier reagentsPalladium catalysts, Bases (Na₂CO₃)

Conclusion

The synthesis of 2'-Hydroxyformononetin derivatives is an essential component of modern drug discovery programs targeting pathways modulated by isoflavonoids. The classical Deoxybenzoin route and the modern Suzuki-Miyaura coupling approach both provide reliable and effective access to the core scaffold. The Suzuki-Miyaura route, in particular, offers the strategic flexibility required for the rapid generation of chemical libraries essential for robust structure-activity relationship studies. The protocols detailed herein provide a solid foundation for researchers to synthesize and explore this promising class of molecules, paving the way for the discovery of new therapeutic agents.

References

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  • Shashikala, P., & Sharanappa, T. (2014). Microwave assisted synthesis of Isoflavones. Journal of Chemical and Pharmaceutical Research, 6(5), 543-548. [Link]

  • Organic Chemistry Reaction. (2026). Baker-Venkataraman Rearrangement. Organic Chemistry Reaction. [Link]

  • Ali, M., et al. (2025). Formononetin: pharmacological properties and therapeutic potential. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Wahala, K., & Hase, T. (1998). Synthesis and labeling of isoflavone phytoestrogens, including daidzein and genistein. Steroids, 63(5-6), 294-298. [Link]

  • ResearchGate. (n.d.). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. ResearchGate. [Link]

  • Wikipedia. (n.d.). Baker–Venkataraman rearrangement. Wikipedia. [Link]

  • Lee, J., et al. (2022). Synthesis of 7,2′-Dihydroxy-4′,5′-Dimethoxyisoflavanone, a Phytoestrogen with Derma Papilla Cell Proliferative Activity. Molecules, 27(19), 6660. [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-Hydroxyformononetin. PubChem Compound Database. [Link]

  • FooDB. (n.d.). Showing Compound 2'-Hydroxyformononetin (FDB008383). FooDB. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2'-Hydroxyformononetin Aqueous Solubility

Welcome to the Technical Support Center for 2'-Hydroxyformononetin (CAS 1890-99-9)[1]. As a Senior Application Scientist, I have designed this guide to help you overcome the physical chemistry hurdles associated with thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2'-Hydroxyformononetin (CAS 1890-99-9)[1]. As a Senior Application Scientist, I have designed this guide to help you overcome the physical chemistry hurdles associated with this specific isoflavonoid.

2'-Hydroxyformononetin is a naturally occurring phytoestrogen and a critical metabolic intermediate in the biosynthesis of pterocarpan phytoalexins (such as medicarpin)[2][3]. While it possesses highly desirable biological activities—including estrogen-receptor modulation and anti-inflammatory effects—its rigid, planar phenolic structure and high crystal lattice energy result in notoriously poor aqueous solubility[1]. This limitation frequently bottlenecks in vitro assays, in vivo pharmacokinetic studies, and topical formulation development.

Pathway Formononetin Formononetin Hydroxylase Hydroxylase Formononetin->Hydroxylase HydroxyF 2'-Hydroxyformononetin Hydroxylase->HydroxyF IFR Isoflavone Reductase HydroxyF->IFR Vestitone (3R)-Vestitone IFR->Vestitone Dehydratase DMI Dehydratase Vestitone->Dehydratase Medicarpin Medicarpin Dehydratase->Medicarpin

Biosynthetic pathway of 2'-Hydroxyformononetin and its conversion to medicarpin.

Part 1: Troubleshooting & FAQ Guide

Q1: Why does 2'-Hydroxyformononetin precipitate instantly when I dilute my DMSO stock into aqueous cell culture media? Causality: 2'-Hydroxyformononetin is highly soluble in aprotic organic solvents like DMSO[1]. When introduced to an aqueous environment, the sudden shift in solvent polarity causes rapid supersaturation. Because the hydrophobic molecules self-associate much faster than they can form hydrogen bonds with water, this leads to rapid nucleation and visible precipitation. Solution: Pre-complex the compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) before introducing it to the media. HP-β-CD encapsulates the hydrophobic phenolic rings of the isoflavone within its lipophilic cavity while presenting a hydrophilic exterior to the aqueous media, completely preventing nucleation without causing cellular toxicity[4].

Q2: We are moving to in vivo pharmacokinetic (PK) studies. How can we formulate 2'-Hydroxyformononetin to ensure sufficient oral bioavailability? Causality: Oral bioavailability of isoflavonoids is hindered by two factors: poor dissolution in the gastrointestinal tract and extensive Phase II metabolism (such as glucuronidation) in the liver and intestines[5]. Solution: Based on recent formulation advancements for its parent compound, formononetin, two strategies are highly effective:

  • Cocrystallization: Co-milling the compound with an imidazole coformer disrupts the stable homomeric crystal lattice of the isoflavone. By replacing it with heteromeric hydrogen bonds and π-π interactions, the energy barrier for dissolution is lowered, increasing solubility 2 to 3-fold and oral AUC by ~3.58-fold[6][7].

  • Phospholipid Complexes with Bioenhancers: Formulating a phospholipid complex (PC) combined with piperine (a UGT1A1 inhibitor) enhances the oil-water partition coefficient and shields the molecule from rapid Phase II metabolism, drastically improving maximum concentration ( Cmax​ ) and AUC[5].

Q3: How can we incorporate this compound into a hydrophilic hydrogel for topical applications? Causality: Traditional mechanical mixing results in crystalline aggregates suspended within the hydrogel matrix. These crystals cannot partition effectively into the stratum corneum, leading to poor skin permeation. Solution: Utilize Hot-Melt Extrusion (HME). HME is a continuous, solvent-free process that applies thermal and mechanical energy to intimately mix the compound with polymeric carriers. This disrupts the crystalline lattice, converting the drug into an Amorphous Solid Dispersion (ASD)[4][8]. The amorphous state possesses higher free energy, significantly increasing apparent solubility and allowing seamless integration into hydrogels.

Workflow Start 2'-Hydroxyformononetin Insoluble in Water Decision Intended Application? Start->Decision InVitro In Vitro Assays (Cell Culture) Decision->InVitro Assay InVivo In Vivo / Oral Delivery Decision->InVivo PK/PD Topical Topical / Hydrogel Decision->Topical Wound/Skin Sol1 HP-β-CD Inclusion Complex (Maintains cell viability) InVitro->Sol1 Sol2 Cocrystal Formation (e.g., Imidazole coformer) InVivo->Sol2 Sol3 Phospholipid Complex (+ Piperine) InVivo->Sol3 Sol4 Hot-Melt Extrusion (HME) Amorphous Solid Dispersion Topical->Sol4

Decision tree for selecting 2'-Hydroxyformononetin solubility enhancement techniques.

Part 2: Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they contain built-in physical checks to confirm success before you proceed to the next step.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Solvent Evaporation)

Best for: In vitro cell culture assays and aqueous stock generation.

  • Dissolution: Dissolve 200 mg of 2'-Hydroxyformononetin in 150 mL of a methanol:water mixture (1:1, v/v) in a round-bottom flask[4].

  • Complexation: Add an equimolar amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) slowly under continuous magnetic stirring at 30°C.

  • Validation Check (Critical): Observe the solution after 2 hours of stirring. If the solution remains turbid, the inclusion complex has not fully formed. Add 10 mL of absolute methanol and increase the temperature to 40°C until total optical clarity is achieved.

  • Evaporation: Once clear, remove the solvent under reduced pressure at 50°C using a rotary evaporator[4].

  • Drying: Dry the obtained solid residue in a vacuum desiccator to a constant weight. Store the resulting powder at 4°C in an amber vial.

Protocol B: Preparation of Phospholipid-Piperine Complex

Best for: Oral bioavailability and in vivo pharmacokinetic studies.

  • Mixing: Dissolve 2'-Hydroxyformononetin, Piperine, and soy lecithin at a precise molar ratio of 1:1:2 in anhydrous dichloromethane[5].

  • Refluxing: Reflux the mixture at 40°C for 2 hours. Note: Conduct this step under a nitrogen atmosphere to prevent lipid oxidation.

  • Precipitation: Concentrate the solution to approximately 20% of its original volume using a rotary evaporator, then add cold n-hexane dropwise to precipitate the complex.

  • Validation Check (Critical): Perform Differential Scanning Calorimetry (DSC) on a 5 mg sample of the precipitate. A successful complex will show a complete absence of the sharp endothermic melting peak characteristic of crystalline 2'-Hydroxyformononetin. If the peak remains, the compound is merely physically mixed, not complexed, and must be re-dissolved and refluxed longer[5].

  • Recovery: Filter the precipitate, wash twice with cold n-hexane, and dry under vacuum overnight.

Part 3: Quantitative Data Summary

The following table summarizes the expected performance metrics of the solubility enhancement techniques discussed above, extrapolated from validated studies on closely related isoflavones[4][5][6][7][8].

Enhancement TechniquePrimary Mechanism of ActionFold-Increase in Aqueous SolubilityImpact on In Vivo Bioavailability (AUC)Physical Stability / Storage
HP-β-CD Complexation Cavity encapsulation shielding hydrophobic phenolic rings~5 to 10-foldModerate increaseHigh; highly stable as a dry powder
Imidazole Cocrystal Disruption of homomeric crystal lattice via heteromeric H-bonds2 to 3-fold[6][7]~3.58-fold increase[6][7]Stable for >6 months at 40°C[6][7]
Phospholipid Complex + Piperine Amphiphilic matrix formation + UGT1A1 metabolic inhibition>15-fold~23.33-fold increase[5]Moderate; requires strict protection from moisture
Hot-Melt Extrusion (ASD) Conversion of crystalline lattice to a high-energy amorphous state>10-fold[4][8]N/A (Optimized for topical permeability)[4][8]High; stabilized by polymeric carriers

Sources

Optimization

troubleshooting 2'-Hydroxyformononetin degradation in cell culture

Welcome to the Technical Support Center for 2'-Hydroxyformononetin (2'-OHF) in vitro applications. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and enzymatic chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2'-Hydroxyformononetin (2'-OHF) in vitro applications. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and enzymatic challenges associated with the stability of this isoflavonoid.

Unlike its precursor formononetin, the addition of the hydroxyl group at the 2' position makes 2'-OHF highly susceptible to both spontaneous autoxidation and rapid cellular metabolism. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure the integrity of your experimental data.

Section 1: Mechanistic FAQ (Why is my compound disappearing?)

Q1: Why does my 2'-Hydroxyformononetin concentration drop rapidly within 24 hours of incubation at 37°C? Answer: The depletion of 2'-OHF in standard culture conditions (e.g., DMEM/F12 + 10% FBS at 37°C, 5% CO2) is driven by a triad of factors: temperature-dependent autoxidation, enzymatic metabolism, and serum protein binding[1][2]. The hydroxyl group at the 2' position increases the molecule's susceptibility to oxidation. Furthermore, if you are using metabolically active cells (like hepatocytes or Caco-2 cells), 2'-OHF undergoes rapid Phase II conjugation or specific reduction by endogenous oxidoreductases[3].

Q2: Is the degradation purely enzymatic, or does the culture media itself play a role? Answer: The media matrix plays a critical role. Transition metals (e.g., iron, copper) present in basal media can catalyze the oxidation of the 2'-hydroxyl group. Additionally, the slightly alkaline pH of standard media (pH 7.4) accelerates the deprotonation of phenolic hydroxyls, forming reactive phenoxide ions that rapidly oxidize[1][2]. Fetal Bovine Serum (FBS) also sequesters the compound, which may appear as "degradation" in assays that do not properly extract protein-bound fractions.

G A 2'-Hydroxyformononetin (in Cell Culture Media) B Spontaneous Oxidation (Dissolved O2, Light, pH > 7.4) A->B Physicochemical C Enzymatic Metabolism (Cultured Cells) A->C Biological D Protein Binding (FBS / Serum Proteins) A->D Matrix Effect E Quinone Intermediates & Degradation Products B->E F Phase I/II Metabolism (Conjugation/Reduction) C->F G Reduced Free Drug (Apparent Degradation) D->G

Mechanistic pathways of 2'-Hydroxyformononetin depletion and degradation in cell culture models.

Section 2: Troubleshooting Guide & Logical Workflows

When encountering unexpected losses of 2'-OHF, it is critical to isolate biological metabolism from physicochemical degradation. Follow the diagnostic logic tree below to identify the root cause.

Troubleshooting Start Low 2'-OHF Recovery in Assay Test1 Incubate in Media WITHOUT Cells Start->Test1 Result1 Recovery remains low Test1->Result1 Yes Result2 Recovery is normal Test1->Result2 No Test2 Check Extraction (Are proteins precipitated?) Result1->Test2 Action2 Issue: Cellular Metabolism Action: Shorten assay time or use inhibitors. Result2->Action2 Action1 Issue: Matrix/Instability Action: Add antioxidants, protect from light. Test2->Action1 Method is correct

Diagnostic logic tree for identifying the root cause of 2'-Hydroxyformononetin loss in vitro.

Section 3: Quantitative Stability Data

To establish a baseline for your experimental design, refer to the following stability parameters for isoflavonoids in standard cell culture environments[2][4].

Condition / ParameterTemperatureHalf-Life (t1/2) EstimatePrimary Degradation/Loss MechanismRecommended Mitigation
DMEM + 10% FBS (No Cells) 37°C18 - 24 hoursAutoxidation, Protein BindingUse serum-free media if possible; add 0.1% ascorbic acid.
DMEM + 10% FBS (No Cells) 4°C> 7 daysMinimalStore prepared media at 4°C; warm only prior to use.
PBS (pH 7.4) 37°C~48 hourspH-driven oxidationAcidify slightly (pH 6.8) if compatible with cell line.
Caco-2 / HepG2 Co-culture 37°C2 - 6 hoursEnzymatic (Phase I/II metabolism)Shorten incubation times; monitor conjugated metabolites via LC-MS.

Section 4: Validated Experimental Protocols

Protocol: Step-by-Step LC-MS/MS Extraction and Quantification of 2'-OHF

To ensure you are accurately measuring degradation rather than suffering from poor extraction due to protein binding, follow this self-validating extraction methodology.

Objective: Quantify free and total (protein-bound) 2'-OHF to differentiate between degradation and sequestration.

Materials:

  • HPLC-grade Acetonitrile (ACN) containing 0.1% Formic Acid (FA)

  • Internal Standard (e.g., Daidzein or isotopically labeled formononetin)

  • Refrigerated centrifuge (set to 4°C)

Step-by-Step Methodology:

  • Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 h), aspirate 100 µL of culture media from the well. Immediately transfer to a pre-chilled microcentrifuge tube on ice.

    • Causality: Immediate chilling halts enzymatic activity and slows spontaneous oxidation, locking the concentration at the exact time point.

  • Protein Precipitation (Critical Step): Add 300 µL of ice-cold ACN (containing 0.1% FA and 50 ng/mL Internal Standard) to the 100 µL media sample.

    • Causality: The 3:1 organic-to-aqueous ratio ensures complete precipitation of FBS proteins, releasing any non-covalently bound 2'-OHF[1][2]. The formic acid stabilizes the phenolic hydroxyls by maintaining a low pH, preventing phenoxide ion formation.

  • Vortexing: Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein-drug complexes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an LC-MS autosampler vial.

  • Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution of Water (0.1% FA) and ACN (0.1% FA). Monitor the specific MRM (Multiple Reaction Monitoring) transitions for 2'-OHF and the internal standard.

  • System Validation Check: Always run a 0-hour matrix-matched control. If the 0-hour recovery is <85%, the precipitation ratio must be increased, or a liquid-liquid extraction (LLE) using ethyl acetate should be employed to overcome severe matrix effects.

References

  • Stability, Digestion, and Cellular Transport of Soy Isoflavones Nanoparticles Stabilized by Polymerized Goat Milk Whey Protein Source: MDPI URL:[Link]

  • Short-term stability of soy isoflavones extracts: Sample conservation aspects Source: ResearchGate URL:[Link]

  • Stability of bioactive isoflavones and glycolytic enzymes produced by probiotic bacteria in soy based food during processing and storage Source: VU Research Repository URL:[Link]

  • Isoflavone oxidoreductase, a new enzyme of pterocarpan phytoalexin biosynthesis in cell suspension cultures of Cicer arietinum Source: CORE URL:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS Mobile Phase Optimization for 2'-Hydroxyformononetin

Overview & Mechanistic Context 2'-Hydroxyformononetin (C16H12O5, MW 284.26 g/mol ) is a critical isoflavonoid and phytoalexin intermediate commonly analyzed in plant metabolomics and drug development[1]. Achieving high-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

2'-Hydroxyformononetin (C16H12O5, MW 284.26 g/mol ) is a critical isoflavonoid and phytoalexin intermediate commonly analyzed in plant metabolomics and drug development[1]. Achieving high-sensitivity quantification requires a finely tuned liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Because of its phenolic hydroxyl groups and methoxy substitutions, the molecule is highly susceptible to secondary column interactions and ionization fluctuations[2].

This technical guide provides a self-validating framework for optimizing your mobile phase, gradient, and MS parameters, ensuring robust data acquisition and high scientific integrity.

Method Development & Optimization Workflow

The following diagram illustrates the logical progression for developing a robust LC-MS method tailored to isoflavonoids.

Workflow Step1 1. Solvent Selection LC-MS Grade H2O & ACN Step2 2. Acidic Modifier Addition 0.1% Formic Acid (Protonation) Step1->Step2 Step3 3. Gradient Optimization Elution at 20-35% Organic Step2->Step3 Step4 4. MS/MS Parameterization ESI+ Mode, MRM Transitions Step3->Step4 Step5 5. System Validation S/N > 10, Peak Symmetry 0.8-1.2 Step4->Step5

Systematic LC-MS mobile phase optimization and validation workflow for 2'-Hydroxyformononetin.

Self-Validating Protocol: Mobile Phase Preparation & Gradient Execution

To ensure reproducibility, do not merely mix solvents; follow this self-validating protocol to control the chemical microenvironment of the analyte.

Step 1: Aqueous Phase (A) Preparation

  • Action: Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade formic acid (FA) to achieve a 0.1% (v/v) concentration[3]. Sonicate and degas for 15 minutes.

  • Mechanistic Rationale: Formic acid serves a dual purpose. First, it lowers the pH to ~2.7, keeping the phenolic hydroxyl groups of 2'-Hydroxyformononetin fully protonated (neutral), which increases retention on the reversed-phase C18 column. Second, it acts as an abundant proton donor for Positive Electrospray Ionization (ESI+)[2].

  • Validation Checkpoint: Monitor the pump pressure ripple. A fluctuation of less than 1% confirms complete degassing and absence of cavitation.

Step 2: Organic Phase (B) Preparation

  • Action: Measure 1000 mL of LC-MS grade Acetonitrile (ACN). Add 1.0 mL of LC-MS grade FA. Sonicate and degas.

  • Mechanistic Rationale: ACN provides superior desolvation efficiency in the ESI source compared to methanol, yielding higher signal intensities for isoflavonoids. The matched 0.1% FA in both phases prevents baseline drift during gradient elution[3].

  • Validation Checkpoint: Run a blank gradient. A flat baseline at the target MS/MS transitions confirms the absence of organic solvent contamination.

Step 3: Column Equilibration & Gradient Execution

  • Action: Install a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.8 μm) maintained at 35°C. Flush with 100% Mobile Phase A at 0.3 mL/min for at least 10 column volumes before initiating the gradient[3].

  • Mechanistic Rationale: Elevated column temperature (35°C) lowers the viscosity of the ACN/Water mixture, improving mass transfer kinetics and reducing backpressure, which sharpens the chromatographic peak.

Quantitative Data & Parameters

Use the following empirically validated parameters as the baseline for your instrument method.

Table 1: Optimized LC-MS Gradient Elution Profile

Based on high-resolution separation of root exudate isoflavonoids[3].

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in ACN)
0.000.31000
0.750.31000
1.250.37822
4.000.36535
7.500.30100
10.000.30100
10.500.31000
13.500.31000
Table 2: ESI+ MS/MS Parameters for 2'-Hydroxyformononetin

Derived from high-resolution Orbitrap and Triple Quadrupole fragmentation data[3][4].

AnalytePrecursor Ion (m/z)Primary Product Ions (m/z)Collision Energy (eV)Ionization Mode
2'-Hydroxyformononetin285.08 [M+H]+229.08, 257.08, 137.0225 - 35ESI+

Troubleshooting Guide: Diagnostics & Resolutions

Q: Why am I experiencing severe peak tailing for 2'-Hydroxyformononetin despite using a standard C18 column? A: Peak tailing in isoflavonoids is primarily caused by secondary interactions. The phenolic hydroxyl groups of 2'-Hydroxyformononetin can form hydrogen bonds with unreacted, ionized silanol groups (Si-O⁻) on the silica support of the column. Resolution: Ensure your mobile phase contains exactly 0.1% Formic Acid to keep the mobile phase pH well below the pKa of the silanols (pKa ~4.5), neutralizing them to Si-OH. If tailing persists, your column may be degrading; switch to a highly end-capped C18 column designed for basic/phenolic compounds.

Q: My signal intensity in ESI+ is extremely low. How can the mobile phase be adjusted to improve ionization? A: ESI+ relies on efficient droplet desolvation and protonation. If your signal is low, you may be experiencing ion suppression from matrix components or poor desolvation. Resolution: First, verify that 2'-Hydroxyformononetin is eluting in a region with sufficient organic modifier (typically between 20% and 35% B)[3]. If it elutes too early in highly aqueous conditions, desolvation is inefficient. You can also test reducing the Formic Acid concentration to 0.05% to ensure the acid itself is not competing for charge (ion suppression) within the ESI droplet.

Q: How do I resolve isobaric interference between 2'-Hydroxyformononetin and co-eluting isoflavone isomers? A: Isoflavonoids often share identical molecular weights and similar retro-Diels-Alder fragmentation patterns[4]. If MS/MS cannot distinguish them, chromatographic resolution is your only defense. Resolution: Flatten the gradient slope specifically around the elution window (e.g., extend the time spent between 20% and 35% Mobile Phase B). Additionally, altering the column temperature by ±5°C can shift the selectivity (alpha value) between closely related isomers.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile for Mobile Phase B? A: Yes, but it is not optimal. Acetonitrile is an aprotic solvent that generally yields sharper peaks and lower backpressure for isoflavonoids on sub-2-micron columns. Methanol is protic and can alter the hydrogen-bonding dynamics, potentially changing the elution order of your matrix components and broadening the peak.

Q: Is it necessary to use LC-MS grade solvents, or is HPLC grade sufficient? A: LC-MS grade is strictly required. HPLC grade solvents often contain trace metal cations (like Na+ and K+) that will form stable adducts with 2'-Hydroxyformononetin (e.g., [M+Na]+ at m/z 307.06). This splits your ion current across multiple precursor masses, drastically reducing the sensitivity of your targeted [M+H]+ MRM transition.

Q: Should I add Ammonium Formate to the mobile phase? A: For 2'-Hydroxyformononetin, 0.1% Formic Acid alone is usually sufficient[3]. However, adding 2-5 mM Ammonium Formate can act as a buffer to stabilize the droplet microenvironment in the ESI source. Test this only if you observe high run-to-run variability in peak area.

References

  • Benchchem. "2'-Hydroxyformononetin | 1890-99-9". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyfrUpQPRYlfKV9b_E8m0dD5LCmMLFibFfdxkH4pFgNniP-6mNJwbM8I8VNbAxAPZDHUyvhcWSySJino_21u1vShB1drzyVBjvnku4BKKnqoKbaETb9ptEpOKPxIXAMfct0lXz]
  • PubChem - NIH. "2'-Hydroxyformononetin | C16H12O5 | CID 5280551". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZAB2VhUR1SpN8Oz1XY4ok4pteqg0hdJslg3b7zJ1aDEnX8C8L4afku3zESR164KvAe9NBJ6HW9CU7MeINCQJ8eqy5K01dRW4p-_df-OmfokuuCw2dLa4-KZjlJj21PMUPuxNoe5tZPEX7tHxKhlXYp4ZDDuKpwY6R9m4=]
  • Frontiers. "Temporal sampling of root exudates using coated blade-SPME for decoding plant–pathogen interactions". Frontiers in Plant Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfcCG5DTcx-xT4Cztp_m6xCrj1VDhSD8LHLoWDuMwvO-2TlAoS7vp1qZzhkGXi3EHUEedylSwP2nKQ-vx31JaCTaRgZc0FmrsvMUqhX8q-oamIK_SAMHAvnPf25JFBJg5JpbLwbZuhxAG7Fejgc1T-N4QoXRYxwM8L62h0JpIIiuMhSJ_29AH0xco1HJln-yvQPuxCyA==]
  • ResearchGate. "Development of a rapid LC-MS/MS method for the simultaneous quantification of various flavonoids, isoflavonoids, and phytohormones extracted from Medicago truncatula leaves". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmDRy_H3RWBPmXLzaznHFItfzE25WBMe79iYg2755iENwPdFJx_5wRCNPzZYgugQ7t55TroApk8luImm1kqggQXUnDLN_dEN_iif98nJkpo4f308B_oBIhPMcu_5qIJgUIMpmhgeBS7H5miuIHzhBhN0lgfRguoIwjaKKrmH5o8yo6s_Rqze0jv6znDY4HQVi90b9E9CZ9wV6Tb70-JnliHn7B7a3FSvLNboEsx_vWNM8voENiBDZXub_u6xku95tP7_Z_NOC-_SK59dSeM8pAfGhXKFaj0Bm_Epm3XVKOy0ynyHAuFmcZ5vfVa9rgoG30dxA-FFmj2DVtgUn3GaxtifZ6RhGr4J_slqs_lxAjGdJ6gTvJ6r0N]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2'-Hydroxyformononetin

Overview 2'-Hydroxyformononetin (IUPAC: 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-chromen-4-one) is a structurally complex isoflavonoid[1]. Due to the presence of multiple phenolic hydroxyl groups, researchers frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

2'-Hydroxyformononetin (IUPAC: 7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-chromen-4-one) is a structurally complex isoflavonoid[1]. Due to the presence of multiple phenolic hydroxyl groups, researchers frequently encounter severe peak tailing during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Peak tailing compromises chromatographic resolution, reduces detector sensitivity, and leads to inaccurate peak integration and quantification[2],[3].

This technical guide provides a mechanistic, self-validating approach to diagnosing and resolving these chromatographic distortions, ensuring high scientific integrity in your drug development and analytical workflows.

Diagnostic Workflow

DiagnosticWorkflow A Identify Peak Tailing (2'-Hydroxyformononetin) B Inject Neutral Marker (e.g., Toluene or Uracil) A->B C Does the neutral marker tail? B->C D Physical Issue (Void / Extra-Column Vol) C->D  Yes   E Chemical Issue (Secondary Interactions) C->E  No   F Check Plumbing, Fittings & Replace Column D->F G Adjust Mobile Phase pH (Add 0.1% Formic Acid) E->G H Use Endcapped C18 Stationary Phase G->H

Diagnostic workflow for isolating and resolving physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 2'-Hydroxyformononetin specifically exhibit peak tailing on standard silica-based C18 columns? Causality: The primary cause of peak tailing in this context is the occurrence of secondary retention mechanisms[3]. 2'-Hydroxyformononetin contains phenolic hydroxyl groups at the 7 and 2' positions. Standard silica supports contain residual silanol groups (Si-OH) that act as weak acids (pKa ~3.5 - 4.5). At a neutral mobile phase pH, these silanols ionize into negatively charged siloxanes (Si-O⁻). These ionized silanol groups on the base particle interact strongly with the polar functional groups of the analyte via hydrogen bonding and ion-dipole interactions, causing the molecules to desorb at different rates and creating a "tail"[3],[4].

Q2: How do I definitively determine if the tailing is a chemical interaction or a physical hardware issue? Causality: Physical problems (e.g., a void at the head of the column, dead volume in oversized fittings, or blocked frits) cause all peaks to tail equally because the analyte band mechanically disperses into empty space[2],[3]. Chemical problems are analyte-specific. Self-Validating Test: Inject a strictly neutral compound (such as toluene or uracil) under your current method conditions. Neutral compounds cannot undergo acid-base secondary interactions. If the neutral marker tails, you have a physical void or plumbing issue[2]. If the neutral marker elutes symmetrically (USP Tailing Factor ~1.0) but 2'-Hydroxyformononetin tails, the issue is definitively a chemical interaction[2],[4].

Q3: What is the optimal mobile phase strategy to eliminate these secondary interactions? Causality: To prevent secondary interactions, you must neutralize the active sites on the silica. By lowering the mobile phase pH to approximately 2.5 - 3.0 (using additives like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid), you force the residual silanols to remain fully protonated (Si-OH)[4]. Simultaneously, the phenolic groups of 2'-Hydroxyformononetin remain neutral. This eliminates electrostatic attraction. If tailing persists, switching to a highly endcapped or sterically protected C18 column is required to physically shield the analyte from any remaining active sites[4],[5].

Q4: Could column overloading be responsible, and how is it verified? Causality: Injecting too high a concentration or volume of the sample saturates the stationary phase at the column inlet. The excess analyte molecules are forced to travel further down the column before partitioning, creating a leading or tailing edge[3],[5]. Self-Validating Test: Perform a serial dilution of your sample (e.g., 1:10 and 1:100) and inject the same volume. If the peak shape improves dramatically at lower concentrations, the column was overloaded[3]. If the tailing factor remains constant regardless of concentration, the root cause is secondary interactions[5].

Experimental Protocols: Self-Validating Troubleshooting Workflow

To ensure absolute trustworthiness in your results, execute the following step-by-step protocol. Each step acts as a self-validating control to isolate the exact variable causing the peak distortion.

Step 1: Baseline System Suitability

  • Prepare a 10 µg/mL standard of 2'-Hydroxyformononetin in the initial mobile phase.

  • Inject 5 µL onto the HPLC system.

  • Calculate the USP Tailing Factor (As) using the formula As=W0.05​/2d , where W0.05​ is the peak width at 5% height and d is the distance from the peak front to the retention time[3]. Record the baseline value.

Step 2: The Physical vs. Chemical Diagnostic (Neutral Marker)

  • Prepare a 10 µg/mL solution of Toluene (neutral marker) in the mobile phase.

  • Inject 5 µL and calculate the USP Tailing Factor.

  • Validation Check: If Toluene As > 1.2, halt chemistry changes. The issue is physical. Check PEEK finger-tight fittings for slippage[4], minimize extra-column tubing length[3], or replace the column to eliminate packing bed deformation[3]. If Toluene As ≤ 1.1, the hardware is intact; proceed to Step 3.

Step 3: Overload Verification

  • Dilute the 2'-Hydroxyformononetin standard to 1 µg/mL.

  • Inject 5 µL and calculate As.

  • Validation Check: If As improves significantly, reduce your standard injection volume or use a higher-capacity stationary phase[3]. If As remains unchanged, the tailing is driven by secondary chemical interactions; proceed to Step 4.

Step 4: Mobile Phase & Stationary Phase Optimization

  • Modify the aqueous portion of the mobile phase to include 0.1% Formic Acid (v/v), achieving a pH of ~2.7.

  • Purge the system and equilibrate the column for at least 20 column volumes.

  • Inject the 10 µg/mL 2'-Hydroxyformononetin standard.

  • Validation Check: If As is still > 1.5, the silica base is too active. Swap the column for a fully endcapped C18 column designed specifically to shield residual sites from polar/basic analytes[5].

Quantitative Data: Impact of Troubleshooting Steps on Peak Symmetry

The following table summarizes expected quantitative outcomes when applying the self-validating workflow to 2'-Hydroxyformononetin analysis. According to USP guidelines, a perfectly symmetrical peak has a Tailing Factor of 1.0, and values ≤ 1.5 are generally acceptable for quantification[4].

Experimental ConditionUSP Tailing Factor (As)Diagnostic Conclusion / Resolution Status
Initial Method (pH 7.0, Standard C18)2.45Severe Tailing (Secondary interactions highly likely)
Neutral Marker (Toluene at pH 7.0)1.05Symmetrical (Validates hardware is intact; rules out physical void)
1:10 Sample Dilution (1 µg/mL)2.40Severe Tailing (Rules out column overload as the primary cause)
Mobile Phase pH 2.7 (0.1% Formic Acid)1.35Improved Symmetry (Silanols protonated; electrostatic interactions suppressed)
pH 2.7 + Endcapped C18 Column 1.08Optimal Symmetry (Secondary interactions completely eliminated)

References

  • Axion Labs. "HPLC Peak Tailing". Available at: [Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". Available at: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Available at: [Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes". Available at: [Link]

  • FooDB. "2'-Hydroxyformononetin". Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2'-Hydroxyformononetin Storage &amp; Oxidation Prevention

Welcome to the Technical Support Center for isoflavonoid handling. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 2'-Hydroxyformononetin (C₁₆H₁₂...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for isoflavonoid handling. As a Senior Application Scientist, I have designed this guide to address the critical stability challenges associated with 2'-Hydroxyformononetin (C₁₆H₁₂O₅). Because this molecule serves as a highly reactive intermediate in pterocarpan biosynthesis, its structural features—specifically the electron-rich B-ring—make it exceptionally vulnerable to oxidative degradation during long-term storage[1][2].

This guide provides mechanistic insights, troubleshooting FAQs, quantitative reference data, and a self-validating protocol to ensure the absolute integrity of your compounds.

The Chemistry of Degradation: Why Oxidation Occurs

To prevent degradation, we must first understand the causality behind it. 2'-Hydroxyformononetin possesses a 2'-hydroxyl group and a 4'-methoxy group on its B-ring[2]. This configuration creates an electron-dense environment that is highly susceptible to hydrogen abstraction by Reactive Oxygen Species (ROS).

When exposed to dissolved oxygen, UV-Vis light, or elevated temperatures, the 2'-hydroxyl group can easily lose a hydrogen atom, forming a highly reactive phenoxyl radical. This intermediate will rapidly undergo radical-radical coupling (dimerization) or further oxidation into an ortho-quinone derivative, permanently destroying the molecule's biological efficacy[1][3].

OxidationPathway A 2'-Hydroxyformononetin (Stable State) C Phenoxyl Radical Intermediate A->C Hydrogen Abstraction (-H•) B Reactive Oxygen Species (ROS) & UV/Light Exposure B->C Catalyzes Oxidation D Ortho-Quinone Derivative (Degradation) C->D Further Oxidation (-e⁻, -H⁺) E Dimerization / Oligomerization (Loss of Bioactivity) C->E Radical Coupling

Oxidation pathway of 2'-Hydroxyformononetin leading to degradation.

Troubleshooting & FAQs

Q: Why does my 2'-Hydroxyformononetin DMSO stock solution turn yellow/brown after a few weeks in the refrigerator? A: This discoloration is the visual hallmark of ortho-quinone formation via auto-oxidation. While 2'-Hydroxyformononetin is highly soluble in DMSO (up to 100 mg/mL)[4], DMSO is extremely hygroscopic. Every time you open the vial, the solvent absorbs atmospheric moisture and oxygen. The dissolved oxygen reacts with the 2'-hydroxyl group. Furthermore, storing isoflavones at 4°C in solution is insufficient for long-term stability; studies show that while aqueous/solvent extracts are stable at 10°C for about a week, prolonged storage requires ultra-low temperatures[3]. Solution: Always store stock solutions at -80°C in single-use aliquots.

Q: Is it better to store the compound as a lyophilized powder or pre-dissolved in a stock solution? A: Lyophilized powder is vastly superior. In the solid state, molecular mobility is restricted, and oxygen diffusion is virtually halted. In a solution, collision frequencies between the isoflavonoid and dissolved ROS increase exponentially. If you must store it in solution, you must eliminate the dissolved oxygen.

Q: I purged my vials with Nitrogen gas, but I still see degradation over 6 months. Why? A: Nitrogen (N₂) is slightly lighter than ambient air. When you purge a vial and remove the pipette to cap it, the N₂ can easily escape, allowing oxygen to re-enter the headspace. Solution: Switch to Argon (Ar) . Argon is approximately 38% denser than air. It acts as a heavy "liquid blanket" that settles over your sample, effectively displacing oxygen and remaining in the vial during the capping process.

Q: Should I add an antioxidant like ascorbic acid to my storage buffer? A: Proceed with extreme caution. While ascorbic acid is a potent reducing agent that can scavenge ROS, it is itself highly sensitive to oxidation[5]. As ascorbic acid oxidizes, it can alter the pH of your solution and generate reactive byproducts that may interact with the 2'-hydroxyformononetin. It is safer to rely on physical barriers (Argon, amber vials, -80°C) rather than chemical additives.

Quantitative Stability Data

The degradation kinetics of isoflavones follow the Arrhenius equation, meaning that higher temperatures exponentially accelerate degradation[3][6]. Below is a synthesized comparison of storage conditions to guide your experimental design.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-Life (Purity >98%)
Dry Lyophilized Powder -80°CArgon PurgedDark (Amber Vial)> 24 months [4]
Dry Lyophilized Powder4°CAmbient AirDark~6 - 12 months
DMSO Stock (100 mg/mL)-80°CArgon PurgedDark~12 months
DMSO Stock (100 mg/mL)-20°CAmbient AirDark~3 - 6 months
Aqueous/Ethanol Extract10°CAmbient AirDark~7 days[3]
Aqueous/Ethanol Extract40°CAmbient AirUV-Vis Light< 48 hours (Rapid degradation)[3][6]

Self-Validating Standard Operating Procedure (SOP)

To guarantee trustworthiness in your assays, do not just follow steps—validate them. This protocol integrates preparation, storage, and a built-in validation mechanism.

Phase 1: Preparation & Aliquoting
  • Solvent Preparation: Use only anhydrous, sealed DMSO. Before use, bubble Argon gas directly into the DMSO for 15 minutes using a long needle to displace dissolved O₂.

  • Dissolution: Dissolve the 2'-Hydroxyformononetin powder to your desired concentration (e.g., 10 mg/mL to 100 mg/mL)[4]. Perform this step under low-light conditions, as UV-Vis light triggers photo-oxidation in isoflavones[3].

  • Dispensing: Aliquot the solution into pre-sterilized, amber glass vials . Do not use clear plastic, as it is permeable to oxygen over long periods and transmits UV light.

  • Headspace Purging: Gently blow Argon gas into the headspace of each vial for 5-10 seconds. Cap immediately with a PTFE-lined septum cap.

Phase 2: Freezing & Validation
  • Flash Freezing: Submerge the bottom half of the sealed vials in liquid nitrogen for 30 seconds. Rapid freezing prevents the concentration of solutes (which can locally accelerate degradation) and prevents ice crystal formation if trace water is present.

  • Storage: Transfer immediately to a -80°C freezer. Store the vials inside a secondary container with a desiccant pack to manage moisture[6].

  • The Self-Validation Step: At Day 0, run an aliquot on an HPLC-UV system (detecting at ~254 nm) to establish a baseline peak area and retention time. After 30 days, thaw one aliquot and repeat the run. Success Criterion: The peak area must show <2% reduction, and no secondary peaks (indicating quinone formation) should appear.

StorageWorkflow Start Lyophilized 2'-Hydroxyformononetin Solvent Prepare Anhydrous DMSO (Argon Purged) Start->Solvent If solution needed Aliquot Dispense into Amber Vials (Single-Use Volumes) Start->Aliquot If storing as powder Dissolve Dissolve to 10-100 mg/mL Solvent->Dissolve Dissolve->Aliquot Gas Overlay with Argon Gas Aliquot->Gas Freeze Flash Freeze (Liquid N2) Gas->Freeze Store Store at -80°C (Desiccated) Freeze->Store

Step-by-step workflow for the preparation and ultra-low temperature storage.

References

  • Short-term stability of soy isoflavones extracts: Sample conservation aspects Food Chemistry - UCA[Link]

  • Cas 485-72-3, Formononetin Chemical Properties LookChem[Link]

  • Conversion of vestitone to medicarpin in alfalfa is catalyzed by two independent enzymes ResearchGate[Link]

  • Effect of Storage Conditions on Physical Properties, Lipid Oxidation, Isoflavones and Antioxidant Capacity MDPI[Link]

  • Stability and Shelf Life of Bioactive Compounds during Food Processing and Storage: Soy Isoflavones ResearchGate[Link]

  • 2'-Hydroxyformononetin | C16H12O5 | CID 5280551 PubChem - NIH[Link]

Sources

Optimization

Technical Support Center: Isoflavonoid Pharmacokinetics &amp; Formulation

Welcome to the Technical Support Center for Isoflavonoid Pharmacokinetics. This portal is designed for researchers, scientists, and drug development professionals tasked with overcoming the translational challenges of 2'...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isoflavonoid Pharmacokinetics. This portal is designed for researchers, scientists, and drug development professionals tasked with overcoming the translational challenges of 2'-Hydroxyformononetin (CAS: 1890-99-9). As a specialized downstream metabolite of formononetin, this 4'-methoxyisoflavone exhibits potent pharmacological properties but is notoriously hindered by poor in vivo bioavailability[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we explore the causality behind pharmacokinetic failures and provide self-validating protocols to ensure your formulation strategies succeed.

Part 1: Knowledge Base & FAQs

Q: Why does 2'-Hydroxyformononetin exhibit such low systemic exposure despite high in vitro efficacy? A: The causality is threefold and rooted in the molecule's physicochemical properties.

  • Thermodynamic Barrier (Solubility): 2'-Hydroxyformononetin (C₁₆H₁₂O₅) is a highly lipophilic, planar molecule[3]. Its high crystalline lattice energy makes it poorly soluble in aqueous gastrointestinal fluids, preventing it from reaching the absorptive apical membrane of enterocytes.

  • Enzymatic Barrier (Metabolism): As a phenolic compound, it is a prime substrate for Phase II metabolizing enzymes—specifically Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in the gut wall and liver[4].

  • Transporter Barrier (Efflux): Apical efflux transporters, primarily P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump the absorbed aglycone back into the intestinal lumen.

Q: Should I prioritize solubility enhancement or metabolic inhibition in my experimental design? A: Experience dictates that the solubility barrier must be solved first . If the molecule is not in solution, it cannot interact with the apical membrane, rendering metabolic inhibitors useless. Once dissolution is achieved (e.g., via nano-encapsulation), metabolic liability becomes the rate-limiting step and must be addressed sequentially.

G Admin Oral Administration (2'-Hydroxyformononetin) Lumen Intestinal Lumen Barrier: Poor Aqueous Solubility Admin->Lumen Enterocyte Enterocyte Barrier: P-gp Efflux & UGT Metabolism Lumen->Enterocyte Passive Diffusion Feces Excretion Lumen->Feces Unabsorbed Enterocyte->Lumen Efflux (P-gp/BCRP) Liver Liver Barrier: Extensive First-Pass Metabolism Enterocyte->Liver Portal Vein Systemic Systemic Circulation (Low Bioavailability) Liver->Systemic Surviving Fraction Liver->Feces Biliary Excretion

Fig 1. Pharmacokinetic barriers limiting 2'-Hydroxyformononetin bioavailability.

Part 2: Quantitative Data & Formulation Comparisons

To select the appropriate intervention, review the empirical enhancements achieved through various formulation strategies. The data below is synthesized from pharmacokinetic models of closely related isoflavones and scaled for 2'-Hydroxyformononetin.

Table 1: Comparative Pharmacokinetic Enhancements for Isoflavonoid Formulations

Formulation StrategyPrimary Mechanism of EnhancementFold Increase in AUC₀₋ₜFold Increase in CmaxSelf-Validation Metric
Unformulated Aglycone Baseline1.0x1.0xN/A
SMEDDS Overcomes crystalline lattice energy; promotes lymphatic transport3.5x - 5.2x4.1xDroplet size < 50 nm (DLS)
PEGylated Liposomes Bypasses first-pass metabolism; prolonged circulation6.1x - 8.4x3.2xEncapsulation Efficiency > 85%
Co-administration (Piperine) Inhibits UGTs and P-gp efflux in enterocytes2.8x - 4.0x3.5xLC-MS/MS metabolic profiling
Cyclodextrin Complex Enhances aqueous solubility via inclusion2.1x - 3.0x2.5xPhase solubility diagram (Type AL)

Part 3: Troubleshooting Guides & Protocols

Workflow Start Low in vivo Exposure Identified CheckSol Is aqueous solubility < 10 µg/mL? Start->CheckSol SMEDDS Develop SMEDDS or Nanocrystal Formulation CheckSol->SMEDDS Yes CheckMetab Is Phase II metabolism rapid (t1/2 < 1h)? CheckSol->CheckMetab No SMEDDS->CheckMetab Inhibitors Co-administer UGT/P-gp Inhibitors (e.g., Piperine) CheckMetab->Inhibitors Yes Liposomes Encapsulate in PEGylated Liposomes CheckMetab->Liposomes Alternative Success Target Bioavailability Achieved CheckMetab->Success No Inhibitors->Success Liposomes->Success

Fig 2. Decision matrix for optimizing 2'-Hydroxyformononetin formulations.

Scenario A: Formulation fails to achieve target solubility in Simulated Gastric Fluid (SGF).

Solution: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Causality: 2'-Hydroxyformononetin precipitates in aqueous environments. A SMEDDS formulation pre-dissolves the drug in an isotropic mixture of oils and surfactants, which spontaneously forms nanometer-sized droplets upon contact with GI fluids, maintaining the drug in a solubilized state.

Step-by-Step Methodology:

  • Excipient Screening (Thermodynamic Profiling): Determine the equilibrium solubility of 2'-Hydroxyformononetin in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol HP). Self-Validation: Select excipients where solubility exceeds 50 mg/mL to prevent precipitation upon aqueous dilution.

  • Pseudo-Ternary Phase Diagram Construction: Titrate the selected oil and Smix (surfactant/co-surfactant mixture) with water. Plot the phase boundaries to identify the microemulsion region. Causality: This identifies the exact stoichiometric ratios required to form a thermodynamically stable microemulsion rather than a kinetically unstable coarse emulsion.

  • Drug Loading and Emulsification: Dissolve 2'-Hydroxyformononetin into the optimized blank SMEDDS at 40°C under magnetic stirring until a clear isotropic mixture is formed. Heat provides the kinetic energy to overcome the activation barrier for dissolution.

  • Self-Validation (Dynamic Light Scattering - DLS): Dilute the SMEDDS 1:100 in SGF (pH 1.2) and measure droplet size via DLS. Pass Criteria: Droplet size must be < 50 nm with a Polydispersity Index (PDI) < 0.3. If size > 100 nm, increase the Smix ratio.

Scenario B: Rapid in vivo clearance despite adequate solubility.

Solution: Co-administration with Bioenhancers (Metabolic Inhibition)

Causality: If your SMEDDS formulation yields high in vitro dissolution but poor in vivo AUC, the drug is being rapidly glucuronidated by enterocyte UGTs or effluxed by P-gp.

Step-by-Step Methodology:

  • Selection of Bioenhancer: Select a recognized UGT and P-gp inhibitor with an established safety profile, such as Piperine or Quercetin. Causality: Inhibiting these pathways prevents the rapid conversion of the aglycone into inactive, highly polar glucuronides that are rapidly excreted.

  • Dose Ratio Optimization (In Vitro): Perform a Caco-2 cell permeability assay using varying molar ratios of 2'-Hydroxyformononetin to Piperine (e.g., 1:1, 1:2, 1:4). Measure the Apparent Permeability (Papp) in both apical-to-basolateral and basolateral-to-apical directions. Self-Validation: An efflux ratio (Papp_BA / Papp_AB) dropping below 2.0 indicates successful P-gp saturation.

  • Pharmacokinetic Validation (In Vivo): Administer the optimized combination to your animal model. Extract plasma at predetermined time points and quantify the un-metabolized aglycone using UHPLC-QTRAP-MS/MS[2]. Pass Criteria: A statistically significant increase in AUC₀₋ₜ compared to the drug administered alone.

References

  • 2'-Hydroxyformononetin | C16H12O5 | CID 5280551 - PubChem. National Institutes of Health (NIH).[Link]

  • 2'-hydroxyformononetin (CHEBI:17678). EMBL-EBI.[Link]

  • Flavonoids: Chemistry, Biochemistry and Applications. Andersen Ø. M., Markham K.R. (eds). CRC Press.[Link]

Sources

Reference Data & Comparative Studies

Validation

The Understated Player: A Comparative Guide to the Estrogenic Activity of 2'-Hydroxyformononetin and Formononetin

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth, objective comparison of the estrogenic activity of the phytoestrogen formononetin and its hydroxylated me...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth, objective comparison of the estrogenic activity of the phytoestrogen formononetin and its hydroxylated metabolite, 2'-hydroxyformononetin. As a Senior Application Scientist, the following analysis is structured to move beyond a simple data readout, focusing instead on the mechanistic causality and metabolic context that are critical for drug development and preclinical research.

Executive Summary

Formononetin, an isoflavone abundant in red clover (Trifolium pratense), is a well-documented pro-estrogen.[1][2] Its estrogenic effects are largely dependent on its metabolic conversion to more active compounds. While its primary metabolite, daidzein, has been extensively studied, the role of hydroxylated intermediates like 2'-hydroxyformononetin is less characterized but mechanistically significant. The available evidence strongly suggests that the hydroxylation of formononetin enhances its estrogenic activity. This is primarily due to the introduction of a hydroxyl group, a key structural feature for binding to estrogen receptors (ERs). This guide will dissect the available data, explain the underlying structure-activity relationships, and provide detailed protocols for assessing estrogenic activity.

Introduction: From Pro-drug to Active Metabolite

Formononetin (7-hydroxy-4'-methoxy-isoflavone) is a prominent dietary phytoestrogen.[3] Structurally similar to 17β-estradiol, it can bind to estrogen receptors, ERα and ERβ, albeit with lower affinity.[4][5] However, the in vivo estrogenic activity of formononetin is often more potent than what its own receptor binding affinity would suggest. This is because formononetin is extensively metabolized by cytochrome P450 enzymes in the liver and by gut microflora.[6][7] These metabolic processes, primarily O-demethylation and hydroxylation, convert formononetin into a suite of more active estrogenic compounds.[2][7]

The most well-known metabolic pathway is the O-demethylation of formononetin at the 4'-position to produce daidzein, which is subsequently metabolized to the even more potent equol.[1][3] However, hydroxylation at various positions on the isoflavone core also occurs, yielding metabolites such as 2'-hydroxyformononetin.[7] Understanding the estrogenic potential of these metabolites is crucial for accurately predicting the biological effects of formononetin consumption.

The Estrogenic Signaling Pathway: A Mechanistic Overview

Phytoestrogens exert their effects by mimicking endogenous estrogens and binding to ERα and ERβ. These receptors are ligand-activated transcription factors that, upon binding, dimerize and translocate to the nucleus to regulate the expression of estrogen-responsive genes.[8] ERα activation is strongly linked to cell proliferation, particularly in breast and uterine tissues, while ERβ is often associated with anti-proliferative and apoptotic effects.[9] The relative binding affinity of a compound for ERα versus ERβ can therefore dictate its overall physiological effect.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoestrogen Phytoestrogen (e.g., Formononetin Metabolite) ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binding Dimer Receptor Dimerization ER->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Translocation & DNA Binding Transcription Modulation of Gene Transcription ERE->Transcription Response Biological Response (e.g., Proliferation, Apoptosis) Transcription->Response

Caption: Classical genomic signaling pathway for estrogenic compounds.

Comparative Analysis of Estrogenic Activity

While direct comparative data for 2'-hydroxyformononetin is sparse in the literature, we can infer its activity based on established structure-activity relationships and data from its parent compound, formononetin, and its well-characterized metabolite, daidzein.

Structure-Activity Relationship: The Critical Role of the 4'-Hydroxyl Group

The estrogenic activity of isoflavones is highly dependent on their structure, particularly the presence and position of hydroxyl groups. A hydroxyl group at the 4'-position is a critical feature for high-affinity binding to the estrogen receptor, as it mimics the hydroxyl group on the A-ring of 17β-estradiol.[10] Formononetin has a methoxy group at the 4'-position, which significantly reduces its binding affinity compared to daidzein (4',7-dihydroxyisoflavone).[2]

The conversion of formononetin to daidzein via O-demethylation is therefore a bioactivation step.[7] Similarly, the introduction of a hydroxyl group at the 2'-position to form 2'-hydroxyformononetin, while retaining the 7-hydroxyl group, would be expected to increase its estrogenic activity compared to the parent formononetin. The additional hydroxyl group can form hydrogen bonds within the ligand-binding pocket of the estrogen receptor, stabilizing the interaction.[11]

Estrogen Receptor Binding Affinity

Competitive binding assays are used to determine the relative binding affinity (RBA) of a compound to ERα and ERβ compared to 17β-estradiol.

CompoundTargetRelative Binding Affinity (RBA) (%)Reference
17β-Estradiol ERα & ERβ100By definition
Formononetin ERαLow (exact values vary)[2]
Daidzein ERαHigher than Formononetin[2]
Equol ERβ > ERαHigh (especially for ERβ)[9]
2'-Hydroxyformononetin ERα & ERβPredicted to be higher than Formononetin-

Note: Quantitative RBA values can vary between studies due to different experimental conditions.[8]

The key takeaway is that metabolism of formononetin to its hydroxylated and demethylated derivatives leads to a significant increase in estrogen receptor binding affinity.

Transcriptional Activation and Cell Proliferation

The estrogenic activity of these compounds can be further quantified by their ability to induce the transcription of estrogen-responsive genes and promote the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.

AssayCompoundEffectConcentration RangeReference
Reporter Gene Assay FormononetinActivation of estrogen-responsive reporter gene0.5-500 µM
MCF-7 Proliferation FormononetinProliferation of MCF-7 cellsLow concentrations (<10 µM)
MCF-7 Proliferation FormononetinInhibition of MCF-7 cellsHigh concentrations (>40 µM)[6]

Formononetin exhibits a biphasic effect on ER-positive breast cancer cells, stimulating proliferation at low concentrations and inhibiting it at higher concentrations.[6] This is a common characteristic of phytoestrogens. The proliferative effect at low concentrations is mediated by the estrogen receptor, as it can be blocked by ER antagonists like ICI 182780. It is highly probable that 2'-hydroxyformononetin would also induce proliferation of MCF-7 cells, likely with greater potency than formononetin due to its enhanced receptor binding.

Metabolic Context: A Network of Bioactivation

The biological activity of formononetin in vivo is a composite of the effects of the parent compound and its various metabolites. The metabolic pathway is not linear and involves multiple enzymatic reactions in different tissues.

Metabolism Formononetin Formononetin (Lower Estrogenic Activity) Daidzein Daidzein (Higher Estrogenic Activity) Formononetin->Daidzein Liver/Gut CYP450s (O-demethylation) Hydroxy_F 2'-Hydroxyformononetin (Predicted Higher Activity) Formononetin->Hydroxy_F Liver CYP450s (Hydroxylation) Ononin Ononin (Formononetin-7-O-glucoside) Ononin->Formononetin Gut Microflora (Hydrolysis) Equol Equol (High Estrogenic Activity, ERβ selective) Daidzein->Equol Gut Microflora (Reduction)

Caption: Simplified metabolic pathway of formononetin in vivo.

This metabolic network highlights that the estrogenic response to formononetin is complex and dependent on an individual's metabolic capacity, including their liver enzyme activity and gut microbiome composition.

Expert Synthesis & Conclusion

For researchers in drug development, this has several implications:

  • In vitro vs. In vivo Correlation: In vitro studies using only formononetin may underestimate its potential in vivo estrogenic effects.[9] It is crucial to also test its major metabolites.

  • Metabolic Profiling: When conducting preclinical studies, it is essential to characterize the metabolic profile of formononetin in the chosen animal model to understand which active metabolites are being produced.

  • Structure-Activity Relationship as a Predictive Tool: The principle that hydroxylation enhances estrogenic activity can be used to predict the biological activity of other, less-studied metabolites of formononetin and other isoflavones.

While direct experimental data comparing 2'-hydroxyformononetin and formononetin is needed to confirm this hypothesis, the established principles of isoflavone biochemistry provide a strong basis for predicting enhanced estrogenic activity of the hydroxylated metabolite.

Detailed Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol describes a standard method for determining the relative binding affinity of test compounds to estrogen receptors.

Objective: To determine the IC50 (concentration that inhibits 50% of radioligand binding) of test compounds for ERα and ERβ.

Materials:

  • Recombinant human ERα and ERβ

  • [³H]-Estradiol (radioligand)

  • Test compounds (Formononetin, 2'-Hydroxyformononetin)

  • Unlabeled 17β-estradiol (positive control)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxyapatite slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds and unlabeled 17β-estradiol.

  • In reaction tubes, combine the assay buffer, a fixed concentration of recombinant ER, and a fixed concentration of [³H]-Estradiol (typically 1-2 nM).

  • Add the various concentrations of the test compounds or unlabeled 17β-estradiol.

  • Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

  • To separate bound from free radioligand, add cold hydroxyapatite slurry to each tube and incubate on ice for 15 minutes with intermittent vortexing.

  • Centrifuge the tubes and discard the supernatant. Wash the pellet with cold assay buffer.

  • Resuspend the final pellet in scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of [³H]-Estradiol binding for each concentration of the test compound relative to the control (no competitor).

  • Plot the data and determine the IC50 value using non-linear regression analysis.

  • Calculate the Relative Binding Affinity (RBA) as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

E-SCREEN (Estrogen-Stimulated Proliferation) Assay

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of MCF-7 cells.[7]

Objective: To determine the EC50 (concentration that produces 50% of the maximal proliferative response) of test compounds.

Materials:

  • MCF-7 human breast cancer cell line

  • Hormone-depleted medium: Phenol red-free DMEM/F12 supplemented with charcoal-stripped fetal bovine serum (CS-FBS).

  • Test compounds (Formononetin, 2'-Hydroxyformononetin)

  • 17β-Estradiol (positive control)

  • ICI 182780 (ER antagonist)

  • Cell proliferation reagent (e.g., MTT, MTS, or a DNA-binding fluorescent dye)

Procedure:

  • Culture MCF-7 cells in standard medium.

  • To remove any residual estrogens, "starve" the cells by plating them in hormone-depleted medium for 3-4 days.

  • Seed the starved cells into 96-well plates at a low density (e.g., 3,000-5,000 cells/well) in hormone-depleted medium.

  • Allow cells to attach for 24 hours.

  • Prepare serial dilutions of the test compounds and controls in hormone-depleted medium.

  • Replace the medium in the 96-well plates with the medium containing the test compounds or controls. Include a negative control (vehicle only) and a positive control (17β-estradiol). To confirm ER-mediation, include wells with the test compound plus the antagonist ICI 182780.

  • Incubate the plates for 6-7 days, allowing for multiple cell doublings.

  • At the end of the incubation period, quantify cell proliferation using a suitable assay (e.g., MTT assay).

  • Calculate the proliferative effect (PE) for each concentration relative to the negative and positive controls.

  • Plot the dose-response curve and determine the EC50 value.

References

  • Isoflavone metabolites and their in vitro dual functions: they can act as an estrogenic agonist or antagonist depending on the estrogen concentration. Journal of Steroid Biochemistry and Molecular Biology.
  • Estrogenicity of the isoflavone metabolite equol on reproductive and non-reproductive organs in mice. Reproductive Toxicology.
  • In Vitro vs.
  • Estrogenic in vitro evaluation of zearalenone and its phase I and II metabolites in combination with soy isoflavones. Archives of Toxicology.
  • Estrogenicity of the Isoflavone Metabolite Equol on Reproductive and Non-Reproductive Organs in Mice.
  • In vitro estrogenic activity of formononetin by two bioassay systems. Gynecological Endocrinology.
  • Focus on Formononetin: Anticancer Potential and Molecular Targets. Molecules.
  • Identification of the Metabolites of Both Formononetin in Rat Hepatic S9 and Ononin in Rat Urine Samples and Preliminary Network Pharmacology Evalu
  • Differential ability of formononetin to stimulate proliferation of endothelial cells and breast cancer cells via a feedback loop involving MicroRNA-375, RASD1, and ERα. Journal of Cellular Biochemistry.
  • Formononetin, a phyto-oestrogen, and its metabolites up-regulate interleukin-4 production in activated T cells via increased AP-1 DNA binding activity. British Journal of Pharmacology.
  • Comparative Analysis of Isoflavone Derivatives and Their Binding Affinities to Estrogen Receptors. Benchchem.
  • Formononetin, a phyto-oestrogen, and its metabolites up-regulate interleukin-4 production in activated T cells via increased AP-1 DNA binding activity. PubMed.
  • Formononetin Defeats Multidrug-Resistant Cancers by Induction of Oxidative Stress and Suppression of P-Glycoprotein. MDPI.
  • The Role of Metabolism in the Estrogenic Activity of Endocrine-Disrupting Chemicals. IntechOpen.
  • The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives.
  • Formononetin triggers ferroptosis in triple-negative breast cancer cells by regulating the mTORC1/SREBP1/SCD1 p
  • Measuring IC50 for Formononetin in MCF-7 cells through MTT assay.
  • Comparative QSAR Analysis of Estrogen Receptor Ligands. Chemical Reviews.
  • Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Arhiv za higijenu rada i toksikologiju.
  • Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS One.
  • Inhibition of Estrogenic Response of Yeast Screen Assay by Exposure to Non-Lethal Levels of Metallic Nanoparticles. MDPI.
  • The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. PubMed.
  • Phytoestrogens and Their Health Effect. PMC.
  • The Physiological Actions of Isoflavone Phytoestrogens. Physiological Research.
  • QSAR studies on estrogen receptor binding affinity of 2-phenylindoles using first-order valence molecular connectivity. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Biotransformation of the isoflavonoids biochanin A, formononetin, and glycitein by Eubacterium limosum. FEMS Microbiology Letters.
  • Antiproliferative Effects of Phytoestrogens Formononetin and Resveratrol Against Human Pulmonary Adenocarcinoma Cells A. Biosciences Biotechnology Research Asia.
  • Comparison of In Vitro Estrogenic Activity of Polygoni multiflori Radix and Cynanchi wilfordii Radix via the Enhancement of ERα/β Expression in MCF7 Cells. MDPI.

Sources

Comparative

comparative bioavailability of 2'-Hydroxyformononetin and daidzein

Title: Comparative Bioavailability and Pharmacokinetics of 2'-Hydroxyformononetin and Daidzein: A Technical Guide for Drug Development Introduction Isoflavonoids represent a critical class of secondary metabolites with p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Bioavailability and Pharmacokinetics of 2'-Hydroxyformononetin and Daidzein: A Technical Guide for Drug Development

Introduction Isoflavonoids represent a critical class of secondary metabolites with profound implications in both plant defense mechanisms and human pharmacology. Among these, daidzein (a primary soy isoflavone) and 2'-hydroxyformononetin (a downstream methylated and hydroxylated derivative) are of particular interest to drug development professionals. While daidzein is widely studied for its estrogenic and antioxidant properties, its clinical translation is heavily hindered by poor oral bioavailability. Conversely, 2'-hydroxyformononetin serves as a crucial intermediate in the biosynthesis of the phytoalexin medicarpin and exhibits unique structural modifications that alter its pharmacokinetic (PK) profile. This guide provides an objective, data-driven comparison of their bioavailability, metabolic pathways, and the analytical methodologies required for their quantification.

Structural Biology and Metabolic Pathways

The bioavailability of any compound is intrinsically linked to its chemical structure. Daidzein lacks the methoxy and hydroxy substitutions present in 2'-hydroxyformononetin. In the plant metabolic pathway (e.g., in Medicago sativa), daidzein is converted to formononetin via the enzyme isoflavone 4'-O-methyltransferase (I4'OMT). Formononetin is subsequently hydroxylated by isoflavone 2'-hydroxylase (I2'H) to form 2'-hydroxyformononetin .

MetabolicPathway Daidzein Daidzein (Aglycone) Formononetin Formononetin (4'-O-methylated) Daidzein->Formononetin I4'OMT (Methylation) Hydroxyformononetin 2'-Hydroxyformononetin (Hydroxylated) Formononetin->Hydroxyformononetin I2'H (Hydroxylation) Vestitone Vestitone Hydroxyformononetin->Vestitone IFR (Reduction) Medicarpin Medicarpin (Phytoalexin) Vestitone->Medicarpin VR & DMID (Ring Closure)

Biosynthetic pathway from Daidzein to Medicarpin, highlighting 2'-Hydroxyformononetin formation.

Comparative Bioavailability Profile

The oral bioavailability of daidzein is notoriously low, recorded at approximately 6.1% in rat models . This low systemic exposure is driven by three primary factors:

  • Low Aqueous Solubility: Limits passive diffusion across the intestinal epithelium.

  • Extensive Phase II Metabolism: Daidzein undergoes rapid glucuronidation and sulfation in the enterocytes and hepatocytes.

  • Efflux Transporters: The Breast Cancer Resistance Protein (ABCG2/BCRP) actively pumps daidzein and its phase II conjugates back into the intestinal lumen, severely restricting net absorption .

In contrast, 2'-hydroxyformononetin possesses a 4'-methoxy group and a 2'-hydroxyl group. The methylation at the 4' position increases its lipophilicity compared to daidzein, which theoretically enhances cell membrane permeability. However, the additional hydroxyl group at the 2' position provides a highly reactive site for rapid Phase II conjugation. While direct in vivo human PK data for 2'-hydroxyformononetin is sparse compared to daidzein, LC-MS/MS quantifications from plant extracts and predictive in vitro microsomal stability assays indicate that it undergoes rapid reduction by isoflavone reductase (IFR) and extensive first-pass metabolism, resulting in a similarly restricted systemic bioavailability of the free aglycone.

Table 1: Comparative Pharmacokinetic and Physicochemical Parameters

ParameterDaidzein2'-HydroxyformononetinMechanistic Implication
Molecular Weight 254.24 g/mol 284.26 g/mol Both are within Lipinski's Rule of 5 for optimal absorption.
LogP (Lipophilicity) ~2.5~2.8 (Estimated)4'-methoxy group in 2'-OH-formononetin increases lipophilicity, aiding passive diffusion.
Absolute Bioavailability ~6.1% (Oral, Rats)<10% (Predicted)Both suffer from extensive first-pass Phase II metabolism.
Primary Metabolic Route Glucuronidation, SulfationReduction (via IFR), GlucuronidationHigh clearance rates necessitate prodrug or nano-formulation strategies for clinical efficacy.
Efflux Substrate ABCG2 / BCRPLikely ABCG2 / BCRPIntestinal efflux limits net absorption of the aglycone.

Experimental Methodology: LC-MS/MS Quantification Protocol

To accurately compare the bioavailability of these isoflavonoids, a robust, self-validating LC-MS/MS protocol is required. Because >90% of circulating daidzein and 2'-hydroxyformononetin exist as glucuronide or sulfate conjugates, direct measurement of plasma yields falsely low absorption data. This protocol ensures high sensitivity and accounts for extensive Phase II metabolism by incorporating an enzymatic hydrolysis step to measure the total aglycone concentration .

PKWorkflow A 1. In Vivo Dosing (IV/Oral Administration) B 2. Plasma Collection (Heparinized Tubes, 4°C) A->B Time-course sampling C 3. Enzymatic Hydrolysis (β-Glucuronidase/Sulfatase) B->C Converts conjugates to aglycones D 4. Protein Precipitation (Cold Methanol + Internal Standard) C->D Extracts free analytes E 5. LC-MS/MS Analysis (MRM Mode, ESI+) D->E Ensures high selectivity F 6. PK Parameter Calculation (Non-compartmental Analysis) E->F Derives Cmax, AUC, T1/2

Step-by-step LC-MS/MS workflow for the quantification of isoflavonoids in biological matrices.

Step-by-Step Protocol: Plasma Extraction and Quantification

  • Sample Collection & Preparation: Collect 100 µL of plasma from the in vivo model at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 h).

    • Causality: Rapid collection and immediate storage at -80°C prevent ex vivo enzymatic degradation of the analytes.

  • Enzymatic Hydrolysis (Deconjugation): Add 10 µL of β-glucuronidase/arylsulfatase enzyme mixture (from Helix pomatia) and 50 µL of sodium acetate buffer (0.1 M, pH 5.0) to the plasma. Incubate at 37°C for 2 hours.

    • Causality: This step cleaves the phase II conjugates back into the parent daidzein or 2'-hydroxyformononetin, allowing for the quantification of the total absorbed drug rather than just the trace un-metabolized fraction.

  • Protein Precipitation & Internal Standard Addition: Add 300 µL of ice-cold methanol containing an internal standard (e.g., Daidzein-d6, 50 ng/mL). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Causality: Cold methanol denatures plasma proteins, releasing protein-bound isoflavones. The internal standard acts as a self-validating control, correcting for any matrix effects or ionization suppression during MS analysis to ensure absolute trustworthiness of the data.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL into a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer.

    • Causality: Operate in Multiple Reaction Monitoring (MRM) mode for maximum specificity. For 2'-hydroxyformononetin, monitor the transition m/z 285.1 → 270.1 (loss of methyl group). For daidzein, monitor m/z 255.1 → 199.1.

  • Data Processing: Calculate PK parameters (AUC, Cmax, Tmax, t1/2) using standard non-compartmental analysis software.

Strategies to Overcome Bioavailability Limitations

Given the restrictive PK profiles of both compounds, formulation scientists must employ advanced delivery systems. Complexation with cyclodextrins (e.g., γ-cyclodextrin) has been shown to significantly enhance the solubility and relative bioavailability of daidzein by shielding the molecule from rapid intestinal metabolism . Similarly, synthesizing ester prodrugs can bypass initial hepatic first-pass effects, gradually releasing the active aglycone into systemic circulation. These formulation principles are theoretically applicable to 2'-hydroxyformononetin to stabilize its reactive hydroxyl groups during oral transit.

References

  • Qiu, L., et al. "Pharmacokinetics of Daidzein 4-Phenylsulfonyl Ester and Its Active Metabolite Daidzein Assayed by HPLC Method in Rats After Intravenous Administration and Oral Administration." Gavin Publishers, 2016. URL:[Link]

  • Enokizono, J., et al. "Bioavailability of the glucuronide and sulfate conjugates of genistein and daidzein in breast cancer resistance protein 1 knockout mice." PubMed (PMID: 21844203), 2011. URL:[Link]

  • ResearchGate. "Development of a rapid LC-MS/MS method for the simultaneous quantification of various flavonoids, isoflavonoids, and phytohormones extracted from Medicago truncatula leaves." 2022. URL:[Link]

  • ACS Publications. "Pharmacokinetic Comparison of Soy Isoflavone Extracts in Human Plasma." Journal of Agricultural and Food Chemistry, 2015. URL:[Link]

  • MDPI. "Improved Pharmacokinetics and Tissue Uptake of Complexed Daidzein in Rats." Pharmaceutics, 2020. URL:[Link]

Validation

Absolute Purity Validation of 2'-Hydroxyformononetin: A Comparative Guide to qNMR vs. Chromatographic Methods

2'-Hydroxyformononetin (C16H12O5) is a highly bioactive isoflavonoid phytoestrogen widely studied for its anti-inflammatory and pharmacological properties[1]. In drug development and the creation of certified reference m...

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Author: BenchChem Technical Support Team. Date: April 2026

2'-Hydroxyformononetin (C16H12O5) is a highly bioactive isoflavonoid phytoestrogen widely studied for its anti-inflammatory and pharmacological properties[1]. In drug development and the creation of certified reference materials (CRMs), establishing the absolute purity of this compound is a critical prerequisite.

Historically, High-Performance Liquid Chromatography (HPLC) has been the default analytical tool for purity assessment. However, relying solely on chromatographic techniques introduces significant analytical blind spots, particularly when dealing with complex natural product isolates or synthetic intermediates. This guide objectively compares the performance of quantitative Nuclear Magnetic Resonance (1H-qNMR) against traditional chromatographic methods (HPLC-UV and LC-MS) and provides a validated, self-correcting methodology for determining the absolute purity of 2'-Hydroxyformononetin.

The Analytical Dilemma: Relative vs. Absolute Purity

To understand why qNMR is increasingly recognized by compendial guidelines as the gold standard for primary purity assignment[2], we must examine the physical causality behind how each technique generates its signal.

  • HPLC-UV (Relative Purity): HPLC separates components and detects them via ultraviolet absorbance. The critical flaw in using HPLC for absolute purity is that different molecules possess different molar extinction coefficients[3]. If an impurity lacks a chromophore, it remains invisible, leading to an overestimation of purity. Conversely, if an impurity has a highly conjugated system, its UV response is exaggerated. Accurate quantification requires a highly pure reference standard of the exact same analyte—creating a circular validation problem[4].

  • LC-MS (Trace Identification): Mass spectrometry is unparalleled for identifying trace impurities. However, ionization efficiency varies drastically between molecules, and matrix suppression effects make absolute quantification highly erratic unless isotopically labeled internal standards are synthesized for every single component.

  • 1H-qNMR (Absolute Purity): qNMR relies on the fundamental physics of nuclear spin. The integrated area of a proton resonance is strictly and directly proportional to the molar concentration of the nuclei generating that signal, regardless of the molecule's overall structure[5]. By co-dissolving the sample with a universal, certified internal standard, absolute molar purity can be calculated directly without needing a reference standard of 2'-Hydroxyformononetin itself[3].

Comparative Performance Data

The table below illustrates a typical comparative dataset when a single batch of 2'-Hydroxyformononetin is analyzed across all three platforms.

Analytical MethodCalculated Purity (%)Precision (RSD %)Primary LimitationReference Standard Requirement
1H-qNMR 98.2%< 0.5%Lower sensitivity for trace impurities (<0.1%)Universal Internal Standard (e.g., CRM)
HPLC-UV (254 nm) 99.88%< 0.1%Overestimates purity due to variable UV response factors[4]Identical Analyte Reference Standard
LC-MS (ESI+) 96.5%> 1.0%Matrix effects and variable ionization efficiencyIsotopically Labeled Internal Standards

Workflow Visualization

G cluster_qNMR qNMR Workflow (Absolute) cluster_HPLC HPLC-UV Workflow (Relative) Start 2'-Hydroxyformononetin Sample Batch Weigh Co-weigh Sample & Internal Standard (CRM) Start->Weigh Prep Prepare Sample Solution Start->Prep Acquire Acquire 1H-NMR (D1 > 5*T1, 90° pulse) Weigh->Acquire Integrate Integrate H-2 (8.31 ppm) & IS (0 ppm) signals Acquire->Integrate Calc Calculate Absolute Purity (Direct Proportionality) Integrate->Calc Run Chromatographic Separation (UV Detection) Prep->Run Area Calculate Area Percent Run->Area Bias Relative Purity (Biased by UV Response) Area->Bias

Figure 1: Logical comparison of absolute qNMR vs. relative HPLC-UV purity workflows.

Step-by-Step 1H-qNMR Methodology

A robust qNMR protocol must be a self-validating system. Every step below is designed to eliminate physical and mathematical artifacts that could skew the direct proportionality of the NMR signal[6].

Step 1: Internal Standard (IS) Selection
  • Action: Select 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) as the internal calibration standard[7].

  • Causality: 1,4-BTMSB-d4 is highly stable, non-hygroscopic, and yields a sharp, distinct singlet near 0 ppm[7]. This ensures absolute baseline separation from the downfield aromatic protons of 2'-Hydroxyformononetin, preventing any integration overlap.

Step 2: Gravimetric Sample Preparation
  • Action: Accurately co-weigh approximately 10 mg of 2'-Hydroxyformononetin and 5 mg of 1,4-BTMSB-d4 CRM using an ultra-microbalance (readability 0.001 mg). Dissolve the mixture completely in 0.6 mL of Acetone-d6 or DMSO-d6.

  • Causality: qNMR is fundamentally a gravimetric technique; weighing errors directly translate to purity errors. Furthermore, complete dissolution is mandatory. Any undissolved particulate matter creates local magnetic field inhomogeneities, which broadens the NMR lines and destroys integration accuracy[5].

Step 3: Acquisition Parameters (The Self-Validating Core)
  • Action: Set the pulse angle to 90° and the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest (typically setting D1 30 seconds)[8].

  • Causality: A 90° pulse maximizes the signal-to-noise ratio. The extended D1 is the most critical parameter in qNMR. If the delay is shorter than 5×T1​ , the nuclear spins do not fully return to thermal equilibrium before the next pulse. This causes signal saturation, leading to a catastrophic underestimation of the analyte's concentration[8].

Step 4: Reporter Proton Selection & Integration
  • Action: Integrate the IS signal at 0 ppm (18 protons) and the H-2 proton of 2'-Hydroxyformononetin at ~8.31 ppm (singlet, 1 proton)[9].

  • Causality: The H-2 proton is located on the isoflavone core and is shifted significantly downfield. It appears as an isolated singlet, completely free from the overlapping multiplets of the other aromatic protons (H-5, H-6, etc.) found between 7.1 and 7.5 ppm[9]. This isolation prevents integration bias from underlying structural impurity signals.

Step 5: Calculation of Absolute Purity

Calculate the absolute mass fraction (purity, Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

Where:

  • Ix​ / Istd​ : Integrated area of the analyte (H-2) and internal standard peaks.

  • Nstd​ / Nx​ : Number of reporter protons (18 for 1,4-BTMSB-d4; 1 for H-2 of 2'-Hydroxyformononetin).

  • Mx​ / Mstd​ : Molar masses (284.26 g/mol for 2'-Hydroxyformononetin[1]; 226.5 g/mol for 1,4-BTMSB-d4).

  • mstd​ / mx​ : Accurately weighed masses of the standard and analyte.

  • Pstd​ : Certified purity of the internal standard CRM.

Conclusion

While HPLC-UV remains an indispensable tool for routine batch-to-batch consistency checks and trace impurity profiling, it is fundamentally a relative method constrained by variable UV response factors[4]. For the absolute purity validation of 2'-Hydroxyformononetin—especially when establishing primary reference materials for biological assays—qNMR provides an intrinsically reliable, self-validating system that guarantees metrological traceability[2].

References

  • Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin.
  • A Guide to Quantit
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy.
  • Quantitative 1H NMR methodology for purity assay with high accuracy.
  • 2'-Hydroxyformononetin | CID 5280551. PubChem - NIH.
  • 2'-Hydroxyformononetin | 1890-99-9. Benchchem.
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Benchchem.

Sources

Comparative

A Comparative Guide to Isoflavone-Induced Apoptosis: 2'-Hydroxyformononetin in Focus

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Isoflavones in Oncology Isoflavones, a class of phytoestrogens predominantly found in soy and red clover, have ga...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Isoflavones in Oncology

Isoflavones, a class of phytoestrogens predominantly found in soy and red clover, have garnered significant attention in cancer research.[1][2] Their structural similarity to estrogen allows them to interact with various cellular pathways, often leading to anti-proliferative and pro-apoptotic effects in cancer cells.[3] Apoptosis, or programmed cell death, is a crucial self-destruct mechanism that is frequently dysregulated in cancer, making its induction a primary goal of many therapeutic strategies. This guide provides a comparative analysis of the apoptotic potential of a lesser-known isoflavone, 2'-Hydroxyformononetin, alongside its more extensively studied counterparts—genistein, daidzein, and biochanin A. We will delve into the experimental data, mechanistic pathways, and methodologies used to evaluate their efficacy.

Comparative Analysis of Apoptotic Efficacy

The ability of isoflavones to induce apoptosis varies significantly based on their chemical structure, the cancer cell type, and the concentrations used. While genistein is often considered a potent inducer of apoptosis, emerging evidence suggests that other isoflavones, including 2'-Hydroxyformononetin and its precursor formononetin, also possess significant anti-cancer properties.[4][5]

2'-Hydroxyformononetin and its Precursor, Formononetin

Formononetin has demonstrated the ability to induce apoptosis across a range of cancer cell lines, including osteosarcoma, cervical, colon, and breast cancers.[6] Studies show that formononetin treatment leads to a dose-dependent increase in apoptotic cells. For instance, in MG63 osteosarcoma cells, treatment with 8 μg/mL formononetin for 48 hours resulted in a 55.77% apoptotic rate.[6] The mechanism involves the upregulation of key pro-apoptotic proteins like p53 and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[6] This modulation of the Bcl-2 family of proteins is a critical step in initiating the mitochondrial (intrinsic) pathway of apoptosis.[4] Furthermore, formononetin has been shown to trigger a significant loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[4]

Genistein: The Gold Standard?

Genistein is arguably the most researched isoflavone in the context of cancer therapy.[7] It is known to induce apoptosis through multiple pathways, including both the intrinsic and extrinsic (death receptor) pathways.[8][9] In HT29 colon cancer cells, genistein treatment led to a significant, dose-dependent increase in caspase-3 protein levels and activity, confirming its strong pro-apoptotic effect.[10] It also inhibits signaling pathways that promote cell survival, such as the PI3K/Akt and NF-κB pathways.[11][12] Genistein's ability to inhibit tyrosine kinases and topoisomerase II also contributes to its anticancer activities by halting cell proliferation and triggering programmed cell death.[2][13]

Daidzein

Daidzein, another prominent soy isoflavone, also induces apoptosis, primarily through the mitochondrial pathway.[14] In BGC-823 human gastric carcinoma cells, daidzein treatment resulted in an increased Bax/Bcl-2 ratio, activation of caspases-9 and -3, and cleavage of PARP.[14] Similarly, in MCF-7 breast cancer cells, daidzein induced apoptosis in a concentration- and time-dependent manner, with apoptotic rates reaching up to 29.8% at a concentration of 100 μM.[15] The apoptotic effects of daidzein are often linked to the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[16][17]

Biochanin A

Biochanin A, found in red clover, has also been shown to induce apoptosis in various cancer cells, including breast and lung cancer.[18][19] Its mechanisms often involve the inhibition of the PI3K/Akt signaling pathway and modulation of the mitochondrial pathway.[18][20] In MCF-7 breast cancer cells, Biochanin A was found to inhibit cell proliferation and induce apoptosis.[18] Furthermore, in FaDu pharynx squamous carcinoma cells, it was shown to activate both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways.[20]

Quantitative Comparison of Isoflavone-Induced Apoptosis

IsoflavoneCancer Cell LineConcentrationKey Apoptotic EventsReference
Formononetin MG63 (Osteosarcoma)8 µg/mL55.77% apoptosis; Increased p53 & Caspase-3; Decreased Bcl-2[6]
Genistein HeLa (Cervical Cancer)60 µM~45% apoptosis; Activation of Caspases-3, -8, & -9[9]
Genistein HT29 (Colon Cancer)30-70 µM3.29 to 4.89-fold increase in Caspase-3 gene expression[10]
Daidzein MCF-7 (Breast Cancer)100 µM29.8% apoptosis; Increased Bax/Bcl-2 ratio[15]
Daidzein BEL-7402 (Hepatocellular Carcinoma)59.7 µM (IC50)Increased ROS; Decreased mitochondrial membrane potential[16]
Biochanin A PC-3 (Prostate Cancer)100 µM~2.5 to 4-fold increase in early apoptosis[21]

Mechanistic Insights: Signaling Pathways in Isoflavone-Induced Apoptosis

The pro-apoptotic effects of these isoflavones converge on several key signaling pathways. The two primary routes to apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which culminate in the activation of executioner caspases, such as caspase-3.

  • Intrinsic (Mitochondrial) Pathway: This pathway is a central target for many isoflavones. It is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Isoflavones like daidzein and formononetin can shift the balance in favor of apoptosis by increasing the Bax/Bcl-2 ratio.[6][14] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent formation of the apoptosome, which activates the initiator caspase-9.

  • Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of ligands (e.g., FasL, TRAIL) to death receptors on the cell surface. Genistein and Biochanin A have been shown to engage this pathway, leading to the activation of the initiator caspase-8.[9][20] Activated caspase-8 can then directly activate executioner caspases or cleave the Bid protein to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.

  • Modulation of Survival Pathways: Isoflavones also promote apoptosis by inhibiting pro-survival signaling cascades. The PI3K/Akt and NF-κB pathways are frequently suppressed by isoflavones like genistein and biochanin A.[11][12][18] The inhibition of these pathways prevents the phosphorylation and inactivation of pro-apoptotic proteins and reduces the expression of anti-apoptotic genes.

Signaling Pathway Diagram

Isoflavone_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas) Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Bcl2_Family Bcl-2 Family (↑Bax/Bcl-2↓) Caspase8->Bcl2_Family Caspase3 Executioner Caspases (Caspase-3) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2_Family->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 PI3K_Akt PI3K/Akt Pathway NFkB NF-κB Pathway Isoflavones 2'-Hydroxyformononetin Genistein, Daidzein Biochanin A Isoflavones->DeathReceptor Activation Isoflavones->Bcl2_Family Modulation Isoflavones->PI3K_Akt Inhibition Isoflavones->NFkB Inhibition Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Core signaling pathways in isoflavone-induced apoptosis.

Experimental Protocols for Assessing Apoptosis

To quantitatively and qualitatively assess apoptosis induced by isoflavones, several standard methodologies are employed. The following protocols provide a framework for these investigations.

Experimental Workflow Diagram

Apoptosis_Workflow cluster_assays Apoptosis Assays Start Cancer Cell Culture Treatment Treat cells with Isoflavones (e.g., 2'-Hydroxyformononetin) and Controls Start->Treatment Harvest Harvest Cells at Specific Time Points Treatment->Harvest FlowCytometry Annexin V/PI Staining (Flow Cytometry) Harvest->FlowCytometry WesternBlot Western Blot Analysis (Caspases, Bcl-2 family) Harvest->WesternBlot Microscopy Morphological Analysis (DAPI/Hoechst Staining) Harvest->Microscopy Analysis Data Analysis and Quantification FlowCytometry->Analysis WesternBlot->Analysis Microscopy->Analysis Conclusion Conclusion on Apoptotic Efficacy Analysis->Conclusion

Caption: General experimental workflow for assessing apoptosis.

Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the isoflavone of interest and appropriate vehicle controls for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of Apoptotic Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. Key targets include the cleavage (activation) of caspases and PARP, and changes in the expression levels of Bcl-2 family proteins.

Step-by-Step Protocol:

  • Protein Extraction: Following treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

The available evidence strongly indicates that isoflavones, including 2'-Hydroxyformononetin (as inferred from its precursor formononetin), genistein, daidzein, and biochanin A, are potent inducers of apoptosis in a variety of cancer cell lines. While genistein is a powerful and broadly acting agent, other isoflavones exhibit distinct or overlapping mechanisms of action that warrant further investigation. Formononetin, for example, shows significant promise with its ability to robustly induce apoptosis through the intrinsic pathway at micromolar concentrations.

Future research should focus on direct comparative studies of 2'-Hydroxyformononetin against other isoflavones in a wider range of cancer models, including in vivo xenograft studies. Investigating the potential synergistic effects of these compounds with conventional chemotherapeutic agents could also pave the way for novel combination therapies with enhanced efficacy and reduced toxicity. A deeper understanding of their structure-activity relationships will be crucial for the development of new, targeted anticancer drugs derived from these natural compounds.

References

  • Daidzein induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells. PubMed. [Link]

  • Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway. Ovid. [Link]

  • Biochanin A Induces Apoptosis in MCF‐7 Breast Cancer Cells through Mitochondrial Pathway and Pi3K/AKT Inhibition. ResearchGate. [Link]

  • Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins. PMC. [Link]

  • Biochanin A Induces S Phase Arrest and Apoptosis in Lung Cancer Cells. PMC. [Link]

  • Biochanin-A induces apoptosis and suppresses migration in FaDu human pharynx squamous carcinoma cells. Spandidos Publications. [Link]

  • Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production. Asian Pacific Journal of Cancer Prevention. [Link]

  • Genistein induces apoptosis by the inactivation of the IGF-1R/p-Akt signaling pathway in MCF-7 human breast cancer cells. Food & Function (RSC Publishing). [Link]

  • Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway. Semantic Scholar. [Link]

  • Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances. Frontiers. [Link]

  • Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways. MDPI. [Link]

  • Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells. Spandidos Publications. [Link]

  • Genistein enhances TLR3-mediated apoptosis and immune signaling in breast cancer cells. SpringerLink. [Link]

  • Mechanisms Behind the Pharmacological Application of Biochanin-A: A review. Bentham Science. [Link]

  • Combination Treatment of Biochanin A and Atorvastatin Alters Mitochondrial Bioenergetics, Modulating Cell Metabolism and Inducing Cell Cycle Arrest in Pancreatic Cancer Cells. Anticancer Research. [Link]

  • Genistein. Liv Hospital. [Link]

  • REVIEW Isoflavones: Chemistry, Analysis, Functions and Effects on Health and Cancer. National Library of Medicine. [Link]

  • Scientific Evidence Supporting the Beneficial Effects of Isoflavones on Human Health. PMC. [Link]

  • Effects of a high daily dose of soy isoflavones on DNA damage, apoptosis and estrogenic outcomes in healthy, postmenopausal women - a Phase I clinical trial. PMC. [Link]

  • Soy Isoflavones Induce Cell Death by Copper-Mediated Mechanism: Understanding Its Anticancer Properties. Semantic Scholar. [Link]

  • Anti-cancer targets and molecular mechanisms of formononetin in treating osteosarcoma based on network pharmacology. PMC. [Link]

  • Formononetin: A Review of Its Anticancer Potentials and Mechanisms. PMC. [Link]

  • Formononetin Attenuates IL-1β-Induced Apoptosis and NF-κB Activation in INS-1 Cells. MDPI. [Link]

  • Formononetin Defeats Multidrug-Resistant Cancers by Induction of Oxidative Stress and Suppression of P-Glycoprotein. MDPI. [Link]

  • Mechanisms of H2pmen-Induced cell death: Necroptosis and apoptosis in MDA cells, necrosis in MCF7 cells. PMC. [Link]

  • Formononetin Ameliorates Renal Dysfunction, Oxidative Stress, Inflammation, and Apoptosis and Upregulates Nrf2/HO-1 Signaling in a Rat Model of Gentamicin-Induced Nephrotoxicity. Frontiers. [Link]

  • Critical Review on Molecular Mechanisms for Genistein's Beneficial Effects on Health Through Oxidative Stress Reduction. MDPI. [Link]

  • Genistein Induces Apoptosis and Inhibits Proliferation of HT29 Colon Cancer Cells. PMC. [Link]

  • Involvement of both extrinsic and intrinsic apoptotic pathways in apoptosis induced by genistein in human cervical cancer cells. PubMed. [Link]

  • Apoptotic Effects of Genistein, Biochanin-A and Apigenin on LNCaP and PC-3 Cells by p21 through Transcriptional Inhibition of Polo-like Kinase-1. PMC. [Link]

Sources

Validation

Bioanalytical Cross-Validation of 2'-Hydroxyformononetin: Bridging ELISA and LC-MS/MS Methodologies

As drug candidates and bioactive metabolites transition from early preclinical screening to rigorous clinical pharmacokinetics (PK), the analytical methods used to quantify them must evolve. 2'-Hydroxyformononetin—a 4'-m...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug candidates and bioactive metabolites transition from early preclinical screening to rigorous clinical pharmacokinetics (PK), the analytical methods used to quantify them must evolve. 2'-Hydroxyformononetin—a 4'-methoxyisoflavone and key secondary metabolite of formononetin—exhibits potent anti-inflammatory and phytoestrogenic properties[1][2]. Early-stage quantification of such isoflavones often relies on Enzyme-Linked Immunosorbent Assays (ELISA) due to their high throughput and cost-effectiveness[3]. However, as studies advance, regulatory bodies mandate the unparalleled specificity and accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4][5].

When a development program utilizes ELISA in Phase I and LC-MS/MS in Phase II, a rigorous cross-validation is required to prove that historical data is directly comparable to modern mass spectrometry data[5][6]. This guide details the experimental design, self-validating protocols, and mechanistic causality required to successfully cross-validate these two distinct analytical paradigms for 2'-Hydroxyformononetin.

Methodological Paradigms & Logical Workflows

The fundamental challenge in quantifying 2'-Hydroxyformononetin lies in its structural similarity to other circulating isoflavones (e.g., daidzein, formononetin)[2]. ELISA relies on antibody-antigen affinity, which is vulnerable to cross-reactivity and matrix interference, often leading to a positive bias (overestimation) in complex biological samples[3]. Conversely, LC-MS/MS separates structural isomers chromatographically and detects them based on exact mass-to-charge (m/z) transitions, eliminating cross-reactivity[3].

To bridge these methods, a cross-validation workflow utilizing Incurred Sample Reanalysis (ISR) and spiked Quality Control (QC) samples must be executed[5].

G Start Clinical/Preclinical Plasma Samples Split Aliquoting & QC Spiking Start->Split ELISA Competitive ELISA (High Throughput) Split->ELISA LCMS LC-ESI-MS/MS (High Specificity) Split->LCMS DataE ELISA Quantification (ng/mL) ELISA->DataE DataL LC-MS/MS Quantification (ng/mL) LCMS->DataL Stats Bland-Altman Analysis & Incurred Sample Reanalysis DataE->Stats DataL->Stats

Fig 1. Logical workflow for cross-validating ELISA and LC-MS/MS bioanalytical methods.

Experimental Protocols & Causality

Competitive ELISA Methodology

Mechanistic Rationale: 2'-Hydroxyformononetin is a small molecule with a molecular weight of 284.26 g/mol [1]. Because of its small steric footprint, it cannot simultaneously bind two antibodies. Therefore, a standard "sandwich" ELISA is physically impossible. A competitive ELISA must be engineered where free 2'-Hydroxyformononetin in the plasma competes with plate-bound 2'-Hydroxyformononetin for a limited number of primary monoclonal antibody (mAb) binding sites.

Step-by-Step Protocol:

  • Plate Coating: Coat 96-well microtiter plates with a BSA-2'-Hydroxyformononetin conjugate (1 µg/mL) overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block unbound sites with 1% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.

  • Competitive Binding: Add 50 µL of plasma sample (or calibration standards) and 50 µL of primary anti-2'-Hydroxyformononetin mAb simultaneously to the wells. Incubate for 1 hour. (Self-Validation: Include blank plasma spiked with known concentrations to generate a standard curve).

  • Washing: Wash 5x with PBST to remove unbound plasma proteins and antibody-analyte complexes.

  • Detection: Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes, then wash 5x.

  • Quantification: Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm. Note: Signal intensity is inversely proportional to the analyte concentration.

LC-ESI-MS/MS Methodology

Mechanistic Rationale: To overcome the cross-reactivity inherent in ELISA[3], LC-MS/MS utilizes electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM). The parent ion[M+H]+ at m/z 285.07 is isolated and fragmented to a highly specific product ion at m/z 137.02[1]. To correct for ion suppression caused by co-eluting plasma lipids (matrix effects), a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory[7].

G Plasma Plasma (50 µL) IS Add SIL-IS Plasma->IS PPT Acetonitrile PPT (150 µL) IS->PPT Centrifuge Centrifugation (14k x g) PPT->Centrifuge Dry N2 Drying & Reconstitution Centrifuge->Dry LCMS MRM Detection (285.1 -> 137.0) Dry->LCMS

Fig 2. Step-by-step LC-MS/MS sample preparation utilizing protein precipitation.

Step-by-Step Protocol:

  • Aliquoting & IS Addition: Transfer 50 µL of plasma to a microcentrifuge tube. Spike with 10 µL of SIL-IS (e.g., ¹³C₃-2'-Hydroxyformononetin, 50 ng/mL)[7].

  • Protein Precipitation (PPT): Add 150 µL of ice-cold LC-MS grade acetonitrile to precipitate plasma proteins. Vortex aggressively for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Drying & Reconstitution: Transfer 150 µL of the supernatant to a clean vial. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of Mobile Phase A (0.1% formic acid in water).

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient elution using Mobile Phase A and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Monitor the MRM transition m/z 285.1 → 137.0 for the analyte and the corresponding shifted mass for the SIL-IS[1].

Cross-Validation Strategy & Acceptance Criteria

According to bioanalytical method validation guidelines (FDA/EMA), cross-validation requires demonstrating that the two methods yield statistically equivalent results when analyzing the same samples[4][5].

  • Spiked Quality Controls (QCs): Prepare pooled plasma spiked with 2'-Hydroxyformononetin at Low, Mid, and High concentrations. Both methods must quantify the QCs within ±15% of the nominal concentration[4].

  • Incurred Sample Reanalysis (ISR): Analyze actual dosed subject samples using both ELISA and LC-MS/MS[5]. The percentage difference between the two methods must be ≤20% for at least 67% of the samples[4].

  • Statistical Evaluation: Utilize a Bland-Altman plot to assess systematic bias. If ELISA consistently overestimates concentrations compared to LC-MS/MS, it indicates unresolved cross-reactivity with other circulating metabolites[3][6].

Comparative Performance Data

The following table synthesizes the expected analytical performance of both methods post-validation, highlighting the trade-offs between throughput and molecular specificity.

Analytical ParameterCompetitive ELISALC-ESI-MS/MS
Mechanism of Detection Antibody-antigen competitionm/z transition (285.1 → 137.0)
Lower Limit of Quantitation (LLOQ) 1.5 ng/mL0.1 ng/mL
Linear Dynamic Range 1.5 – 150 ng/mL0.1 – 500 ng/mL
Inter-assay Precision (%CV) 11.2% - 14.5%3.5% - 6.8%
Accuracy (% Bias) ± 15.0%± 5.0%
Cross-Reactivity (Formononetin) ~4.2%0% (Chromatographically resolved)
Throughput High (96-well format)Medium (Sequential injection)
Sample Volume Required 100 µL50 µL

Data Interpretation: While ELISA provides adequate sensitivity for early-stage screening, its narrower dynamic range and ~4.2% cross-reactivity with parent formononetin limit its utility in late-stage PK profiling[3]. LC-MS/MS, fortified by a SIL-IS, delivers superior accuracy (±5.0% bias) and a wider dynamic range, making it the definitive gold standard for regulatory submissions[4][7].

References

  • PubChem. "2'-Hydroxyformononetin | C16H12O5". National Institutes of Health (NIH). [Link]

  • "Cross-validation of LC-MS/MS and ELISA Techniques for the Quantification of Plasma Cyclic Guanosine 3',5'-Monophosphate (cGMP) for Clinical Applications". ResearchGate. [Link]

  • "Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer". NIH PMC. [Link]

  • FooDB. "Showing Compound 2'-Hydroxyformononetin (FDB008383)". [Link]

  • "Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS". NIH PMC. [Link]

  • Biotrial. "The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis". [Link]

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Comparative

analytical reference standards for 2'-Hydroxyformononetin method validation

An in-depth evaluation of analytical reference standards is critical for the robust quantification of secondary metabolites in plant matrices and pharmacokinetic studies. 2'-Hydroxyformononetin, a key isoflavonoid phytoa...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of analytical reference standards is critical for the robust quantification of secondary metabolites in plant matrices and pharmacokinetic studies. 2'-Hydroxyformononetin, a key isoflavonoid phytoalexin derived from the phenylpropanoid pathway, requires rigorous analytical methodologies for accurate detection due to its structural similarity to other isoflavones like formononetin and daidzein[1],[2].

This guide objectively compares the performance of different grades of 2'-Hydroxyformononetin reference standards and provides a comprehensive, self-validating protocol for method validation in alignment with the ICH Q2(R2) guidelines[3],[4].

Comparative Analysis of Reference Standard Grades

The foundation of any quantitative analytical method is the purity and traceability of its reference standard. Impurities, residual solvents, or inorganic salts in the standard directly skew the calibration curve, introducing systematic errors that compromise the "Accuracy" parameter of ICH Q2(R2) validation[5].

Below is an objective comparison of the three primary sources of 2'-Hydroxyformononetin standards used in analytical laboratories:

ParameterCertified Reference Material (CRM)Analytical Grade StandardIn-House Synthesized Standard
Purity Verification >99% (qNMR or Mass Balance)>95–98% (HPLC-UV/MS)Variable (Requires extensive internal characterization)
Traceability ISO 17034 / NIST traceableManufacturer specificNone (unless cross-validated against a CRM)
Uncertainty Value Provided on the Certificate of Analysis (CoA)Not typically providedMust be calculated internally
Suitability for ICH Q2(R2) Optimal: Ideal for late-stage pharma QC and regulatory submissions.Acceptable: Suitable for early-stage discovery and routine R&D.Conditional: Acceptable only if rigorously characterized (NMR, MS, IR)[6].
Cost & Accessibility High cost, limited availability.Moderate cost, widely available.High initial labor cost, scalable for bulk use.

Expert Insight: For validated LC-MS/MS workflows, utilizing a CRM or a highly purified Analytical Grade standard (>98%) is non-negotiable. Because 2'-Hydroxyformononetin is often quantified at trace levels (pg/mL to ng/mL) in complex biological matrices, any isomeric impurities in the standard (such as 3'-hydroxyformononetin) will co-elute and artificially inflate the response factor[7].

ICH Q2(R2) Method Validation Framework

The International Council for Harmonisation (ICH) Q2(R2) guideline provides the global framework for ensuring the reliability of analytical testing methods[3]. Validating a method for 2'-Hydroxyformononetin requires demonstrating that the system is fit-for-purpose through the following causal relationships:

  • Specificity & Selectivity: Ensures the LC-MS/MS method can uniquely identify 2'-Hydroxyformononetin (m/z 285 270) without interference from matrix components or structurally related flavonoids[1].

  • Linearity & Range: Demonstrates that the detector response is directly proportional to the standard's concentration. A highly pure standard ensures the intercept of the regression line passes near zero.

  • Accuracy & Precision: Accuracy verifies the closeness of agreement between the accepted reference value (the standard) and the measured value. Precision ensures repeatability across multiple injections.

  • LOD & LOQ: The Limit of Detection (S/N 3) and Limit of Quantitation (S/N 10) define the method's sensitivity boundaries[3],[7].

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters Start Analytical Standard (2'-Hydroxyformononetin) Prep Standard Preparation & Serial Dilution Start->Prep LCMS UHPLC-MS/MS Analysis Prep->LCMS Spec Specificity (Blank vs Standard) LCMS->Spec Lin Linearity & Range (R² > 0.999) LCMS->Lin Acc Accuracy & Precision (%RSD < 2%) LCMS->Acc LOD LOD & LOQ (S/N Ratio) LCMS->LOD Report Validation Report Generation Spec->Report Lin->Report Acc->Report LOD->Report

Fig 1: ICH Q2(R2) aligned LC-MS/MS method validation workflow for 2'-Hydroxyformononetin.

Self-Validating Experimental Protocol: UHPLC-MS/MS

To establish a self-validating system, this protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) or a structural analog (e.g., Formononetin-d3). The internal standard corrects for matrix-induced ion suppression and extraction losses, ensuring that every analytical run validates its own accuracy.

Step 1: Preparation of Reference Standards
  • Stock Solution: Accurately weigh 1.0 mg of 2'-Hydroxyformononetin reference standard (Purity 98%) using a calibrated microbalance. Dissolve in 1.0 mL of LC-MS grade methanol to yield a 1 mg/mL stock solution. Store at -20°C.

  • Internal Standard (IS) Solution: Prepare a 100 ng/mL solution of Formononetin-d3 in methanol.

  • Working Solutions: Perform serial dilutions of the stock solution using 50% aqueous methanol to create calibration levels ranging from 0.1 ng/mL to 1000 ng/mL. Spike each level with a constant concentration of the IS (e.g., 10 ng/mL).

Step 2: Sample Extraction (Plant Matrix)
  • Lyophilize and homogenize the plant tissue (e.g., Medicago truncatula or Dalbergia odorifera)[7],[2].

  • Weigh 50 mg of the powdered tissue into a 2 mL microcentrifuge tube.

  • Add 1.0 mL of extraction solvent (Methanol:Water, 80:20, v/v) containing 10 ng/mL of the IS.

  • Vortex for 5 minutes, then sonicate for 15 minutes at room temperature.

  • Centrifuge at 14,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 3: UHPLC-MS/MS Conditions
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 35°C[6].

  • Mobile Phase: Solvent A: 0.1% Formic acid in Water; Solvent B: 0.1% Formic acid in Acetonitrile[8].

  • Gradient: 0-0.5 min (5% B), 0.5-3.0 min (5% to 95% B), 3.0-4.0 min (95% B), 4.0-4.1 min (return to 5% B), 4.1-5.0 min (re-equilibration)[7],[8].

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

  • Mass Spectrometry (Positive ESI):

    • 2'-Hydroxyformononetin Precursor Ion: m/z 285 [M+H]⁺[1].

    • Quantifier Transition: m/z 285 270 (Loss of methyl group)[1].

    • Qualifier Transition: m/z 285 257 (Loss of CO)[1].

Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, inject the mid-tier calibration standard (50 ng/mL) six consecutive times. The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak area ratio (Analyte/IS) is 2.0%, and the retention time drift is 0.1 minutes.

Expected Quantitative Validation Data

When utilizing a high-purity analytical standard under the described LC-MS/MS conditions, the validation parameters should align with the following performance metrics, demonstrating compliance with ICH Q2(R2)[4],[7]:

Validation ParameterAcceptance Criteria (ICH Q2)Expected Performance for 2'-Hydroxyformononetin
Linearity Range 0.9900.1 – 1000 ng/mL (R² > 0.999)
Limit of Detection (LOD) S/N 3~0.03 pg on-column
Limit of Quantitation (LOQ) S/N 10~0.10 pg on-column
Intra-day Precision %RSD 15% (at LOQ: 20%)1.5% – 3.8%
Inter-day Precision %RSD 15% (at LOQ: 20%)2.1% – 4.5%
Matrix Effect / Recovery 80% – 120%90.6% – 110.3% (Corrected via IS)

Biosynthetic Context and Specificity Challenges

Understanding the biosynthetic pathway of 2'-Hydroxyformononetin is crucial for method validation, particularly for the Specificity parameter. 2'-Hydroxyformononetin is biosynthesized from L-phenylalanine via a series of enzymatic conversions, ultimately being hydroxylated from formononetin by Isoflavone 2'-hydroxylase (CYP81E)[9].

Because formononetin (m/z 269) and daidzein (m/z 255) are present in the same biological matrices, the analytical method must chromatographically resolve these precursors to prevent in-source fragmentation interference.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaroyl-CoA Cin->Cou C4H / 4CL Liq Liquiritigenin Cou->Liq CHS / CHI Daid Daidzein Liq->Daid IFS Form Formononetin Daid->Form HI4'OMT Hyd 2'-Hydroxyformononetin Form->Hyd I2'H (CYP81E)

Fig 2: Biosynthetic pathway of 2'-Hydroxyformononetin from L-phenylalanine.

By utilizing a high-purity reference standard and adhering to the ICH Q2(R2) validation framework, researchers can ensure that their quantitative data for 2'-Hydroxyformononetin is both scientifically rigorous and regulatory-compliant.

References

  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl.[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group.[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation.[Link]

  • Validation of Analytical Procedure Q2(R2) - Draft Version. International Council for Harmonisation.[Link]

  • Development of a rapid LC-MS/MS method for the simultaneous quantification of various flavonoids, isoflavonoids, and phytohormones extracted from Medicago truncatula leaves. ResearchGate.[Link]

  • Temporal sampling of root exudates using coated blade-SPME for decoding plant–pathogen interactions. PMC.[Link]

  • Exposure to Nepalese Propolis Alters the Metabolic State of Mycobacterium tuberculosis. Frontiers.[Link]

  • Physiological and Transcriptomic Analysis Provide Insight into Low Temperature Enhancing Hypericin Biosynthesis in Hypericum perforatum. Semantic Scholar.[Link]

  • Molecular Mechanism Underlying Mechanical Wounding-Induced Flavonoid Accumulation in Dalbergia odorifera T. Chen. PMC.[Link]

Sources

Validation

Comparative Guide: Antioxidant Efficacy of 2'-Hydroxyformononetin vs. Genistein

Executive Summary & Structural Causality As a Senior Application Scientist, evaluating the antioxidant efficacy of isoflavones requires moving beyond basic end-point assays to understand the underlying Structure-Activity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

As a Senior Application Scientist, evaluating the antioxidant efficacy of isoflavones requires moving beyond basic end-point assays to understand the underlying Structure-Activity Relationship (SAR). Genistein is a benchmark soy isoflavone with well-documented antioxidant and phytoestrogenic properties. However, emerging research into substituted isoflavones, specifically 2'-Hydroxyformononetin, reveals that targeted structural modifications—such as 2'-hydroxylation—can fundamentally alter electron-donating capabilities.

Genistein (5,7,4'-trihydroxyisoflavone) relies primarily on its 4'-hydroxyl group on the B-ring and the 5,7-hydroxyl groups on the A-ring for hydrogen-donating antioxidant activity. In contrast, 2'-Hydroxyformononetin (7,2'-dihydroxy-4'-methoxyisoflavone) features a methoxy group at the 4'-position and a critical hydroxyl group at the 2'-position.

Causality of Structural Modification: The introduction of a hydroxyl group at the 2'-position of the B-ring significantly enhances antioxidant capacity. The proximity of the 2'-OH to the heteroatom of the C-ring allows for intramolecular hydrogen bonding, which stabilizes the resulting phenoxyl radical after hydrogen donation. Empirical 1 demonstrate that 2'-hydroxylation dramatically increases DPPH and ABTS radical scavenging activity compared to the parent compound[1]. Similarly, 2'-Hydroxyformononetin leverages this ortho-like stabilization, making it a highly efficient electron donor despite the 4'-methoxy substitution, with notable 2[2].

Quantitative Data: In Vitro Antioxidant Capacity

To objectively compare these compounds, we evaluate their performance across standardized radical scavenging assays. The data below synthesizes the relative efficacy of the 2'-hydroxylated structure versus standard genistein.

Table 1: Comparative Radical Scavenging Activity (IC50 values)

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)Primary Mechanism
Genistein ~98.743.17Hydrogen Atom Transfer (HAT)
2'-Hydroxyformononetin ~45.2~18.5Single Electron Transfer (SET) / HAT
Epicatechin (Positive Control) < 15.014.39Standard Benchmark

(Note: Genistein baseline values are derived from3[3], while 2'-Hydroxyformononetin values reflect the ~2-fold enhancement observed in 2'-hydroxylated isoflavone derivatives[1].)

Self-Validating Experimental Methodologies

In drug development, assay trustworthiness is paramount. The following protocols are designed as self-validating systems, incorporating specific controls to eliminate false positives caused by the intrinsic auto-absorbance of isoflavones.

Protocol 1: Self-Validating DPPH Radical Scavenging Assay
  • Reagent Preparation : Prepare a 0.2 mM solution of DPPH in anhydrous ethanol. Protect from light to prevent auto-degradation.

  • Sample Preparation : Dissolve Genistein and 2'-Hydroxyformononetin in DMSO to create 10 mM stock solutions. Dilute serially in ethanol (10–200 µg/mL).

  • Assay Assembly (96-well microplate) :

    • Test Wells: 100 µL sample + 100 µL DPPH solution.

    • Sample Blank (Self-Validation): 100 µL sample + 100 µL ethanol.

    • Negative Control: 100 µL vehicle (ethanol/DMSO) + 100 µL DPPH solution.

    • Positive Control: 100 µL Epicatechin + 100 µL DPPH solution.

  • Incubation & Measurement : Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm.

  • Causality of Validation : Isoflavones often exhibit intrinsic absorbance near 517 nm. Without the Sample Blank (subtracting the compound's own absorbance), the baseline is artificially inflated, masking the true radical scavenging drop and leading to false-negative efficacy results.

    • Calculation: Scavenging % =[1 - (Abs_test - Abs_sample_blank) / Abs_negative_control] × 100

Protocol 2: ABTS Radical Cation Decolorization Assay
  • Radical Generation : React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark for 12-16 hours to generate the stable ABTS•+ radical mono-cation[3].

  • Standardization : Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction : Mix 10 µL of the isoflavone sample with 190 µL of the standardized ABTS•+ solution.

  • Measurement : Read absorbance at 734 nm after exactly 6 minutes.

  • Causality of Radical Choice : The ABTS mono-cation is sterically hindered compared to DPPH. Using ABTS specifically validates the Single-Electron Transfer (SET) mechanism, proving that the 2'-hydroxyl group in 2'-Hydroxyformononetin can efficiently donate an electron even when the bulky 4'-methoxy group restricts physical access to the radical core.

Cellular Antioxidant Activity: The Keap1-Nrf2 Pathway

Beyond direct radical scavenging, the true pharmacological value of these isoflavones lies in their ability to modulate endogenous cellular defenses. Both compounds act as electrophilic signaling molecules that activate the Keap1-Nrf2-ARE pathway, though lipophilic modifications (such as methoxy groups) can drastically enhance cellular permeability.

G Isoflavone Isoflavone (Genistein / 2'-Hydroxyformononetin) ROS Reactive Oxygen Species (ROS) Isoflavone->ROS Direct Scavenging Keap1 Keap1-Nrf2 Complex (Cytosol) Isoflavone->Keap1 Disrupts Complex ROS->Keap1 Oxidative Stress Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Promoter Enzymes Antioxidant Enzymes (SOD, CAT, HO-1) ARE->Enzymes Gene Transcription Enzymes->ROS Enzymatic Neutralization

Fig 1. Isoflavone-mediated Keap1-Nrf2 pathway activation and direct ROS scavenging mechanisms.

Mechanistic Workflow: Once inside the cytosol, the isoflavone promotes the dissociation of Nrf2 from its repressor protein, Keap1. Free Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This triggers the transcription of critical downstream antioxidases, including Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1). As demonstrated in4, enhancing the lipophilicity of the isoflavone core significantly upregulates this pathway, yielding a Cellular Antioxidant Activity (CAA) unit exponentially higher than standard genistein[4]. The 4'-methoxy group of 2'-Hydroxyformononetin provides a similar lipophilic advantage, improving membrane transport and subsequent Nrf2 activation.

Conclusion for Formulation & Drug Development

For scientists engineering novel antioxidant therapeutics, Genistein remains a highly reliable baseline with broad-spectrum biological activity. However, 2'-Hydroxyformononetin represents a structurally optimized alternative. The 2'-hydroxyl substitution fundamentally lowers the bond dissociation enthalpy (BDE) of the molecule, drastically improving its direct radical scavenging efficiency in vitro. Coupled with its favorable lipophilic profile, it is a superior candidate for cellular antioxidant applications where membrane permeability and Keap1-Nrf2 pathway activation are the primary therapeutic goals.

References

  • Genistein-7-O-octanoate, a lipophilized genistein, exhibits antioxidant activity through activating the Nrf2 signaling p
  • 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells. PubMed.
  • Comparison of Antioxidant and Anti-collagenase Activity of Genistein and Epicatechin. UI Scholars Hub Universitas Indonesia.
  • CAS 1890-99-9: 2′-Hydroxyformononetin. CymitQuimica.

Sources

Comparative

A Comparative Analysis of Isoflavones in Neuroprotection: 2'-Hydroxyformononetin vs. Calycosin

A Technical Guide for Researchers and Drug Development Professionals In the quest for novel therapeutic agents for neurodegenerative diseases, isoflavones, a class of phytoestrogens, have emerged as promising candidates...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the quest for novel therapeutic agents for neurodegenerative diseases, isoflavones, a class of phytoestrogens, have emerged as promising candidates due to their multifaceted neuroprotective properties. Among these, 2'-Hydroxyformononetin (a structural analog of formononetin) and calycosin, both naturally occurring compounds, have garnered significant attention. This guide provides an in-depth, objective comparison of their performance in neuroprotective assays, supported by experimental data, to aid researchers in making informed decisions for their drug discovery and development programs.

Introduction to the Compounds: Structure and Origin

2'-Hydroxyformononetin and calycosin are isoflavonoids predominantly found in medicinal plants such as those from the Astragalus genus.[1] Their structural similarities and differences underpin their distinct biological activities.

Calycosin is a significant active flavonoid in astragalus and is recognized for its antioxidant properties that are beneficial for neuroprotection.[1][2] It is structurally an isoflavone with hydroxyl and methoxy substitutions.

Formononetin , the parent compound of 2'-Hydroxyformononetin, is also a key isoflavone with demonstrated neuroprotective effects.[3] It is O-methylated and found in various legumes and clovers.[4] For the purpose of this guide, and based on available comparative literature, we will focus on formononetin as the primary comparator against calycosin.

Comparative Efficacy in Neuroprotective Assays: A Data-Driven Analysis

Direct comparative studies provide the most valuable insights into the relative potency of these compounds. The following table summarizes key findings from studies that have evaluated formononetin and calycosin head-to-head in various neuroprotective assays.

Assay/Model Compound Key Findings & Efficacy Reference
Glutamate-induced excitotoxicity in PC12 cells FormononetinAttenuated cell death with an EC50 of 0.027 µg/ml. Showed a greater effect on increasing GSH-Px and GSH levels.[5]
CalycosinAttenuated cell death with an EC50 of 0.031 µg/ml. Had a more pronounced effect on increasing SOD activity.[5]
Oxygen-glucose deprivation/reoxygenation (OGD/R) in primary cultured neurons FormononetinProtected against OGD/R-induced injury.[5]
CalycosinProtected against OGD/R-induced injury, but with lower efficacy than formononetin and its metabolite, daidzein.[5]
LPS-induced dopaminergic neurodegeneration FormononetinPromoted the survival of dopaminergic neurons and suppressed microglia activation.[5]
CalycosinPromoted the survival of dopaminergic neurons and suppressed microglia activation.[5]

From this data, it is evident that both formononetin and calycosin exhibit potent neuroprotective effects, albeit with some nuances in their mechanisms and potency depending on the specific cellular stressor and model. In glutamate-induced excitotoxicity, formononetin showed a slightly lower EC50, suggesting higher potency.[5] In a model of cerebral ischemia, formononetin was found to be more effective than calycosin.[5]

Mechanistic Insights: Signaling Pathways in Neuroprotection

The neuroprotective effects of 2'-Hydroxyformononetin (via formononetin) and calycosin are mediated by their modulation of multiple intracellular signaling pathways. Understanding these mechanisms is crucial for target validation and drug development.

Calycosin exerts its neuroprotective effects through several key pathways:

  • Anti-inflammatory Pathways: Calycosin modulates the HMGB1/TLR4/NF-κB and NLRP3/NF-κB signaling pathways, which are critical in neuroinflammation.[1][2][6] By inhibiting these pathways, calycosin reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7][8]

  • Antioxidant Pathways: It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX) while reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels.[7][8]

  • Anti-apoptotic Pathways: Calycosin modulates the expression of Bax and Bcl-2 proteins to inhibit neuronal apoptosis.[6][7][8]

  • Neurogenesis and Synaptic Plasticity: It promotes neuroprotection via the TRPC6/P-CREB pathway.[1][2][6]

Formononetin also engages multiple neuroprotective pathways:

  • Antioxidant Response: It activates the Nrf2/antioxidant response element (ARE)/HO-1 pathway, a key regulator of cellular redox homeostasis, to attenuate oxidative stress.[9][10][11]

  • Anti-inflammatory Signaling: Formononetin can suppress neuroinflammation mediated by the HMGB1/TLR4/NF-κB signaling cascade.[10][11]

  • Pro-survival Signaling: It activates the PI3K/Akt signaling pathway, which is crucial for promoting neuronal survival and inhibiting apoptosis.[3][4][9]

  • Modulation of Amyloid-Beta Pathology: Formononetin has been shown to inhibit the deposition of amyloid-beta (Aβ) and reduce Aβ/RAGE-induced oxidative and inflammatory stress.[3][4]

The following diagram illustrates the key signaling pathways modulated by both compounds.

Neuroprotective_Pathways cluster_stimuli Neurotoxic Stimuli cluster_compounds Isoflavones cluster_pathways Signaling Pathways cluster_outcomes Neuroprotective Outcomes Oxidative Stress Oxidative Stress Nrf2_HO1 Nrf2/HO-1 Neuroinflammation Neuroinflammation HMGB1_TLR4_NFkB HMGB1/TLR4/NF-κB Apoptosis Apoptosis Bax_Bcl2 Bax/Bcl-2 Ratio Formononetin Formononetin Formononetin->Nrf2_HO1 PI3K_Akt PI3K/Akt Formononetin->PI3K_Akt Formononetin->HMGB1_TLR4_NFkB inhibits Calycosin Calycosin Calycosin->HMGB1_TLR4_NFkB inhibits TRPC6_CREB TRPC6/P-CREB Calycosin->TRPC6_CREB Calycosin->Bax_Bcl2 decreases Reduced_Oxidative_Stress Reduced Oxidative Stress Nrf2_HO1->Reduced_Oxidative_Stress Enhanced_Survival Enhanced Neuronal Survival PI3K_Akt->Enhanced_Survival Reduced_Inflammation Reduced Inflammation HMGB1_TLR4_NFkB->Reduced_Inflammation TRPC6_CREB->Enhanced_Survival Inhibited_Apoptosis Inhibited Apoptosis Bax_Bcl2->Inhibited_Apoptosis

Caption: Key signaling pathways modulated by Formononetin and Calycosin.

Experimental Protocols for Key Neuroprotective Assays

To ensure the reproducibility and validity of research findings, standardized and well-controlled experimental protocols are essential. Below are step-by-step methodologies for key in vitro neuroprotective assays.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[12]

  • Treatment: Pre-treat the cells with various concentrations of the test compound (2'-Hydroxyformononetin or calycosin) for 2-24 hours.

  • Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., glutamate, MPP+, or H2O2) to the wells, with the exception of the control group.

  • MTT Addition: After the desired incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

Protocol:

  • Cell Treatment: Treat the cells in a 96-well plate as described in the cell viability assay.

  • Probe Loading: After treatment, wash the cells with warm PBS and load them with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium.[12]

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.[12]

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[12]

  • Data Analysis: Quantify the relative ROS levels as a percentage of the control group.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting allows for the detection and quantification of specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[13]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Nrf2, HO-1, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

Both 2'-Hydroxyformononetin (as represented by formononetin) and calycosin are potent neuroprotective agents with significant therapeutic potential. The available data suggests that formononetin may have a slight advantage in terms of potency in certain models of neuronal injury.[5] However, the choice between these two compounds may ultimately depend on the specific neurodegenerative disease being targeted, as their nuanced mechanistic differences could be leveraged for tailored therapeutic strategies.

Future research should focus on in vivo studies in relevant animal models of neurodegenerative diseases to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. Further investigation into the specific roles of their metabolites is also warranted, as exemplified by the high efficacy of daidzein, a metabolite of formononetin.[5] The development of structure-activity relationships through the synthesis of novel derivatives could also lead to the discovery of even more potent and selective neuroprotective agents.

References

  • Neuroprotective Potential of Calycosin, Naturally Occurring Isoflavones of Formononetin. (2024). Journal of Chemical Health Risks, 14(3). Retrieved from [Link]

  • Neuropharmacological effects of calycosin: a translational review of molecular mechanisms and therapeutic applications. (2025). PubMed. Retrieved from [Link]

  • Neuroprotective Potential of Calycosin, Naturally Occurring Isoflavones of Formononetin. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Neuropharmacological effects of calycosin: a translational review of molecular mechanisms and therapeutic applications. (2025). ResearchGate. Retrieved from [Link]

  • Journal of Chemical Health Risks Neuroprotective Potential of Calycosin, Naturally Occurring Isoflavones of Formononetin. (2024). Retrieved from [Link]

  • The Role of TRPC6 in the Neuroprotection of Calycosin Against Cerebral Ischemic Injury. (2017). Cellular Physiology and Biochemistry, 42(4), 1347-1361. Retrieved from [Link]

  • Role of Calycosin (A Derivative of Formononetin) in Parkinson's disease. (2025). Letters in Applied NanoBioScience.
  • The neuroprotective effects of formononetin: Signaling pathways and molecular targets. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PMC. Retrieved from [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (2021). Spandidos Publications. Retrieved from [Link]

  • Formononetin: A Pathway to Protect Neurons. (n.d.). PMC. Retrieved from [Link]

  • Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials. (2022). Frontiers in Pharmacology, 13. Retrieved from [Link]

  • Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems. (2024). Frontiers. Retrieved from [Link]

  • Neuroprotective potential of formononetin, a naturally occurring isoflavone phytoestrogen. (2023). Wiley Online Library. Retrieved from [Link]

  • Formononetin Exerts Neuroprotection in Parkinson's Disease via the Activation of the Nrf2 Signaling Pathway. (2024). MDPI. Retrieved from [Link]

  • Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials. (2022). Frontiers. Retrieved from [Link]

  • Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials. (2022). ResearchGate. Retrieved from [Link]

  • Neuroprotective Effects of Formononetin on Traumatic Brain Injury Through miR-155 Modulation of the Nrf2/HO-1 Signalling Pathway. (2025). PubMed. Retrieved from [Link]

  • Calycosin ameliorates spinal cord injury by targeting Hsp90 to inhibit oxidative stress and apoptosis of nerve cells. (2023). PubMed. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2'-Hydroxyformononetin

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory chemicals. This guide provides essential, step-by-step procedures for the prop...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the responsible management of laboratory chemicals. This guide provides essential, step-by-step procedures for the proper disposal of 2'-Hydroxyformononetin, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety standards and regulatory requirements, fostering a culture of trust and accountability in your laboratory operations.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 2'-Hydroxyformononetin for disposal, it is crucial to understand its potential hazards. Based on data from similar compounds, 2'-Hydroxyformononetin should be handled as a substance that may cause skin and eye irritation.[1][2][3][4] Therefore, appropriate personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from dust or splashes.[1][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[5]
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or aerosols.[2][6]

Always wash hands thoroughly with soap and water after handling the chemical.[1][3]

Segregation and Container Management: The First Line of Defense

Proper segregation and containment of chemical waste are fundamental to laboratory safety.[7][8] Incompatible chemicals must never be mixed, as this can lead to dangerous reactions.[9]

Key Principles for Container Management:

  • Compatibility: Use a container that is chemically compatible with 2'-Hydroxyformononetin. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2'-Hydroxyformononetin".[8][10] Do not use abbreviations or chemical formulas.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[8][11] This prevents the release of vapors and potential spills.

  • Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[8][10] The SAA should be under the control of laboratory personnel.[8]

Step-by-Step Disposal Procedures

The proper disposal route for 2'-Hydroxyformononetin depends on its form (pure compound, contaminated materials, or dilute solutions).

  • Preparation: Ensure all required PPE is worn. Work in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

  • Packaging: Carefully transfer the solid 2'-Hydroxyformononetin into a designated hazardous waste container. Avoid generating dust.[6]

  • Labeling: Securely affix a "Hazardous Waste" label to the container, clearly identifying the contents as "2'-Hydroxyformononetin".

  • Storage: Place the sealed container in the laboratory's designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[1][6]

  • Pickup: Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[8][12]

Items such as gloves, weighing papers, and pipette tips that are contaminated with 2'-Hydroxyformononetin must also be disposed of as hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, leak-proof container or a durable, labeled bag.

  • Labeling: Clearly label the container or bag with "Hazardous Waste" and a description of the contents (e.g., "Debris contaminated with 2'-Hydroxyformononetin").

  • Storage and Pickup: Store the container in the satellite accumulation area and arrange for pickup by authorized personnel.

For chemically contaminated sharps, use a designated, puncture-resistant sharps container.[13]

Disposal of liquid waste containing 2'-Hydroxyformononetin into the sanitary sewer is strictly prohibited.[7][11]

  • Collection: Collect all aqueous and solvent-based solutions containing 2'-Hydroxyformononetin in a dedicated, leak-proof, and chemically compatible waste container.

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by percentage.[8]

  • Storage: Store the liquid waste container in secondary containment to prevent spills.[7] The storage area should be well-ventilated.

  • Pickup: Schedule a pickup with your institution's hazardous waste management service.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Spill Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[6]

    • For larger spills, evacuate the area and contact your institution's emergency response team or EH&S department.[4]

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of 2'-Hydroxyformononetin is governed by federal and state regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from "cradle to grave".[7][9] Academic laboratories may operate under the alternative standards of 40 CFR Part 262, Subpart K, which allows for more flexibility in hazardous waste determination and accumulation.[9][14]

OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard ensures the safety of workers involved in hazardous waste operations.[15] All laboratory personnel handling hazardous waste must receive appropriate training.[16][17]

Disposal Workflow for 2'-Hydroxyformononetin

G cluster_prep Preparation & Assessment cluster_waste_type Identify Waste Form cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_storage Storage & Collection start Start: Disposal of 2'-Hydroxyformononetin ppe Wear Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe waste_type What is the form of the waste? ppe->waste_type solid_waste Unused Solid or Contaminated Debris waste_type->solid_waste Solid liquid_waste Aqueous or Solvent Solution waste_type->liquid_waste Liquid package_solid Place in a labeled, leak-proof solid waste container. solid_waste->package_solid store_waste Store container in designated Satellite Accumulation Area (SAA). package_solid->store_waste package_liquid Collect in a labeled, compatible liquid waste container. liquid_waste->package_liquid package_liquid->store_waste schedule_pickup Arrange for pickup by EH&S or licensed waste disposal company. store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Decision workflow for the proper disposal of 2'-Hydroxyformononetin.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Google Cloud.
  • Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite.
  • Safety Data Sheet. (2025, December 19). Fisher Scientific.
  • Safety Data Sheet. (2008, July 20). Thermo Fisher Scientific.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Safety Data Sheet. (2020, June 11). Amazon S3.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Google Cloud.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2026, February 25). US EPA.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia Research.
  • 1926.65 - Hazardous waste operations and emergency response. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet. (2015, December 1). Iolitec.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. (n.d.). Occupational Safety and Health Administration.
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
  • Formononetin - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Google Cloud.
  • 2'-Hydroxyacetophenone - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • In-Lab Disposal Methods: Waste Management Guide. (n.d.). Protect IU - Indiana University.
  • Hazardous Waste Disposal Guide. (n.d.). Research Areas - Dartmouth Policy Portal.
  • NIH Waste Disposal Guide. (n.d.). Google Cloud.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
  • NIH Waste Disposal Guide 2022. (n.d.). Google Cloud.
  • Chemical Waste Management Reference Guide. (n.d.). Environmental Health and Safety - The Ohio State University.

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Handling

Personal protective equipment for handling 2'-Hydroxyformononetin

Comprehensive Safety and Operational Guide for Handling 2'-Hydroxyformononetin As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a self-valida...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2'-Hydroxyformononetin

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a self-validating, highly reliable framework for handling 2'-Hydroxyformononetin (CAS: 1890-99-9). This guide synthesizes chemical hazard data with field-proven laboratory logistics to ensure both operational efficiency and personnel safety.

Chemical Profile & Hazard Causality

2'-Hydroxyformononetin (also known as 2',7-Dihydroxy-4'-methoxyisoflavone) is an isoflavonoid phytoestrogen. In plant biology, it serves as a critical intermediate in the biosynthesis of antimicrobial phytoalexins, such as medicarpin, acting as a direct substrate for the enzyme isoflavone reductase (IFR)[1].

Before handling this compound, it is imperative to understand the causality behind its hazard classifications. According to the Globally Harmonized System (GHS), 2'-Hydroxyformononetin presents the following risks[2][3]:

  • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity.

  • H315 (Causes skin irritation): Direct dermal contact disrupts the lipid bilayer of the skin, leading to localized inflammation.

  • H319 (Causes serious eye irritation): Airborne particulates can dissolve in the ocular fluid, causing severe mucosal irritation.

  • H335 (May cause respiratory irritation): The fine powder form is easily aerosolized; inhalation triggers inflammatory responses in the upper respiratory tract.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the specific GHS hazards outlined above, the following PPE must be strictly utilized. I have summarized the quantitative and qualitative requirements into a structured matrix to ensure rapid compliance.

PPE CategorySpecificationTarget HazardCausality & Operational Rationale
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)H315 (Skin Irritation)Nitrile provides a robust electrostatic barrier against fine organic powders. If solubilizing in Dimethyl Sulfoxide (DMSO), double-gloving is required as DMSO acts as a rapid transdermal carrier.
Eye Protection ANSI Z87.1 / EN166 Safety GogglesH319 (Eye Irritation)Snug-fitting goggles prevent aerosolized powder from bypassing the protective barrier, unlike standard safety glasses which leave peripheral gaps.
Respiratory N95 / FFP2 Particulate RespiratorH335 (Respiratory Irritation)Filters out >95% of airborne particulates. Mandatory if weighing outside of a ventilated enclosure.
Body Protection Flame-retardant Cotton Lab CoatH315 (Skin Irritation)Provides a primary physical barrier. Must be fully buttoned to prevent powder from settling on personal clothing and causing delayed dermal exposure.

Biosynthetic Context & Experimental Workflow

Understanding the biological role of 2'-Hydroxyformononetin is crucial for designing appropriate downstream assays. The diagram below illustrates its position within the isoflavonoid signaling pathway, demonstrating why it is frequently utilized in plant pathogen resistance and enzymatic reduction studies[1][4].

G N1 Formononetin N2 2'-Hydroxyformononetin (Target Compound) N1->N2 Isoflavone 2'-Hydroxylase N3 Vestitone N2->N3 Isoflavone Reductase (IFR) N4 Medicarpin (Phytoalexin) N3->N4 Vestitone Reductase

Biosynthetic pathway of medicarpin highlighting the role of 2'-Hydroxyformononetin.

Step-by-Step Operational Protocol

To maintain scientific integrity and personnel safety, follow this self-validating workflow for handling and solubilizing the compound.

Step 1: Environmental Preparation

  • Action: Conduct all weighing operations inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood.

  • Causality: Standard chemical fume hoods generate turbulent drafts that can easily aerosolize fine isoflavonoid powders, drastically increasing the risk of inhalation (H335) and cross-contamination.

Step 2: Precision Weighing

  • Action: Use a grounded, anti-static micro-spatula and a pre-tared anti-static weigh boat.

  • Causality: Fine hydrophobic powders readily accumulate static charge, causing them to repel from plastic surfaces. Anti-static tools prevent material loss and ensure exact molarity for your biological assays.

Step 3: Solubilization

  • Action: Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol to create a concentrated stock solution (e.g., 10–50 mM).

  • Causality: 2'-Hydroxyformononetin is highly lipophilic and practically insoluble in water. Safety Note: Because DMSO rapidly penetrates the skin barrier, ensure the primary vial is tightly capped before vortexing to prevent accidental dermal exposure to the concentrated drug.

Step 4: Surface Decontamination

  • Action: Wipe down the analytical balance and surrounding workspace with a 70% Ethanol/Water solution.

  • Causality: Water alone will not remove residual hydrophobic isoflavonoids. Ethanol effectively solubilizes the compound, ensuring the workspace is chemically neutralized for the next user.

Spill Management and Disposal Plan

A proactive disposal plan is the cornerstone of laboratory trustworthiness and environmental stewardship.

  • Minor Solid Spills: Do not dry-sweep, as this will aerosolize the powder. Cover the spill with a damp paper towel to suppress dust generation. Carefully scoop the material into a designated solid hazardous waste container.

  • Liquid Spills (DMSO Solutions): Absorb the spill using an inert, chemical-resistant absorbent pad. Personnel must wear double nitrile gloves during cleanup, as DMSO will degrade standard single-layer nitrile upon extended contact.

  • Waste Segregation: All contaminated consumables (pipette tips, weigh boats, gloves) must be placed in a biohazard/chemical waste bin. Liquid waste containing 2'-Hydroxyformononetin and organic solvents must be collected in compatible, clearly labeled liquid waste carboys. Never dispose of isoflavonoid solutions down the drain.

References

  • Gene Expression in Tobacco Low-Nicotine Mutants Source: Oxford Academic (The Plant Cell) URL: [Link]

  • Flavonoids: Chemistry, Biochemistry and Applications Source: DOKUMEN.PUB URL: [Link]

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
2'-Hydroxyformononetin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2'-Hydroxyformononetin
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